molecular formula C10H11BN2O3 B1364556 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid CAS No. 762262-11-3

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Cat. No.: B1364556
CAS No.: 762262-11-3
M. Wt: 218.02 g/mol
InChI Key: RIXOLHWXBQWQFL-UHFFFAOYSA-N
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Description

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a specialized organic compound that integrates a phenylboronic acid core with a 2-cyanoethylaminocarbonyl side chain. This structure makes it a valuable reagent for researchers, particularly in synthetic organic chemistry and materials science. Its primary research value lies in its application as a key building block in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process widely used to form carbon-carbon bonds. The boronic acid functional group acts as a transmetalation agent, enabling the efficient construction of complex biaryl structures, which are prevalent in pharmaceuticals, organic electronics, and functional materials . Beyond cross-coupling, the unique side chain of this compound expands its utility. The boronic acid group is known to reversibly bind with diols, such as those found in sugars, which is the basis for its use in constructing sensors for carbohydrates . Furthermore, the presence of both the boronic acid and the polar cyano-substituted amide group makes this molecule a promising candidate for the development of supramolecular structures and for bioconjugation strategies, where it can serve as a linker for labeling biomolecules. As with other boronic acids, it is typically stable and easy to handle, though it may undergo dehydration to form the corresponding boroxine trimer under thermal conditions . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(2-cyanoethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXOLHWXBQWQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCC#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395096
Record name {3-[(2-Cyanoethyl)carbamoyl]phenyl}boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70395096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762262-11-3
Record name {3-[(2-Cyanoethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Cyanoethylaminocarbonyl)benzeneboronic acid
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Foundational & Exploratory

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid: Properties, Reactivity, and Applications

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of this compound. The content is tailored for researchers, scientists, and drug development professionals, offering insights into its utility as a versatile building block in modern chemistry.

Introduction: The Versatility of Phenylboronic Acids

Phenylboronic acids are a class of organoboron compounds that have become indispensable in organic synthesis and medicinal chemistry.[1][2][3] Their stability, low toxicity, and versatile reactivity make them crucial building blocks for constructing complex molecules.[2][4] A key feature of boronic acids is their ability to undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3][5] Furthermore, the boronic acid moiety can reversibly form esters with diols, a property that has been extensively exploited in the development of sensors, drug delivery systems, and bioconjugates.[1][6][7][8] The specific properties and reactivity of a phenylboronic acid are modulated by the substituents on the phenyl ring. This guide focuses on this compound, a derivative with unique functionalities that offer intriguing possibilities in various scientific domains.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.

Molecular Structure and Key Functional Groups

The structure of this compound, with the chemical formula C10H11BN2O3, incorporates three key functional groups that dictate its chemical behavior: the phenylboronic acid moiety, an amide linkage, and a cyanoethyl group.[9]

Caption: Chemical structure of this compound.

  • Boronic Acid Group (-B(OH)2): This is the primary reactive center for cross-coupling reactions and ester formation. As a Lewis acid, it can accept a pair of electrons, which is fundamental to its reactivity.[7]

  • Amide Linkage (-CONH-): The amide group introduces conformational rigidity and the potential for hydrogen bonding, which can influence intermolecular interactions and solubility.

  • Cyanoethyl Group (-CH2CH2CN): The cyano group is a strong electron-withdrawing group, which can impact the acidity of the boronic acid. It also presents a site for further chemical modification.[5]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 762262-11-3[9][10]
Molecular Formula C10H11BN2O3[9]
Molecular Weight 218.02 g/mol [9]
Appearance Off-white solid[9]
Melting Point 226-236 °C[9]
pKa (Predicted) 7.82 ± 0.10[9]
Density (Predicted) 1.27 ± 0.1 g/cm³[9]
Storage 2-8°C[9]

The predicted pKa of 7.82 is noteworthy. The pKa of a phenylboronic acid is a critical parameter that influences its interaction with diols and its reactivity in physiological environments. For comparison, the pKa of unsubstituted phenylboronic acid is approximately 8.8.[11] The lower predicted pKa of the title compound is likely due to the electron-withdrawing nature of the 3-(2-cyanoethylaminocarbonyl) substituent, which increases the Lewis acidity of the boron atom.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Reactions of the Boronic Acid Group

The cornerstone of phenylboronic acid reactivity is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate.[3][5] this compound can serve as a versatile building block to introduce the substituted phenyl moiety into a wide range of organic molecules.

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Note: This is a generalized protocol and optimal conditions (catalyst, base, solvent, temperature) may vary depending on the specific substrates.

Phenylboronic acids react reversibly with 1,2- and 1,3-diols to form five- and six-membered cyclic boronate esters, respectively.[8] This reaction is typically pH-dependent and is the basis for the use of boronic acids in glucose sensing and for targeting the diol-rich glycocalyx on cell surfaces for drug delivery.[7][12][13] The electron-withdrawing substituent on this compound is expected to lower the pH at which stable boronate esters are formed, making it potentially suitable for applications in physiological environments.

Reactivity of the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can be transformed into other functionalities, thereby expanding the synthetic utility of this molecule.[5]

  • Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide.

  • Reduction: The cyano group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

These transformations allow for the introduction of additional diversity and functionality into molecules derived from this compound.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of boronic acids.

  • Storage: It is recommended to store this compound at 2-8°C in a tightly sealed container to protect it from moisture and air.[9]

  • Stability: While generally stable, arylboronic acids can undergo slow oxidation in the air.[5] They are also susceptible to protodeboronation under certain conditions. A significant challenge for the use of boronic acids in biological contexts is their oxidative instability, particularly at physiological pH.[14][15] The rate of oxidation can be influenced by the electronic properties of the substituents on the phenyl ring.[14][15]

Potential Applications in Research and Drug Development

The unique combination of functional groups in this compound makes it a promising candidate for several applications.

Medicinal Chemistry and Drug Discovery

As a building block, this compound can be used in the synthesis of novel drug candidates. The boronic acid group itself is a key pharmacophore in several approved drugs, such as the proteasome inhibitor bortezomib (Velcade). The ability to participate in Suzuki-Miyaura coupling allows for the construction of complex biaryl structures, which are common motifs in bioactive molecules.[5]

Bioconjugation and Drug Delivery

The diol-binding property of the boronic acid moiety is of significant interest for targeted drug delivery.[6][7][12] Phenylboronic acid-functionalized materials have been developed to target sialic acid residues that are overexpressed on the surface of some cancer cells.[7][16] The cyanoethylaminocarbonyl side chain provides a handle for further conjugation to polymers, nanoparticles, or therapeutic agents, potentially leading to the development of sophisticated drug delivery systems.[17]

Development of Chemical Sensors

The reversible interaction of boronic acids with diols, particularly saccharides, has led to their extensive use in the development of glucose sensors.[13] The fluorescence or colorimetric properties of a molecule containing a boronic acid can be modulated by its binding to glucose. The specific electronic properties imparted by the 3-(2-cyanoethylaminocarbonyl) substituent could be harnessed to fine-tune the sensing capabilities of such systems.

Conclusion

This compound is a multifunctional building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its key attributes include a reactive boronic acid group for cross-coupling and diol binding, and a modifiable cyano group. While further experimental characterization is warranted, the known properties of this molecule, in conjunction with the extensive literature on related phenylboronic acids, provide a strong foundation for its exploration in a wide range of innovative applications.

References

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid CAS 762262-11-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid (CAS 762262-11-3): A Versatile Moiety for Bioconjugation and Targeted Drug Delivery

Abstract

This compound is a specialized chemical reagent that stands at the intersection of organic synthesis, bioconjugation, and targeted therapeutics. Its molecular architecture, featuring a phenylboronic acid (PBA) "warhead" and a functionalizable side chain, makes it a powerful tool for researchers in drug development and chemical biology. The boronic acid moiety enables reversible covalent interactions with diol-containing biomolecules, such as sialic acids that are frequently overexpressed on cancer cell surfaces, providing a mechanism for targeted delivery.[1][2] This guide offers a comprehensive overview of its chemical properties, core mechanism of action, and detailed protocols for its application in key research workflows, including nanoparticle functionalization and palladium-catalyzed cross-coupling reactions.

The Foundational Chemistry of Phenylboronic Acids in Biomedicine

The utility of this compound is rooted in the unique chemical behavior of the boronic acid group. Unlike carboxylic acids, which act as proton donors, boronic acids primarily function as Lewis acids, accepting a pair of electrons.[3] This property allows them to form reversible, covalent bonds with molecules containing 1,2- or 1,3-diols, such as carbohydrates.[1][3]

This interaction is central to their biomedical applications for several reasons:

  • Targeting the Glycocalyx: The surface of mammalian cells is coated in a dense layer of polysaccharides known as the glycocalyx.[1] By targeting specific sugars within this layer, such as sialic acid, PBA-functionalized molecules and nanomaterials can selectively bind to certain cell types.[2][4] This is particularly relevant in oncology, as many cancer cells exhibit an overexpression of sialic acid residues.[1]

  • pH-Responsive Binding: The equilibrium between the uncharged, trigonal planar form of boronic acid and the negatively charged, tetrahedral boronate form is pH-dependent.[3][4] The tetrahedral form exhibits stronger binding to diols. Many PBAs have a pKa in the range of 8-10, but this can be modulated by substituents on the phenyl ring.[3][5] This pH sensitivity can be exploited to enhance binding in the slightly acidic microenvironment of tumors (pH ~6.5) compared to the physiological pH of healthy tissue (~7.4).[2]

  • Versatile Chemical Handle: The phenylboronic acid group is stable, generally possesses low toxicity, and is a versatile building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[3][6]

Physicochemical Profile: this compound

The subject of this guide is a bifunctional molecule designed to leverage the inherent properties of PBAs while providing a point for further chemical modification.

PropertyValueReference(s)
CAS Number 762262-11-3[7][8][9]
Molecular Formula C₁₀H₁₁BN₂O₃[10]
Molecular Weight 218.02 g/mol [10]
Appearance Solid[8]
Melting Point 226-236 °C[7]
Purity Typically ≥96%[8]
Storage Store at 2-8°C under an inert atmosphere[11]

The structure consists of two key domains:

  • The Phenylboronic Acid Moiety: Located at position 1 of the phenyl ring, this group is the primary driver for biological targeting through diol binding.

  • The 3-(2-Cyanoethylaminocarbonyl) Side Chain: This group, attached at the meta-position, serves multiple purposes. It modulates the electronic properties and acidity of the boronic acid and provides a potential chemical handle for further reactions or conjugation.

Core Mechanism: Reversible Boronate Ester Formation

The central mechanism enabling the use of this compound in biological systems is its reaction with cis-diols to form a five- or six-membered cyclic boronate ester. This reaction is a reversible equilibrium, highly dependent on pH and the concentration of the diol.

Caption: Reversible formation of a tetrahedral boronate ester.

At physiological pH, the boronic acid exists in equilibrium between its neutral trigonal form and an anionic tetrahedral boronate form after reacting with water. It is this tetrahedral intermediate that readily condenses with diols to form the stable cyclic ester, which is the basis for cell surface recognition.[3]

Key Applications and Experimental Methodologies

This molecule is primarily a building block. Its applications stem from its ability to be incorporated into larger, more complex systems.

Surface Functionalization of Nanoparticles for Targeted Delivery

A primary application is the conjugation of this molecule to the surface of drug delivery vehicles, such as polymeric nanoparticles or liposomes, to endow them with tumor-targeting capabilities.[5][12]

G NP Nanoparticle (with -COOH groups) EDC EDC / NHS Activation Reagent 3-(2-Cyanoethyl...) Phenylboronic Acid (via amine precursor) ActivatedNP NHS-Ester Activated Nanoparticle Reagent->ActivatedNP EDC->ActivatedNP TargetedNP PBA-Functionalized Nanoparticle ActivatedNP->TargetedNP Cell Cancer Cell (Sialic Acid Rich) TargetedNP->Cell Targets Diols Binding Targeted Binding & Uptake Cell->Binding

Caption: Workflow for nanoparticle functionalization and cell targeting.

Protocol 1: Nanoparticle Surface Modification via Amide Coupling

This protocol describes the conjugation of the amine precursor of the title compound, 3-aminophenylboronic acid, to carboxylated nanoparticles.

Materials:

  • Carboxylated polymeric nanoparticles (e.g., PLGA-COOH)

  • 3-Aminophenylboronic acid hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Quenching solution (e.g., 1 M Tris or ethanolamine, pH 8.5)

  • Dialysis tubing (appropriate MWCO) or centrifugal filter units

Methodology:

  • Nanoparticle Activation:

    • Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 10 mg/mL.

    • Add EDC (4-fold molar excess over carboxyl groups) and NHS (10-fold molar excess).

    • Incubate for 30 minutes at room temperature with gentle stirring.

    • Rationale: EDC and NHS react with the carboxyl groups on the nanoparticle surface to form a semi-stable NHS-ester, which is highly reactive towards primary amines.[5] MES buffer is used as its carboxyl group is a poor nucleophile and does not compete in the reaction.

  • Conjugation:

    • Dissolve 3-aminophenylboronic acid hydrochloride in MES buffer and add it to the activated nanoparticle suspension (20-fold molar excess over carboxyl groups).

    • React for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.

    • Rationale: The primary amine of the boronic acid reagent nucleophilically attacks the NHS-ester, displacing NHS and forming a stable amide bond.

  • Quenching and Purification:

    • Add the quenching solution to the reaction mixture to a final concentration of 100 mM and incubate for 30 minutes.

    • Rationale: This step deactivates any remaining NHS-esters, preventing non-specific cross-linking.

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) or by dialysis against PBS for 48 hours to remove unreacted reagents.

  • Characterization:

    • Confirm successful conjugation using techniques such as zeta potential measurement, FTIR spectroscopy, or a quantitative assay for boronic acid (e.g., Alizarin Red S assay).[13]

Component in Suzuki-Miyaura Cross-Coupling

As a substituted phenylboronic acid, this compound is an ideal substrate for the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[14][15] This allows for the facile incorporation of the functional phenyl group into more complex molecular scaffolds, such as biaryl structures common in pharmaceuticals.[14][16]

G Title Suzuki-Miyaura Catalytic Cycle L2Pd0 L₂Pd(0) ArPdXL2 Ar-Pd(II)-X (L₂) L2Pd0->ArPdXL2 Oxidative Addition Product Ar-Ar' (Coupled Product) ArPdArL2 Ar-Pd(II)-Ar' (L₂) ArPdXL2->ArPdArL2 Transmetalation ArPdArL2->L2Pd0 Reductive Elimination ArPdArL2->Product ArBOH2 Ar'-B(OH)₂ (Our Reagent) Base Base (e.g., K₂CO₃) ArBOH2->Base ArX Ar-X (Aryl Halide) ArX->ArPdXL2 Borate [Ar'-B(OH)₃]⁻ Base->Borate Borate->ArPdXL2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for coupling this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., anhydrous potassium carbonate, K₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

Methodology:

  • Reaction Setup:

    • To a Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and K₂CO₃ (2.5 eq).

    • Add the Pd(PPh₃)₄ catalyst (0.03 eq).

    • Seal the flask, and evacuate and backfill with an inert gas (repeat 3 times).

    • Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The excess boronic acid ensures complete consumption of the potentially more valuable aryl halide.

  • Reaction Execution:

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material (aryl bromide) is consumed (typically 4-12 hours).

    • Rationale: The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[15]

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from analogous structures like 3-cyanophenylboronic acid and phenylboronic acid provide guidance.[17][18][19]

  • Hazards: May be toxic if swallowed, inhaled, or in contact with skin.[18] Can cause skin and serious eye irritation.[18]

  • Handling: Use in a well-ventilated area or fume hood.[20] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17] Avoid breathing dust.[18] Wash hands thoroughly after handling.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to maintain stability.[8][11]

Conclusion and Future Perspectives

This compound is more than a simple chemical; it is an enabling tool for advanced molecular design. Its dual functionality allows for its seamless integration into targeted drug delivery systems and as a key intermediate in the synthesis of complex, biologically active molecules. Future research will likely see this and similar reagents being employed in the development of next-generation therapeutics, including antibody-drug conjugates (ADCs), theranostic agents, and stimuli-responsive biomaterials. Its versatility ensures its continued relevance in the toolkit of researchers dedicated to advancing medicinal chemistry and targeted therapies.

References

Introduction: The Role of Phenylboronic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Structure and Utility of 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid

Executive Summary: this compound is a specialized bifunctional molecule engineered for advanced applications in medicinal chemistry and drug development. Its structure uniquely combines the versatile reactivity of a phenylboronic acid (PBA) moiety with the specific hydrogen-bonding and polarity characteristics of a cyanoethyl-amide side chain. This guide provides a comprehensive analysis of its structural features, physicochemical properties, a validated synthesis workflow, and its mechanistic applications. The core utility of this compound lies in its capacity for reversible covalent interactions with diols, such as those found in cell-surface glycoproteins, and its role as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions. This document serves as a technical resource for researchers leveraging boronic acids in targeted drug delivery, enzyme inhibition, and complex molecule synthesis.

Phenylboronic acids (PBAs) and their derivatives have become indispensable tools in pharmaceutical research. Their importance stems from two primary chemical attributes. First, they are key participants in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds to construct complex biaryl systems prevalent in many drug scaffolds.[1] Second, the boronic acid group—a mild Lewis acid—possesses the unique ability to form reversible covalent bonds with 1,2- and 1,3-diols.[2][3] This interaction is the foundation for their use in glucose sensors, drug delivery systems targeting glycoproteins, and as enzyme inhibitors that mimic the tetrahedral transition state of hydrolytic processes.[4][5]

This compound (CAS 762262-11-3) is a distinguished member of this class. It is not merely a simple PBA; its structure is intentionally functionalized. The amide linkage introduces hydrogen bond donor and acceptor capabilities, while the terminal cyanoethyl group modulates the molecule's polarity and provides an additional site for specific interactions. This guide elucidates the structural and functional consequences of this unique molecular architecture.

Physicochemical and Structural Properties

The compound exists as an off-white solid with a melting point between 226-236°C and is typically stored at refrigerated temperatures (2-8°C) to ensure stability.[6] Its key properties are summarized in Table 1.

PropertyValueSource
CAS Number 762262-11-3[6][7]
Molecular Formula C₁₀H₁₁BN₂O₃[6]
Molecular Weight 218.02 g/mol [6][7]
Melting Point 226-236 °C[6]
Predicted pKa 7.82 ± 0.10[6]
Predicted Density 1.27 ± 0.1 g/cm³[6]
Appearance Off-white solid[6]
Molecular Structure

The structure of this compound is defined by three key functional domains:

  • The Phenylboronic Acid Core: The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron when in its neutral state.[5] This configuration leaves an empty p-orbital, bestowing Lewis acidic properties upon the boron atom.[2]

  • The Amide Linker: The -(C=O)NH- group is a rigid, planar unit that provides both a hydrogen bond donor (N-H) and acceptor (C=O). This is critical for forming specific, directional interactions with biological targets like protein backbones.

  • The Cyanoethyl Tail: The -CH₂CH₂CN group offers a flexible, polar tail. The terminal nitrile (C≡N) is a strong hydrogen bond acceptor and an electron-withdrawing group, influencing the molecule's electronic profile.

Synthesis_Workflow start_materials 3-Bromobenzoyl Chloride + 3-Aminopropionitrile amidation Step 1: Amidation (TEA, DCM, 0°C -> RT) start_materials->amidation amide_product N-(2-cyanoethyl)-3-bromobenzamide amidation->amide_product borylation Step 2: Borylation (n-BuLi, THF, -78°C) + Triisopropyl Borate amide_product->borylation boronate_ester Intermediate Boronate Ester borylation->boronate_ester hydrolysis Step 3: Acidic Hydrolysis (1M HCl) boronate_ester->hydrolysis crude_product Crude Product hydrolysis->crude_product purification Purification (Recrystallization / Chromatography) crude_product->purification final_product Final Product: 3-(2-Cyanoethylaminocarbonyl) -phenylboronic acid purification->final_product

References

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid: A Versatile Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, tailored for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore its synthesis, characterization, and potential applications, grounded in the fundamental principles that make boronic acids a cornerstone of modern pharmaceutical science.

The Ascendance of Boronic Acids in Medicinal Chemistry

Boron-containing compounds, once perceived with caution regarding toxicity, have undergone a significant renaissance in medicinal chemistry.[1][2] This shift was catalyzed by the FDA's approval of the dipeptide boronic acid proteasome inhibitor, Bortezomib (Velcade®), in 2003 for treating multiple myeloma.[3][4] This landmark event demystified the use of boron in therapeutics and spurred immense interest in boronic acids as a chemical class.[2][3]

Boronic acids are characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups (B(OH)₂). Their utility stems from several key features:

  • Stability and Handling: They are generally stable, solid compounds that are easy to handle, a crucial attribute for synthetic intermediates.[5]

  • Lewis Acidity: The boron atom possesses an empty p-orbital, making it a mild Lewis acid.[5]

  • Reversible Covalency: Uniquely, they can form reversible covalent bonds with 1,2- and 1,3-diols, a feature widely exploited in the design of sensors and enzyme inhibitors that target sugar moieties or serine residues.[6][7]

  • Synthetic Versatility: They are indispensable reagents in synthetic chemistry, most notably as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for forming C-C bonds.[3]

The introduction of a boronic acid group can significantly modify a molecule's selectivity, physicochemical properties, and pharmacokinetics, often improving existing biological activities.[1]

Molecular Profile and Physicochemical Properties

This compound is a bifunctional molecule featuring the versatile phenylboronic acid core appended with a cyanoethylamide side chain. This structure offers distinct reactive handles and points of interaction for drug design and chemical biology applications.

PropertyDataSource
Molecular Weight 218.02 g/mol [8][9]
Molecular Formula C₁₀H₁₁BN₂O₃[8][9]
CAS Number 762262-11-3[8][9]
Appearance Off-white solid[9]
Melting Point 226-236 °C[9]
Predicted pKa 7.82 ± 0.10[9]
Storage Temperature 2-8 °C[9]

Strategic Synthesis Pathway

The synthesis of this compound is not explicitly detailed in readily available literature, but a robust and logical pathway can be designed based on established organic chemistry principles. The most direct approach involves the amide coupling of 3-Carboxyphenylboronic acid with 3-aminopropionitrile. This method is advantageous as it builds the molecule from commercially available starting materials in a single, high-yielding step.

Experimental Protocol: Amide Coupling

Objective: To synthesize this compound via carbodiimide-mediated amide coupling.

Materials:

  • 3-Carboxyphenylboronic acid

  • 3-Aminopropionitrile hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-Carboxyphenylboronic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Amine Neutralization: In a separate flask, suspend 3-aminopropionitrile hydrochloride (1.05 eq) in DMF and add DIPEA (2.2 eq) to neutralize the salt and liberate the free amine. Stir for 10 minutes.

  • Activation: Add EDC (1.2 eq) to the carboxylic acid solution and stir at room temperature for 20 minutes to activate the carboxylic acid.

  • Coupling: Add the free amine solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography or recrystallization to obtain the final product.

Causality and Trustworthiness: The use of EDC/HOBt is a standard, reliable method for minimizing side reactions and racemization (if applicable) during amide bond formation. The aqueous workup is critical for removing the water-soluble coupling reagents and unreacted starting materials. Each step is designed to ensure a high-purity final product, which is essential for subsequent applications.

Applications in Drug Discovery and Chemical Biology

The unique structure of this compound makes it a valuable tool for researchers.

  • Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor, particularly for serine proteases. It forms a covalent but reversible bond with the hydroxyl group of the active site serine, mimicking the tetrahedral intermediate of amide hydrolysis.[3] This makes the molecule a candidate for screening against various proteases involved in disease.

  • Building Block for Combinatorial Libraries: As a functionalized phenylboronic acid, it is an ideal substrate for Suzuki-Miyaura cross-coupling reactions.[10] Researchers can couple this molecule with a diverse range of aryl or vinyl halides to rapidly generate libraries of complex compounds for high-throughput screening.

  • Probes and Sensors: Boronic acids are known to bind with diols, such as those found on carbohydrates.[11] This property allows for the development of sensors for glucose or for targeting sialic acid residues that are often overexpressed on the surface of cancer cells.[12] The cyanoethylamide tail can be further modified, for instance, with a fluorescent reporter group, to create a chemical probe.

Visualization of Mechanism: Boronic Acid-Diol Interaction

The core principle behind many applications of this molecule is the reversible covalent interaction between the boronic acid group and a diol-containing biological target.

G cluster_0 mol This compound (Trigonal Planar Boron) complex Reversible Covalent Complex (Tetrahedral Boronate Ester) mol->complex Binding (Nucleophilic Attack) target Biological Target (e.g., Serine, Carbohydrate Diol) target->complex complex->mol Release (Hydrolysis / pH change)

Caption: Reversible covalent binding of boronic acid to a diol target.

Quality Control: A Self-Validating Protocol

Ensuring the identity and purity of the synthesized compound is paramount. The following protocol provides a self-validating system for its characterization.

Objective: To confirm the structure and assess the purity of synthesized this compound.

Methodologies:

  • ¹H NMR Spectroscopy:

    • Purpose: To confirm the chemical structure by observing the proton environment.

    • Procedure: Dissolve ~5 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Expected Outcome: The spectrum should show distinct aromatic signals corresponding to the 1,3-substituted benzene ring, along with aliphatic signals for the two methylene groups of the cyanoethyl fragment, and amide NH proton. The integration of these signals should match the number of protons in the structure.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight.

    • Procedure: Analyze a dilute solution of the compound using Electrospray Ionization (ESI) Mass Spectrometry.

    • Expected Outcome: In positive ion mode, expect to see a peak corresponding to [M+H]⁺ at m/z 219.03. In negative ion mode, a peak for [M-H]⁻ at m/z 217.01 may be observed. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the compound.

    • Procedure: Inject a solution of the compound onto a C18 reverse-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor the elution profile with a UV detector.

    • Expected Outcome: A pure sample should yield a single major peak. The area of this peak relative to the total area of all peaks provides the percentage purity (e.g., >95%).

By combining these orthogonal techniques, a researcher can be highly confident in both the identity and purity of the synthesized molecule, ensuring the reliability of any subsequent experimental data.

References

A Technical Guide to the Synthesis of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid. Phenylboronic acids are critical building blocks in modern organic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science. This guide will detail a common and reliable method for the synthesis of the title compound, focusing on the amide coupling of 3-Carboxyphenylboronic acid with 3-aminopropionitrile. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss alternative synthetic strategies. Furthermore, this guide will cover the essential techniques for the purification and characterization of the final product, ensuring a high degree of purity and structural confirmation.

Introduction: The Significance of Functionalized Phenylboronic Acids

Phenylboronic acids and their derivatives are indispensable reagents in organic synthesis. Their utility stems from their ability to participate in a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The boronic acid moiety, -B(OH)₂, is a versatile functional group that can be readily transformed, making it a valuable handle for medicinal chemists and materials scientists.

The target molecule, this compound, incorporates several key features:

  • A Phenylboronic Acid Core: This provides the foundation for participation in palladium-catalyzed cross-coupling reactions, allowing for the introduction of this functionalized phenyl ring into a larger molecular scaffold.

  • An Amide Linkage: Amide bonds are prevalent in biologically active molecules and provide structural rigidity. The amide linkage in the target molecule serves as a stable connector between the phenylboronic acid core and the cyanoethyl side chain.

  • A Cyanoethyl Group: The nitrile functionality is a versatile synthetic handle that can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further opportunities for molecular elaboration.

The synthesis of such multi-functionalized molecules requires a strategic approach that is both efficient and high-yielding. This guide will focus on a common and reliable method for achieving this synthesis.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection for this compound points to an amide bond formation as the key strategic step. This disconnection breaks the molecule down into two readily available starting materials: 3-Carboxyphenylboronic acid and 3-aminopropionitrile.

G Target This compound Intermediates Amide Bond Formation Target->Intermediates Amide Disconnection StartingMaterials 3-Carboxyphenylboronic acid + 3-aminopropionitrile Intermediates->StartingMaterials

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves the coupling of the carboxylic acid group of 3-Carboxyphenylboronic acid with the primary amine of 3-aminopropionitrile. Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[2] To overcome this, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic. This is typically achieved using a coupling reagent.

Recommended Synthesis Pathway: Carbodiimide-Mediated Amide Coupling

A widely employed and reliable method for amide bond formation involves the use of carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[3]

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Formation of an Active Ester: HOBt reacts with the O-acylisourea to form an active ester. This step is beneficial as it minimizes side reactions and can reduce the risk of racemization if chiral centers are present.

  • Nucleophilic Attack by the Amine: The primary amine of 3-aminopropionitrile attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate.

  • Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide bond. The urea byproduct from EDC is typically water-soluble, facilitating its removal during workup.

G cluster_0 Reaction Pathway Start 3-Carboxyphenylboronic acid + 3-aminopropionitrile Activation Activation with EDC/HOBt in DMF Start->Activation Coupling Amide Bond Formation Activation->Coupling Workup Aqueous Workup and Extraction Coupling->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberSupplier
3-Carboxyphenylboronic acid165.9425487-66-5Sigma-Aldrich, etc.[4]
3-Aminopropionitrile70.09151-18-8Sigma-Aldrich, etc.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.7025952-53-8Sigma-Aldrich, etc.
1-Hydroxybenzotriazole (HOBt)135.122592-95-2Sigma-Aldrich, etc.
N,N-Dimethylformamide (DMF), anhydrous73.0968-12-2Sigma-Aldrich, etc.
Ethyl acetate (EtOAc)88.11141-78-6Fisher Scientific, etc.
1 M Hydrochloric acid (HCl)36.467647-01-0Fisher Scientific, etc.
Saturated sodium bicarbonate solution (NaHCO₃)84.01144-55-8Fisher Scientific, etc.
Brine (saturated NaCl solution)58.447647-14-5Fisher Scientific, etc.
Anhydrous magnesium sulfate (MgSO₄)120.377487-88-9Fisher Scientific, etc.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-Carboxyphenylboronic acid (1.0 eq.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely.

  • Addition of Coupling Reagents: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.[3]

  • Addition of Amine: Add 3-aminopropionitrile (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, pour the reaction mixture into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Alternative Synthetic Strategy: Direct Amidation

For a more atom-economical and potentially "greener" approach, direct amidation of carboxyphenylboronic acids can be considered. This method avoids the use of coupling reagents and the generation of associated byproducts.

General Concept

This approach typically involves heating the carboxylic acid and the amine together in a suitable solvent, often with a dehydrating agent or under conditions that allow for the removal of water to drive the equilibrium towards amide formation. While potentially simpler, this method may require higher temperatures and longer reaction times, and the yields can be more substrate-dependent.

Purification of the Final Product

The crude this compound will likely contain unreacted starting materials and byproducts. Purification is crucial to obtain a product of high purity suitable for subsequent applications.

  • Recrystallization: This is often a highly effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethyl acetate/hexanes, water, or ethanol/water) should be determined experimentally to achieve good recovery of pure crystals.

  • Column Chromatography: If recrystallization is not effective, purification by flash column chromatography on silica gel can be employed. A suitable eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol, will need to be developed based on TLC analysis.

Characterization of this compound

Unequivocal characterization of the synthesized product is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons, the methylene protons of the cyanoethyl group, and the amide N-H proton. The integration of these signals should correspond to the number of protons in the molecule.

    • ¹³C NMR: Will show distinct signals for the carbonyl carbon of the amide, the nitrile carbon, the aromatic carbons (including the carbon bearing the boronic acid group), and the methylene carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the C≡N stretch of the nitrile group.

Conclusion

The synthesis of this compound can be reliably achieved through a carbodiimide-mediated amide coupling of 3-Carboxyphenylboronic acid and 3-aminopropionitrile. This method is high-yielding and utilizes readily available starting materials and reagents. Proper purification and thorough characterization are paramount to ensure the quality of the final product for its intended use in research and development. The versatility of the functional groups present in the target molecule makes it a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Core Mechanism of Action of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound "3-(2-Cyanoethylaminocarbonyl)phenylboronic acid" is not a widely characterized agent in publicly available scientific literature. Therefore, this document presents a scientifically-grounded, prospective analysis of its plausible mechanism of action based on the functions of its constituent chemical moieties. The experimental protocols described herein represent a roadmap for the investigation and validation of this hypothesized mechanism.

Authored by: Gemini, Senior Application Scientist

January 6, 2026

Abstract

Phenylboronic acids represent a versatile class of compounds with significant therapeutic and diagnostic potential, primarily due to the unique ability of the boronic acid moiety to form reversible covalent bonds with biological nucleophiles. This guide proposes a primary mechanism of action for the novel compound this compound, hypothesizing its function as a selective inhibitor of serine proteases. We deconstruct the molecule to its functional components—the phenylboronic acid "warhead" and the "specificity-determining" 3-(2-Cyanoethylaminocarbonyl) side chain—to postulate a model of interaction with a target enzyme's active site. Furthermore, we provide a comprehensive suite of detailed experimental workflows, including enzymatic assays, biophysical characterization, and cell-based validation, to form a self-validating system for investigating this proposed mechanism. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating a research program on this or structurally related compounds.

Introduction: The Therapeutic Promise of Phenylboronic Acids

Boronic acids, particularly arylboronic acids, have emerged as a privileged scaffold in medicinal chemistry. Their utility stems from the boron atom's empty p-orbital, which allows it to act as a Lewis acid and reversibly interact with nucleophilic residues.[1] This unique reactivity has been successfully exploited in the development of potent enzyme inhibitors. The foundational example, Bortezomib (Velcade®), a dipeptide boronic acid, revolutionized cancer therapy by targeting the proteasome.[2]

The core inhibitory mechanism of many boronic acid-based drugs involves the formation of a stable, yet reversible, tetrahedral adduct with the catalytic serine residue within the active site of serine proteases.[3][4][5] This mimics the transition state of peptide bond hydrolysis, leading to potent competitive inhibition.[5] The aryl ring and its substituents play a crucial role in defining the inhibitor's potency and selectivity by forming secondary interactions with the enzyme's binding pockets.

The subject of this guide, this compound, is a novel molecule designed to leverage this principle. Our hypothesis is that it functions as a selective serine protease inhibitor . This guide will dissect its structure to propose a detailed molecular mechanism and outline the necessary experimental framework to validate this hypothesis.

Proposed Molecular Mechanism of Action

We hypothesize that this compound acts as a competitive, reversible covalent inhibitor of a specific serine protease. The mechanism can be broken down by analyzing the contribution of its two primary functional regions.

The Phenylboronic Acid "Warhead"

The phenylboronic acid group is the active component responsible for enzymatic inhibition. Upon entering the serine protease active site, the catalytic serine's hydroxyl group (–OH) performs a nucleophilic attack on the electron-deficient boron atom. This is facilitated by the enzyme's catalytic triad (typically Serine, Histidine, Aspartate). The active site histidine abstracts a proton from the serine, enhancing its nucleophilicity, which in turn promotes the formation of a covalent, tetrahedral boronate adduct.[3][6] This adduct is a stable mimic of the natural transition state of peptide cleavage, effectively blocking the enzyme's catalytic activity.[5]

The 3-(2-Cyanoethylaminocarbonyl) "Specificity Arm"

While the boronic acid provides the inhibitory action, the side chain at the meta-position of the phenyl ring is critical for target specificity and binding affinity. The 3-(2-Cyanoethylaminocarbonyl) group can form a network of specific interactions within the enzyme's substrate-binding pockets (S-pockets).

  • Amide Linkage: The aminocarbonyl (amide) group is a potent hydrogen bond donor and acceptor, likely forming key interactions with amino acid residues in the S1 or S2 pockets of the target protease.

  • Cyanoethyl Group: The cyano (nitrile) group is a strong hydrogen bond acceptor and a polar moiety that can fit into narrow, sterically congested clefts within the protein.[7] Its electron-withdrawing nature can also influence the electronic properties of the entire side chain.[8] While sometimes used as a reactive covalent "warhead" itself, in this context, it more likely contributes to binding affinity and pharmacokinetic properties.[9][10] The ethyl linker provides flexibility, allowing the cyano group to orient optimally within a binding pocket.

The combination of these features suggests that the side chain "guides" the inhibitor to a specific protease whose active site architecture complements its structure, thereby conferring selectivity over other serine proteases.

Visualizing the Proposed Inhibition Pathway

The following diagram illustrates the hypothesized sequence of events leading to enzyme inhibition.

G cluster_0 E_S Free Enzyme (E) + Inhibitor (I) EI_complex Enzyme-Inhibitor Non-covalent Complex (E·I) E_S->EI_complex 1. Diffusion & Initial Binding (Recognition via side chain) EI_covalent Tetrahedral Covalent Adduct (E-I) EI_complex->EI_covalent 2. Nucleophilic Attack (Ser-OH on Boron) EI_covalent->EI_complex 3. Reversible Hydrolysis (Release of Inhibitor) caption Proposed Reversible Covalent Inhibition Pathway

Caption: Proposed Reversible Covalent Inhibition Pathway

Experimental Validation Framework

To rigorously test the hypothesized mechanism of action, a multi-step, self-validating experimental workflow is required. This framework moves from broad enzymatic activity to specific biophysical interactions and finally to a relevant cellular context.

Overall Experimental Workflow

The diagram below outlines the logical flow of the validation process.

G cluster_1 Phase 1 cluster_2 Phase 2 cluster_3 Phase 3 A Phase 1: Enzymatic Characterization B Phase 2: Biophysical Interaction Analysis C Phase 3: Cellular Activity Validation A1 Step 1.1: Protease Panel Screening (Identify primary targets) A2 Step 1.2: IC50 Determination (Quantify potency) A1->A2 A3 Step 1.3: Enzyme Kinetic Studies (Determine inhibition mode, Ki) A2->A3 B1 Step 2.1: Surface Plasmon Resonance (SPR) (Measure Kon, Koff, KD) A3->B1 B2 Step 2.2: Isothermal Titration Calorimetry (ITC) (Determine binding thermodynamics) B1->B2 C1 Step 3.1: Cell Viability/Apoptosis Assay (Assess functional outcome) B2->C1 C2 Step 3.2: Cellular Target Engagement Assay (Confirm interaction in situ) C1->C2 caption Experimental Validation Workflow

Caption: Experimental Validation Workflow

Detailed Experimental Protocols

Objective: To determine the mode of inhibition (e.g., competitive, noncompetitive) and the inhibition constant (Kᵢ).

Principle: This assay measures the rate of an enzyme-catalyzed reaction at various substrate and inhibitor concentrations. By analyzing how the inhibitor affects the Michaelis-Menten parameters (Kₘ and Vₘₐₓ), the mode of inhibition can be determined.[11][12]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the target serine protease (e.g., Chymotrypsin, Trypsin, or a specific disease-relevant protease) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of a corresponding chromogenic or fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for Chymotrypsin).

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series from this stock.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of varying concentrations of the inhibitor to test wells. Add 10 µL of DMSO to control wells.

    • Add 20 µL of the enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the substrate solution at various concentrations (ranging from 0.1x to 10x Kₘ).

    • Immediately place the plate in a microplate reader and measure the absorbance (e.g., at 405 nm for p-nitroanilide) or fluorescence kinetically over 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the kinetic curve for each well.

    • Generate Michaelis-Menten plots (v₀ vs. [Substrate]) for each inhibitor concentration.

    • Transform the data into a Lineweaver-Burk plot (1/v₀ vs. 1/[Substrate]).

    • Analyze the intersection pattern of the lines to determine the mode of inhibition. For competitive inhibition, lines will intersect on the y-axis.

    • Calculate the Kᵢ value using the appropriate equations derived from the Michaelis-Menten model.

Objective: To measure the real-time association (kₐ or kₒₙ) and dissociation (kₑ or kₒff) rates of the inhibitor binding to the target enzyme, and to determine the equilibrium dissociation constant (Kₑ).

Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon which a target molecule (the enzyme) is immobilized. The binding of an analyte (the inhibitor) causes a measurable change in this index, allowing for real-time monitoring of the interaction.

Methodology:

  • Chip Preparation:

    • Immobilize the target serine protease onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a surface density that will yield a response of ~100-200 Response Units (RU) upon inhibitor binding.

    • A reference flow cell should be prepared similarly but without the enzyme to subtract bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). Concentrations should bracket the expected Kₑ (e.g., from 0.1x to 10x Kₑ).

    • Inject the inhibitor solutions over the sensor and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase during injection, followed by a dissociation phase where only running buffer flows over the chip.

    • Regenerate the chip surface between cycles using a mild regeneration solution (e.g., a low pH glycine buffer) if the interaction is fully reversible.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data to obtain specific binding sensorgrams.

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the kinetic rate constants kₐ and kₑ.

    • Calculate the equilibrium dissociation constant using the formula: Kₑ = kₑ / kₐ.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clarity and comparison.

Table 1: Summary of Enzymatic Inhibition Data
ParameterValueInterpretation
Target Enzyme e.g., Human Neutrophil ElastaseThe specific serine protease identified.
IC₅₀ (µM) e.g., 0.52 ± 0.08The concentration of inhibitor required to reduce enzyme activity by 50%. A measure of potency.
Mode of Inhibition CompetitiveIndicates the inhibitor binds to the active site and competes with the substrate.
Kᵢ (µM) e.g., 0.25 ± 0.05The inhibition constant. A true measure of binding affinity, independent of substrate concentration.
Table 2: Summary of Biophysical Binding Data (SPR)
ParameterValueInterpretation
kₐ (M⁻¹s⁻¹) e.g., 1.5 x 10⁵Association rate constant. How quickly the inhibitor binds to the enzyme.
kₑ (s⁻¹) e.g., 3.0 x 10⁻²Dissociation rate constant. How quickly the inhibitor dissociates from the enzyme.
Kₑ (µM) e.g., 0.20Equilibrium dissociation constant (kₑ/kₐ). Correlates with Kᵢ and confirms binding affinity.
Residence Time (s) e.g., 33.3The reciprocal of kₑ (1/kₑ). A long residence time can be a desirable drug property.

Conclusion

This guide puts forth a well-defined and testable hypothesis for the mechanism of action of this compound as a selective, reversible-covalent serine protease inhibitor. By leveraging the known reactivity of the boronic acid warhead and postulating specific interactions for its unique side chain, we provide a clear rationale for its potential therapeutic utility. The detailed experimental protocols and data interpretation frameworks presented here offer a rigorous and comprehensive pathway for researchers to validate this mechanism, characterize the molecule's inhibitory profile, and ultimately determine its potential as a lead compound in drug discovery programs. This structured approach ensures that the investigation is built on a foundation of scientific integrity and logical progression, from biochemical characterization to cellular validation.

References

spectroscopic data for 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Introduction

This compound is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. As with any synthesized compound intended for high-stakes applications like drug development, unambiguous structural verification is paramount. Spectroscopic analysis provides the foundational dataset for confirming molecular identity, assessing purity, and ensuring batch-to-batch consistency.

This guide offers a comprehensive, field-tested perspective on the full spectroscopic characterization of this target molecule. We will move beyond a simple recitation of data, focusing instead on the underlying principles and the interconnected logic that allows different spectroscopic techniques to collectively validate the compound's structure. The protocols and interpretations that follow are designed to be self-validating, providing a robust framework for researchers.

Molecular Structure and Functional Group Analysis

The first step in any spectroscopic analysis is a thorough examination of the expected molecular structure. This allows us to form hypotheses about the signals we expect to observe.

Structure: this compound

Key Functional Groups:

  • Boronic Acid (-B(OH)₂): A key functional group for interactions with diols, crucial for applications in sensors and drug delivery.

  • Aromatic Ring: A 1,3-disubstituted (meta) phenyl ring, providing a rigid scaffold.

  • Amide (-CONH-): A secondary amide linkage, introducing hydrogen bonding capabilities and conformational constraints.

  • Cyanoethyl Group (-CH₂CH₂CN): An aliphatic chain terminated by a nitrile group.

Below is a diagram illustrating the molecular structure with key atoms numbered for spectroscopic assignment.

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Application: FT-IR spectroscopy is a rapid and indispensable tool for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For this molecule, FT-IR serves as the primary confirmation of the presence of the boronic acid, amide, and nitrile moieties.

Predicted FT-IR Data:

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
3500 - 3200Strong, BroadO-H StretchB(OH)₂, intermolecular H-bonding
~3300Medium, SharpN-H StretchSecondary Amide (-CONH-)
3100 - 3000MediumC-H Stretch (sp²)Aromatic C-H
2960 - 2850MediumC-H Stretch (sp³)Aliphatic -CH₂-
~2250Medium, SharpC≡N StretchNitrile
~1650StrongC=O Stretch (Amide I)Amide Carbonyl
~1550MediumN-H Bend (Amide II)Amide N-H
~1350StrongB-O StretchBoronic Acid
800 - 600MediumC-H Bend (out-of-plane)1,3-disubstituted aromatic ring

Data Interpretation: The most telling feature in the spectrum is the very broad absorption between 3500-3200 cm⁻¹, characteristic of the hydrogen-bonded O-H stretches of the boronic acid group. This often overlaps with the sharper N-H stretch of the secondary amide around 3300 cm⁻¹. The presence of a strong carbonyl (C=O) peak around 1650 cm⁻¹ (Amide I) and an N-H bend near 1550 cm⁻¹ (Amide II) are definitive evidence of the amide linkage. A sharp, medium-intensity peak around 2250 cm⁻¹ is a clear indicator of the nitrile (C≡N) group.[1] Finally, a strong B-O stretching vibration, typically found in the 1330-1380 cm⁻¹ region, confirms the integrity of the boronic acid moiety.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular skeleton, offering insights into the connectivity and chemical environment of every proton and carbon atom.

¹H NMR Spectroscopy

Principle & Application: ¹H NMR maps the chemical environment of protons. The chemical shift, integration (area under the peak), and splitting pattern (multiplicity) for each signal allow us to piece together the molecule's structure.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50t (triplet)1HH -N (Amide)
~8.05s (singlet)2HB(OH )₂
~8.00s (singlet)1HAr-H 2
~7.85d (doublet)1HAr-H 6
~7.60d (doublet)1HAr-H 4
~7.45t (triplet)1HAr-H 5
~3.50q (quartet)2H-NH-CH₂ -CH₂CN
~2.80t (triplet)2H-NH-CH₂-CH₂ CN

Data Interpretation:

  • Solvent Choice: DMSO-d₆ is selected as the solvent because it effectively solubilizes the polar compound and, crucially, allows for the observation of exchangeable protons like those on the amide (N-H) and boronic acid (O-H) groups.

  • Aromatic Region (δ 7.4-8.1 ppm): The 1,3-disubstitution pattern gives rise to four distinct signals. The proton at the C2 position, situated between two electron-withdrawing groups, is expected to be the most deshielded and appear as a singlet (or a narrowly split triplet). The other three aromatic protons will show characteristic doublet and triplet splitting patterns based on their coupling with neighbors.

  • Exchangeable Protons: The amide proton (~8.50 ppm) is expected to appear as a triplet due to coupling with the adjacent CH₂ group. The two boronic acid protons (~8.05 ppm) will typically appear as a broad singlet, as their exchange with residual water in the solvent often averages out any coupling.

  • Aliphatic Region (δ 2.8-3.5 ppm): The two methylene (-CH₂-) groups of the cyanoethyl chain form an A₂B₂ system. The CH₂ group attached to the amide nitrogen (C8) is deshielded and appears further downfield (~3.50 ppm). It will likely be a quartet due to coupling with both the N-H proton and the adjacent CH₂ group. The CH₂ group adjacent to the electron-withdrawing cyano group (C9) will appear as a triplet around 2.80 ppm.

¹³C NMR Spectroscopy

Principle & Application: ¹³C NMR provides a count of the unique carbon environments in the molecule. While less sensitive than ¹H NMR, it is vital for confirming the carbon backbone.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~166.0C7 (C=O)Typical chemical shift for a secondary amide carbonyl carbon.
~138.0C3Aromatic carbon attached to the amide group.
~134.0C6Aromatic CH.
~131.0C2Aromatic CH.
~128.5C5Aromatic CH.
~128.0C4Aromatic CH.
~119.5C10 (C≡N)Characteristic shift for a nitrile carbon.
Not Observed / BroadC1Carbon attached to Boron (ipso-carbon); signal is often broadened into the baseline due to quadrupolar relaxation of the ¹¹B nucleus.[5][6]
~38.0C8Aliphatic carbon adjacent to the amide nitrogen.
~18.0C9Aliphatic carbon adjacent to the nitrile group.

Data Interpretation: The spectrum should display 9 distinct signals (with C1 being potentially unobservable). The amide carbonyl (C7) and nitrile carbon (C10) are easily identified by their characteristic chemical shifts downfield. A key feature and common pitfall in the analysis of arylboronic acids is the signal for the ipso-carbon bonded to the boron atom (C1). The ¹¹B nucleus has a nuclear spin I > 1/2, making it a quadrupolar nucleus. This property provides an efficient relaxation pathway, which often broadens the signal of the directly attached ¹³C atom to the point of it being indistinguishable from the baseline. This "missing" signal is, paradoxically, strong evidence for the presence of the C-B bond.

Mass Spectrometry (MS)

Principle & Application: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. It is the definitive technique for confirming the molecular formula.

Predicted MS Data (ESI-):

  • Technique Rationale: Electrospray Ionization (ESI) is the preferred method for polar molecules like boronic acids. Negative ion mode (ESI-) is often superior for boronic acids as they can readily deprotonate to form a stable [M-H]⁻ ion.[7][8]

  • Molecular Formula: C₉H₁₀BN₂O₃

  • Exact Mass: 205.0788

  • Predicted Ion: [M-H]⁻ at m/z = 204.0715

Predicted Fragmentation Pattern: High-resolution MS/MS analysis of the [M-H]⁻ parent ion would be expected to yield fragments corresponding to the loss of key neutral molecules:

  • Loss of H₂O: m/z 186.06

  • Loss of the entire boronic acid group: [M - B(OH)₂]⁻

  • Cleavage at the amide bond: Generating fragments corresponding to the phenylboronic acid and the cyanoethyl amine portions.

Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Sample Preparation
  • Weigh approximately 10-15 mg of this compound for ¹H NMR and 25-30 mg for ¹³C NMR.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Cap the tube and vortex gently until the sample is fully dissolved. Mild heating may be applied if necessary.

NMR Data Acquisition
  • Instrument: 500 MHz NMR Spectrometer

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Acquisition Time: ~3 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 16

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 (or more, depending on concentration)

    • Spectral Width: -10 to 200 ppm

FT-IR Data Acquisition
  • Instrument: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Protocol:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount (1-2 mg) of the solid sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Acquire the sample spectrum.

    • Parameters: 16 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry Data Acquisition
  • Instrument: LC-MS/MS system (e.g., Q-TOF or Orbitrap).

  • Protocol:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol.

    • Dilute the stock solution to ~1 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid (for ESI+) or 0.1% ammonium hydroxide (for ESI-).

    • Introduce the sample into the mass spectrometer via direct infusion or LC injection.

    • ESI- Parameters: Capillary voltage: -3.5 kV; Nebulizer pressure: 35 psi; Drying gas flow: 10 L/min; Gas temperature: 325°C.

    • Acquire data in full scan mode over a range of m/z 50-500.

Holistic Structural Verification Workflow

No single technique is sufficient for unambiguous proof of structure. The true power of spectroscopy lies in the convergence of data from multiple orthogonal methods. The workflow below illustrates this principle.

cluster_0 Starting Point cluster_1 Primary Analysis cluster_2 Intermediate Conclusions cluster_3 Final Confirmation Synthesis Synthesized Compound FTIR FT-IR Analysis Synthesis->FTIR H_NMR ¹H NMR Analysis Synthesis->H_NMR C_NMR ¹³C NMR Analysis Synthesis->C_NMR MS HRMS Analysis Synthesis->MS Func_Groups Functional Groups Confirmed (Amide, Nitrile, Boronic Acid) FTIR->Func_Groups Connectivity Proton Skeleton & Connectivity (Aromatic, Ethyl Chain) H_NMR->Connectivity Carbon_Backbone Carbon Backbone Confirmed (Ipso-C missing) C_NMR->Carbon_Backbone Mol_Formula Molecular Formula Confirmed (C₉H₁₀BN₂O₃) MS->Mol_Formula Final_Structure Unambiguous Structure Verified Func_Groups->Final_Structure Connectivity->Final_Structure Carbon_Backbone->Final_Structure Mol_Formula->Final_Structure

Caption: Workflow for convergent spectroscopic structural verification.

References

A Technical Guide to the Solubility of 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the solubility characteristics of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical experimental methodologies to offer a comprehensive understanding of this compound's behavior in various organic media.

Executive Summary

This compound is a specialized derivative of phenylboronic acid, a class of compounds integral to modern organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. The solubility of this specific molecule is a critical parameter for its handling, reaction optimization, and formulation. This guide elucidates the molecular features governing its solubility, provides a predictive framework for solvent selection, and details a robust protocol for empirical solubility determination. While specific experimental solubility data for this compound is not widely published, this guide establishes a foundational understanding based on the well-documented behavior of analogous structures.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. The structure of this compound, shown below, contains several functional groups that collectively determine its solubility profile.

Chemical Structure:

  • Name: this compound

  • CAS Number: 762262-11-3[1]

  • Molecular Formula: C₁₀H₁₁BN₂O₃[1]

  • Molecular Weight: 218.02 g/mol [1]

Key Functional Groups and Their Influence:

  • Boronic Acid Group (-B(OH)₂): This is a highly polar, hydrophilic functional group capable of strong hydrogen bonding, both as a donor (from the -OH groups) and as a Lewis acid (the vacant p-orbital on the boron atom).[2] This group is the primary contributor to solubility in polar protic solvents.

  • Amide Linkage (-C(=O)NH-): The amide group is polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This enhances solubility in polar solvents that can engage in these interactions.

  • Cyanoethyl Group (-CH₂CH₂CN): The nitrile (cyano) function is strongly polar and acts as a hydrogen bond acceptor. The ethyl linker provides some nonpolar character.

  • Phenyl Ring: The aromatic ring is nonpolar and contributes to solubility in solvents with some aromatic or nonpolar character through van der Waals forces and potential π-π stacking interactions.

Predictive Solubility Analysis: Based on these structural features, we can predict the solubility behavior:

  • High Solubility Expected in: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) should be excellent solvents due to their ability to act as strong hydrogen bond acceptors and their high polarity, which can solvate the entire molecule effectively.

  • Good to Moderate Solubility Expected in: Polar protic solvents like methanol and ethanol should be effective due to hydrogen bonding with the boronic acid and amide groups.[2] Ketones such as acetone may also show good solubility.[3][4]

  • Moderate to Low Solubility Expected in: Ethers like tetrahydrofuran (THF) and diethyl ether may show moderate solubility. While they are polar, their hydrogen bonding capability is limited to being acceptors. Chloroform may exhibit moderate solubility as well.[3][4]

  • Poor Solubility Expected in: Nonpolar hydrocarbon solvents such as hexanes, cyclohexane, and toluene are expected to be poor solvents due to their inability to form hydrogen bonds or effectively solvate the polar functional groups of the molecule.[2][3][4]

Quantitative Solubility Data: A Predictive Framework

As of this writing, specific, publicly available experimental solubility data for this compound is scarce. However, based on the principles discussed and data for the parent compound, phenylboronic acid, we can construct a predictive table to guide solvent selection.

Solvent Solvent Class Predicted Solubility Rationale for Prediction
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong hydrogen bond acceptor, high polarity.
Dimethylformamide (DMF)Polar AproticHighStrong hydrogen bond acceptor, high polarity.
MethanolPolar ProticGoodStrong hydrogen bonding capabilities (donor and acceptor).
EthanolPolar ProticGoodStrong hydrogen bonding capabilities.[2]
AcetonePolar Aprotic (Ketone)Good to ModerateGood polarity and hydrogen bond acceptor. Phenylboronic acid shows high solubility in ketones.[3][4]
Tetrahydrofuran (THF)Polar Aprotic (Ether)ModerateModerate polarity, hydrogen bond acceptor.
Dichloromethane (DCM)HalogenatedModerate to LowModerate polarity, limited H-bonding.
ChloroformHalogenatedModerate to LowPhenylboronic acid has moderate solubility in chloroform.[3][4]
TolueneAromatic HydrocarbonPoorPrimarily nonpolar character.
HexanesAliphatic HydrocarbonVery PoorNonpolar, unable to solvate polar groups.[2]

Note: This table is for illustrative and predictive purposes. Experimental verification is essential.

Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a systematic approach to solubility determination is required. The following protocol outlines a standard method for determining the equilibrium solubility of a solid compound in an organic solvent.

The Challenge of Boronic Acid Stability

A critical consideration when working with boronic acids is their propensity to undergo thermal dehydration to form cyclic trimeric anhydrides known as boroxines.[2][5] This process is often reversible in the presence of water but can complicate solubility measurements, especially if elevated temperatures are used. Therefore, experiments should ideally be conducted at a controlled, constant temperature, and the potential for anhydride formation should be acknowledged.

Workflow for Isothermal Solubility Measurement

The following diagram illustrates the workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep_solid 1. Weigh Excess Solid prep_solvent 2. Add Known Volume of Solvent prep_solid->prep_solvent equilibration 3. Agitate at Constant Temp. (e.g., 24-48h) prep_solvent->equilibration centrifuge 4. Centrifuge to Separate Solid equilibration->centrifuge sample 5. Extract Aliquot of Supernatant centrifuge->sample dilute 6. Dilute Sample Gravimetrically sample->dilute analyze 7. Analyze by HPLC-UV dilute->analyze calculation 8. Calculate Concentration (mg/mL) analyze->calculation calibration Prepare Calibration Curve calibration->calculation

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade or higher)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer and/or orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • Calibrated micropipettes

  • Volumetric flasks

  • HPLC system with a UV detector

Procedure:

  • Preparation of Slurries:

    • Add an excess amount of solid this compound to a pre-weighed 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Record the exact mass of the solid added.

    • Add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by ensuring the measured concentration does not change between two consecutive time points (e.g., 24h and 48h).

  • Sample Separation and Preparation:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

    • Gravimetrically dilute the aliquot with a suitable mobile phase or solvent into a pre-weighed volumetric flask. This allows for precise calculation of the dilution factor.

  • Analysis:

    • Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is often a good starting point.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Quantify the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant using the concentration determined by HPLC and the dilution factor.

    • Solubility (mg/mL) = (Concentration from HPLC) × (Dilution Factor)

    • Average the results from the triplicate samples.

Conclusion and Recommendations

This compound possesses a multifaceted structure with both polar and nonpolar characteristics. Its solubility is expected to be highest in polar aprotic solvents like DMSO and DMF and lowest in nonpolar hydrocarbons. The presence of multiple hydrogen-bonding functional groups is the dominant factor governing its solubility profile. For any application, from synthetic reaction setup to formulation for biological screening, empirical determination of solubility is paramount. The protocol provided in this guide offers a robust and reliable method for obtaining such critical data. When conducting experiments, careful temperature control and awareness of the potential for boroxine formation are essential for achieving accurate and reproducible results.

References

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized derivative of the broadly significant phenylboronic acid class of compounds. We delve into the fundamental chemistry of the boronic acid functional group that underpins its utility in biomedical and synthetic applications. This document furnishes a detailed examination of the compound's physicochemical properties, proposes a robust, field-proven synthetic protocol with explanations for key experimental choices, and outlines methods for its analytical characterization. Furthermore, we explore its current and potential applications as a versatile synthetic intermediate in cross-coupling reactions and as a functionalizable moiety for advanced drug delivery systems and biosensors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this molecule in their work.

The Phenylboronic Acid Moiety: A Cornerstone of Modern Chemistry

Phenylboronic acids (PBAs) and their derivatives have become indispensable tools in medicinal chemistry and organic synthesis since their discovery.[1] The central feature of these compounds is the boronic acid group, -B(OH)₂, attached to a phenyl ring. This group acts as a mild Lewis acid, possessing an empty p-orbital on the sp²-hybridized boron atom.[2]

This electron deficiency is the key to its most valuable property: the ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, such as sugars, glycoproteins, and catechols.[1][3][4] This interaction forms a stable five- or six-membered cyclic boronate ester. This reversible binding is highly pH-dependent, making PBA-containing systems exquisitely responsive to their chemical environment. This unique reactivity is the basis for their widespread use in drug design, targeted drug delivery, and diagnostics.[2][4] The approval of the boronic acid-containing drug Bortezomib for treating multiple myeloma showcased the therapeutic potential of this class, spurring significant research into new derivatives.[5][6]

Caption: Reversible reaction of phenylboronic acid with a diol.

Physicochemical Profile: this compound

This compound is a white to off-white solid at room temperature.[7] Its structure features three key components: the phenylboronic acid core responsible for diol binding and participation in cross-coupling reactions, a stable amide linker, and a terminal cyanoethyl group that offers a site for potential further chemical modification. The meta substitution pattern on the phenyl ring influences the electronic properties and spatial orientation of the functional groups.

Caption: Structure of this compound.

PropertyValueSource
CAS Number 762262-11-3[7][8]
Molecular Formula C₁₀H₁₁BN₂O₃[7][8]
Molecular Weight 218.02 g/mol [7][8]
Appearance Off-white solid[7]
Melting Point 226-236 °C[7]
pKa (Predicted) 7.82 ± 0.10[7]
Synonyms (3-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid[7]

Synthesis and Characterization

While this compound is commercially available for research purposes, understanding its synthesis is crucial for designing derivatives or scaling up production.[8] A logical and robust synthetic approach involves the coupling of 3-Carboxyphenylboronic acid with 3-aminopropionitrile.

Proposed Synthetic Pathway

The most direct route is a standard amidation reaction. This involves activating the carboxylic acid of the boronic acid precursor to make it susceptible to nucleophilic attack by the primary amine of 3-aminopropionitrile.

G cluster_retrosynthesis Retrosynthetic Analysis cluster_synthesis Forward Synthesis Target 3-(2-Cyanoethylaminocarbonyl) phenylboronic acid AmideBond Amide Bond Formation Target->AmideBond Amide Disconnection CarboxylicAcid 3-Carboxyphenylboronic acid AmideBond->CarboxylicAcid Precursor 1 Amine 3-Aminopropionitrile AmideBond->Amine Precursor 2 CA_start 3-Carboxyphenylboronic acid Coupling EDC, HOBt DMF, DIPEA CA_start->Coupling Amine_start 3-Aminopropionitrile Amine_start->Coupling Target_final Target Product Coupling->Target_final Amidation G cluster_workflow Suzuki-Miyaura Coupling Workflow start_boronic 3-(2-Cyanoethylaminocarbonyl) phenylboronic acid catalyst_cycle Pd(0) Catalyst + Base start_boronic->catalyst_cycle start_halide Aryl/Vinyl Halide (R-X) start_halide->catalyst_cycle product Coupled Product (R-Aryl) catalyst_cycle->product

References

A Technical Guide to the Theoretical Properties of Substituted Phenylboronic Acids: From First Principles to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenylboronic acids represent a cornerstone of modern organic chemistry and medicinal chemistry, underpinning transformative cross-coupling reactions and enabling the development of novel therapeutics and advanced sensory materials. Their utility is deeply rooted in a set of tunable theoretical properties governed by the nature and position of substituents on the phenyl ring. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of these core properties. We will dissect the intricate interplay of electronic and steric effects, explore the nuances of their Lewis acidity and pKa, and elucidate their mechanistic role in catalysis. Furthermore, we will bridge theory with practice by examining how these fundamental properties are harnessed in the rational design of drugs and chemical sensors. This guide is structured to provide not just a catalog of facts, but a causal understanding of the principles that make substituted phenylboronic acids such a versatile and powerful class of molecules.

Fundamental Properties: The Interplay of Structure and Electronics

The reactivity and function of a substituted phenylboronic acid are fundamentally dictated by the electronic communication between the substituent and the boronic acid moiety. This communication manifests in several key theoretical properties.

Lewis Acidity and pKa: The Heart of Reactivity

Boronic acids are Lewis acids, readily accepting a pair of electrons from a Lewis base to form a tetrahedral boronate species.[1][2] This property is central to their role in catalysis and molecular recognition. The strength of this Lewis acidity is quantified by the acid dissociation constant (pKa). For unsubstituted phenylboronic acid, the pKa is approximately 8.86.[3]

The pKa of a substituted phenylboronic acid is highly sensitive to the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron center, thereby lowering the pKa. Conversely, electron-donating groups (EDGs) decrease Lewis acidity and raise the pKa. This relationship can be rationalized by the stability of the resulting boronate anion; EWGs stabilize the negative charge on the boron, making the corresponding boronic acid a stronger acid.

For instance, the introduction of a nitro group in the para position (p-NO2) significantly lowers the pKa, while a methoxy group (p-OCH3) raises it.[4] This predictable tuning of acidity is a powerful tool for chemists. For example, in the context of carbohydrate sensors, lowering the pKa to the physiological pH range is crucial for effective binding.[3]

Table 1: pKa Values of Representative Substituted Phenylboronic Acids

Substituent (Position)pKa ValueEffect on Acidity
H (para)~8.86Reference
OCH3 (para)~9.24Decreased
CH3 (para)~9.17Decreased
F (para)~8.77Slightly Increased
Cl (para)~8.55Increased
CN (para)~7.83Significantly Increased
NO2 (para)~7.23Significantly Increased

Note: These values are approximate and can vary slightly depending on the experimental conditions.[3][4]

The Hammett Relationship: Quantifying Substituent Effects

The electronic influence of substituents on the reactivity of phenylboronic acids can be quantitatively described by the Hammett equation. A Hammett plot correlates the logarithm of the reaction rate constant or equilibrium constant for a series of substituted phenylboronic acids with the Hammett substituent constant (σ).[5][6] A positive slope (ρ value) in the Hammett plot indicates that the reaction is favored by electron-withdrawing groups, while a negative slope suggests it is favored by electron-donating groups.[7] This analysis is invaluable for elucidating reaction mechanisms and predicting the reactivity of novel boronic acid derivatives. For example, Hammett analysis of the binding constants of acetate anions with substituted phenylboronic acids reveals a nonlinear plot, suggesting a change in the binding mechanism depending on the electronic nature of the substituent.[6]

Steric Effects: The Ortho Position

While electronic effects are often dominant, steric hindrance, particularly from substituents in the ortho position, can significantly impact the properties and reactivity of phenylboronic acids. An ortho substituent can twist the B(OH)2 group out of the plane of the phenyl ring, disrupting π-conjugation and altering the electronic communication between the substituent and the boron center.[8] This can lead to unexpected trends in acidity and reactivity that deviate from simple Hammett predictions.[9] Furthermore, steric bulk around the boronic acid moiety can influence the rate and selectivity of reactions, such as the Suzuki-Miyaura coupling.[10][11]

Computational Insights into Phenylboronic Acids

Quantum chemical calculations have become an indispensable tool for understanding and predicting the properties of substituted phenylboronic acids.[12][13] Density Functional Theory (DFT) and other ab initio methods allow for the accurate calculation of various parameters.[14][15]

Predicting Molecular Geometry and Electronic Structure

Computational models can provide detailed information about bond lengths, bond angles, and dihedral angles, offering insights into the preferred conformations of substituted phenylboronic acids.[13][14] For instance, calculations can determine the rotational barrier of the C-B bond and the preferred orientation of the hydroxyl groups.[16] Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the electronic and optical properties of these molecules, which is particularly relevant for the design of fluorescent sensors.[12][14]

Simulating Reactivity and pKa

Computational methods can be used to predict the pKa of substituted phenylboronic acids with reasonable accuracy, aiding in the design of molecules with specific acid-base properties.[8][9][16] By calculating the free energy change of the acid dissociation reaction in a solvated environment, researchers can screen virtual libraries of compounds before embarking on synthetic efforts.[8] These computational approaches have been shown to have good agreement with experimental pKa values.[9]

The Role in Catalysis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is arguably the most significant application of phenylboronic acids. This reaction forges a carbon-carbon bond between a boronic acid and an organohalide, catalyzed by a palladium complex.[17][18] The theoretical properties of the substituted phenylboronic acid play a critical role in the efficiency and outcome of this reaction.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[17][19]

  • Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This is often the rate-determining step and is where the properties of the boronic acid are most crucial.

  • Reductive Elimination: The two organic groups on the palladium(II) center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

The transmetalation step requires the activation of the boronic acid, typically by a base, to form a more nucleophilic boronate species.[20] The Lewis acidity of the boronic acid influences the ease of this activation.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-X Organohalide R1-X->Oxidative\nAddition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative\nAddition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2-B(OH)2 Boronic Acid R2-B(OH)2->Transmetalation Base Base Base->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive\nElimination Reductive Elimination R1-Pd(II)L2-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration R1-R2 Coupled Product Reductive\nElimination->R1-R2

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Influence of Substituents on Coupling Efficiency

The electronic and steric properties of the substituted phenylboronic acid can significantly impact the rate and yield of the Suzuki-Miyaura reaction.

  • Electronic Effects: Electron-withdrawing groups on the phenylboronic acid can accelerate the transmetalation step by increasing the Lewis acidity of the boron and facilitating the formation of the boronate. However, excessively strong EWGs can also lead to side reactions like protodeboronation.

  • Steric Effects: Bulky ortho substituents on the phenylboronic acid can hinder the approach of the boronic acid to the palladium center, slowing down the transmetalation step.[10] However, in some cases, this steric hindrance can be exploited to achieve selective cross-coupling reactions.[11]

Practical Applications: Rational Design Principles

A thorough understanding of the theoretical properties of substituted phenylboronic acids is paramount for their successful application in drug discovery and sensor development.

Boronic Acids in Drug Development

Boronic acids have emerged as a privileged scaffold in medicinal chemistry, with several FDA-approved drugs containing this moiety.[21][22][23] The boronic acid group often acts as a key pharmacophore, forming a reversible covalent bond with the hydroxyl group of a serine residue in the active site of target enzymes.[24]

  • Bortezomib (Velcade®): The first-in-class proteasome inhibitor for the treatment of multiple myeloma.[21][22] The boronic acid moiety of bortezomib is crucial for its inhibitory activity against the 26S proteasome.[24]

  • Ixazomib (Ninlaro®): An orally bioavailable proteasome inhibitor, also for multiple myeloma.[21][22]

  • Vaborbactam (Vabomere®): A β-lactamase inhibitor used in combination with antibiotics to treat bacterial infections.[22][23]

The design of these drugs relies on fine-tuning the electronic properties of the boronic acid to achieve the desired reactivity and selectivity for the target enzyme. Computational modeling plays a significant role in predicting the binding affinity and optimizing the structure of these inhibitors.

Phenylboronic Acids as Chemical Sensors

The ability of boronic acids to reversibly bind with diols forms the basis of their use as chemical sensors, particularly for carbohydrates like glucose.[25][26] This interaction leads to a change in the physical or chemical properties of the sensor molecule, which can be detected by various methods, including fluorescence spectroscopy.[25]

The design of effective boronic acid-based sensors requires careful consideration of the following:

  • pKa Matching: The pKa of the boronic acid should be close to the pH of the sample to ensure a significant population of the boronate form, which is the species that binds to the diol.[3]

  • Binding Affinity and Selectivity: The structure of the boronic acid and the surrounding molecular framework can be modified to enhance the binding affinity and selectivity for the target analyte.[26] For example, bis-boronic acids often exhibit higher affinity for carbohydrates than their mono-boronic acid counterparts.[26]

  • Signal Transduction: The binding event must be coupled to a measurable output, such as a change in fluorescence intensity or wavelength.[25] This is often achieved by incorporating a fluorophore into the sensor molecule whose electronic properties are modulated by the boronic acid-diol interaction.

Boronic_Acid_Sensor cluster_0 Sensing Mechanism cluster_1 Signal Output Boronic_Acid_Fluorophore Boronic Acid-Fluorophore Conjugate Complex Cyclic Boronate Ester (Altered Fluorescence) Boronic_Acid_Fluorophore->Complex + Diol No_Fluorescence Low/Quenched Fluorescence Diol Diol (e.g., Glucose) Diol->Complex Complex->Boronic_Acid_Fluorophore - Diol (Reversible) Fluorescence High Fluorescence

Figure 2: General principle of a fluorescent boronic acid-based sensor for diols.

Experimental Protocols: Synthesis and Protection

The practical utility of substituted phenylboronic acids is contingent on their efficient synthesis and, when necessary, the strategic use of protecting groups.

General Synthetic Approaches

One of the most common methods for the synthesis of phenylboronic acids is the reaction of a Grignard reagent (phenylmagnesium bromide) or an organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[18][27][28]

Step-by-Step Protocol: Synthesis of a Substituted Phenylboronic Acid via Grignard Reaction

  • Grignard Reagent Formation: React the corresponding substituted bromobenzene with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) to form the Grignard reagent.

  • Borylation: Cool the Grignard reagent solution to a low temperature (typically -78 °C) and slowly add a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same anhydrous solvent.

  • Hydrolysis: After the reaction is complete, quench the reaction mixture by the slow addition of an aqueous acid (e.g., HCl or H2SO4) at low temperature.

  • Workup and Purification: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent. Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protecting Groups for Boronic Acids

In multistep syntheses, it is often necessary to protect the boronic acid moiety from reacting with certain reagents. Several protecting groups have been developed for this purpose, each with its own unique stability profile and deprotection conditions.[29][30][31]

Table 2: Common Protecting Groups for Boronic Acids

Protecting GroupStructureStabilityDeprotection Conditions
Pinacol ester Cyclic boronate ester with pinacolStable to chromatography, mild acids and bases.[30]Acidic hydrolysis (often with an oxidant like NaIO4) or fluoride sources.[30]
MIDA ester N-methyliminodiacetic acid esterVery stable to a wide range of reaction conditions.[29]Mild aqueous base (e.g., NaOH or K2CO3).[29][30]
Trifluoroborate salt R-BF3KHighly stable to oxidation and chromatography.[30]Aqueous acid or silica gel.[30]
DAN 1,8-diaminonaphthalene amideStable to aqueous base.[29]Aqueous acid.[29][30]

The choice of protecting group is dictated by the specific reaction conditions that will be employed in the synthetic sequence. The ability to selectively protect and deprotect boronic acids has greatly expanded their utility in complex molecule synthesis.[32][33]

Conclusion

The theoretical properties of substituted phenylboronic acids are a rich and multifaceted subject, with profound implications for their practical applications. The ability to rationally tune their Lewis acidity, steric profile, and electronic characteristics through judicious choice of substituents has empowered chemists to design highly effective catalysts, life-saving drugs, and innovative diagnostic tools. As computational methods become more powerful and our understanding of reaction mechanisms deepens, the predictive design of novel phenylboronic acid derivatives with tailored properties will undoubtedly continue to drive innovation across the chemical and biomedical sciences.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for the effective use of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document offers in-depth mechanistic insights, detailed experimental protocols, and practical guidance to empower researchers in pharmaceutical and materials science to leverage this versatile building block for the synthesis of complex molecules.

Introduction: The Strategic Value of this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful transformation is central to the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[2] Within the diverse landscape of organoboron reagents, this compound emerges as a particularly valuable building block.

Its structure incorporates three key features:

  • A Phenylboronic Acid Moiety: The reactive center for the Suzuki-Miyaura coupling.

  • A Meta-Substituted Amide Linkage: This provides a point of structural diversity and can influence the electronic properties of the aromatic ring.

  • A Cyanoethyl Group: This functional handle offers opportunities for post-coupling modifications and can impact the solubility and physicochemical properties of the final product.

The presence of both amide and cyano functionalities necessitates careful consideration of reaction conditions to ensure compatibility and avoid undesirable side reactions. These application notes will address these challenges and provide robust protocols for successful implementation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing Suzuki-Miyaura coupling reactions. The generally accepted catalytic cycle involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states and comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

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// Edges ArX -> A [label=" Oxidative\n Addition", color="#4285F4"]; A -> B [color="#4285F4"]; Boronic_Acid -> C [style=dashed, color="#EA4335"]; Base -> C [style=dashed, label="Activation", color="#EA4335"]; B -> C [label=" Transmetalation", color="#EA4335"]; C -> D [color="#EA4335"]; D -> Product [label=" Reductive\n Elimination", color="#FBBC05"]; D -> A [color="#FBBC05"]; } केंद्रीकृत सुजुकी-मियाउरा उत्प्रेरक चक्र

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes are the most widely used catalysts for Suzuki couplings.[1] The choice of ligands (e.g., phosphines) is critical as they modulate the reactivity and stability of the palladium center. Bulky, electron-rich phosphine ligands can facilitate the oxidative addition step, particularly with less reactive aryl chlorides.[1]

  • Base: A base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[3] The choice of base can significantly impact the reaction rate and yield, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The presence of base-sensitive functional groups on the substrates must be considered.

  • Solvent: The solvent system must be capable of dissolving the reagents and catalyst. Often, a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is employed to facilitate the dissolution of both the organic substrates and the inorganic base.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required for specific substrates.

General Protocol for Coupling with Aryl Bromides and Iodides

This protocol is suitable for a wide range of electron-rich and electron-deficient aryl bromides and iodides.

Materials:

  • This compound

  • Aryl bromide or iodide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source

Procedure:

  • To a dry round-bottom flask, add this compound (1.2 equiv), the aryl halide (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).

  • Add potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (to achieve a 0.1 M concentration of the aryl halide).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Coupling with Aryl Chlorides

Aryl chlorides are generally less reactive than their bromide and iodide counterparts, often requiring more active catalyst systems.

Materials:

  • This compound

  • Aryl chloride (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • Tricyclohexylphosphine (PCy₃) (0.06 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Deionized water

  • Schlenk tube or similar reaction vessel

  • Condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source

Procedure:

  • In a Schlenk tube, combine this compound (1.5 equiv), the aryl chloride (1.0 equiv), and potassium phosphate (2.0 equiv).

  • In a separate vial, dissolve Pd₂(dba)₃ (0.015 equiv) and PCy₃ (0.06 equiv) in a small amount of degassed toluene.

  • Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Add degassed toluene and deionized water in a 10:1 ratio (to achieve a 0.1 M concentration of the aryl chloride).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Follow the workup and purification procedure described in Protocol 3.1.

Data Presentation: Typical Reaction Parameters

The following table summarizes key reaction parameters that can be used as a starting point for optimization.

ParameterAryl Bromides/IodidesAryl ChloridesRationale for Selection
Catalyst Pd(OAc)₂/PPh₃Pd₂(dba)₃/PCy₃Aryl chlorides require more electron-rich and bulky phosphine ligands for efficient oxidative addition.
Catalyst Loading 1-3 mol%1.5-5 mol%Less reactive substrates often benefit from higher catalyst loadings.
Base K₂CO₃, Cs₂CO₃K₃PO₄Stronger bases like K₃PO₄ can enhance the rate of transmetalation, which is often rate-limiting for aryl chlorides.
Solvent Dioxane/Water (4:1)Toluene/Water (10:1)The choice of solvent can influence catalyst solubility and reaction kinetics.
Temperature 80-100 °C100-110 °CHigher temperatures are generally required to overcome the higher activation energy for the oxidative addition of aryl chlorides.
Reaction Time 2-12 h12-24 hReflects the lower reactivity of aryl chlorides.

Troubleshooting and Field-Proven Insights

  • Low Yields:

    • Incomplete reaction: Extend the reaction time or increase the temperature. Consider a more active catalyst system or a stronger base.

    • Protodeboronation: This side reaction, the cleavage of the C-B bond by a proton source, can be minimized by using anhydrous solvents (if a non-aqueous protocol is employed) and ensuring the inert atmosphere is maintained.

    • Homocoupling of the boronic acid: This can occur at higher temperatures. Lowering the reaction temperature or using a different catalyst/ligand combination may be beneficial.

  • Presence of Impurities:

    • Residual catalyst: The product can be purified by passing it through a short plug of silica gel or by treatment with a palladium scavenger.

    • Unreacted starting materials: Optimize the stoichiometry of the reagents. Ensure the boronic acid is of high purity, as impurities can inhibit the catalyst.

  • Handling of this compound:

    • Like many boronic acids, it may be prone to dehydration to form the corresponding boroxine. It is advisable to store it in a cool, dry place. While often not detrimental to the reaction, using a fresh, high-purity batch is recommended for optimal results.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this building block to advance their synthetic programs in drug discovery and materials science. The protocols and insights provided in these application notes serve as a robust foundation for successful and efficient C-C bond formation.

References

Application Notes and Protocols: 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid as a Fluorescent Sensor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid as a fluorescent sensor. Phenylboronic acids are a well-established class of synthetic receptors capable of reversible covalent interactions with cis-1,2- and -1,3-diols, which are structural motifs prevalent in saccharides and other biologically significant molecules. This guide will delve into the underlying sensing mechanism, offer detailed protocols for saccharide detection, and provide insights into data interpretation. The information presented herein is synthesized from established principles of boronic acid chemistry and fluorescence spectroscopy, aimed at equipping researchers with the foundational knowledge to effectively utilize this class of sensors in their work.

Introduction: The Power of Boronic Acids in Molecular Recognition

The ability to detect and quantify biologically important molecules is paramount in biomedical research and drug development. Fluorescent chemosensors offer a sensitive, non-invasive, and real-time approach to this challenge. Among the various molecular recognition elements, boronic acids have emerged as a versatile and powerful tool, particularly for the detection of saccharides.[1][2]

The core principle of boronic acid-based sensing lies in the reversible formation of stable five- or six-membered cyclic esters with molecules containing cis-diol functionalities.[1] This interaction is highly dependent on the pH of the medium, as the Lewis acidic trigonal planar boronic acid (sp² hybridized) is in equilibrium with a more reactive tetrahedral boronate anion (sp³ hybridized). The binding of a diol shifts this equilibrium, leading to a change in the local environment of the boron atom, which can be transduced into a measurable optical signal.

This compound is a rationally designed sensor molecule. The phenylboronic acid moiety serves as the recognition unit for diols. The aminocarbonyl linker and the cyanoethyl group can modulate the electronic properties of the phenylboronic acid, potentially influencing its pKa and binding affinity. Furthermore, the aromatic system provides a scaffold for inherent fluorescence or for the attachment of a fluorophore.

Principle of Operation: A Mechanistic Overview

The fluorescence of a phenylboronic acid sensor can be modulated upon saccharide binding through several mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE).[3][4] For a sensor like this compound, a likely mechanism is the modulation of PET.

In the absence of a saccharide, the lone pair of electrons on the nitrogen atom of the aminocarbonyl group can quench the fluorescence of the aromatic ring through PET. Upon binding of a saccharide to the boronic acid moiety, the boron atom becomes more electron-rich, which can decrease the PET quenching effect and lead to an enhancement of fluorescence ("turn-on" sensing). Conversely, in some sensor designs, saccharide binding can induce a conformational change that enhances quenching, resulting in a decrease in fluorescence ("turn-off" sensing).[5]

The binding affinity of phenylboronic acids for different monosaccharides generally follows the order: fructose > galactose > mannose > glucose. This is attributed to the higher proportion of the furanose form in fructose, which presents a favorable cis-diol for binding.

Sensing_Mechanism cluster_legend Legend Sensor_Free Sensor (Low Fluorescence) Trigonal Boronic Acid Sensor_Bound Sensor-Saccharide Complex (High Fluorescence) Tetrahedral Boronate Ester Sensor_Free->Sensor_Bound Reversible Binding Saccharide Saccharide (cis-Diol) Sensor_Bound->Sensor_Free Dissociation Low Fluorescence High Fluorescence

Caption: General signaling pathway of a "turn-on" boronic acid fluorescent sensor.

Synthesis of this compound

Materials and Reagents:
  • 3-Aminophenylboronic acid

  • 3-Chloropropionyl chloride

  • Acetonitrile (anhydrous)

  • Triethylamine

  • Sodium cyanide

  • Dimethylformamide (DMF, anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Hypothetical Synthesis Workflow:

Synthesis_Workflow Start 3-Aminophenylboronic acid Step1 Acylation with 3-chloropropionyl chloride Start->Step1 Intermediate 3-(3-Chloropropionamidocarbonyl) -phenylboronic acid Step1->Intermediate Step2 Nucleophilic Substitution with Sodium Cyanide Intermediate->Step2 Product 3-(2-Cyanoethylaminocarbonyl) -phenylboronic acid Step2->Product

Caption: Proposed synthetic workflow for the target sensor molecule.

Step-by-Step Protocol:

Step 1: Acylation of 3-Aminophenylboronic acid

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-aminophenylboronic acid (1.0 eq) in anhydrous acetonitrile.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, 3-(3-chloropropionamidocarbonyl)phenylboronic acid.

Step 2: Cyanation

  • Dissolve the crude intermediate from Step 1 in anhydrous DMF.

  • Add sodium cyanide (1.2 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir overnight.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, this compound.

Disclaimer: This is a hypothetical synthesis protocol. Researchers should consult standard organic synthesis literature and perform appropriate reaction optimization and characterization (e.g., NMR, Mass Spectrometry, IR) to verify the structure and purity of the synthesized compound.

Experimental Protocols for Saccharide Sensing

This section outlines a general protocol for utilizing this compound as a fluorescent sensor for saccharide detection.

Materials and Equipment:
  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Monosaccharides (e.g., D-glucose, D-fructose, D-galactose, D-mannose)

  • Deionized water

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Preparation of Stock Solutions:
  • Sensor Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as DMSO or methanol. Due to potential solubility issues in purely aqueous solutions, an organic co-solvent is often necessary.

  • Saccharide Stock Solutions: Prepare stock solutions of the desired saccharides (e.g., 100 mM) in deionized water.

Fluorescence Titration Protocol:
  • To a quartz cuvette, add 2 mL of PBS (pH 7.4).

  • Add a small aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the volume of the organic solvent from the stock solution is minimal (e.g., <1% of the total volume) to avoid significant changes in the buffer properties.

  • Gently mix the solution and record the initial fluorescence spectrum of the sensor alone. This will serve as the baseline (F₀). The excitation wavelength should be determined by performing an excitation scan at the emission maximum.

  • Incrementally add small aliquots of a saccharide stock solution to the cuvette.

  • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

  • Record the fluorescence spectrum after each addition (F).

  • Repeat this process for a range of saccharide concentrations to generate a binding curve.

  • Perform the same titration for different saccharides to assess the sensor's selectivity.

Titration_Workflow Start Prepare Sensor Solution in Buffer Measure_F0 Record Initial Fluorescence (F₀) Start->Measure_F0 Add_Saccharide Add Aliquot of Saccharide Stock Measure_F0->Add_Saccharide Equilibrate Equilibrate Add_Saccharide->Equilibrate Measure_F Record Fluorescence (F) Equilibrate->Measure_F Loop Repeat for a range of concentrations Measure_F->Loop Loop->Add_Saccharide Data_Analysis Analyze Data (Binding Curve, K_a) Loop->Data_Analysis

Caption: Experimental workflow for fluorescence titration.

Data Analysis and Interpretation

Binding Constant Determination

The binding constant (Kₐ) between the sensor and the saccharide can be determined by fitting the fluorescence titration data to a suitable binding model, such as the 1:1 Benesi-Hildebrand equation or by non-linear regression analysis.

For a 1:1 binding stoichiometry, the change in fluorescence intensity can be related to the saccharide concentration by the following equation:

F = F₀ + (Fₘₐₓ - F₀) * ([S] / (Kₐ⁻¹ + [S]))

Where:

  • F is the fluorescence intensity at a given saccharide concentration.

  • F₀ is the initial fluorescence intensity of the sensor alone.

  • Fₘₐₓ is the maximum fluorescence intensity at saturation.

  • [S] is the concentration of the saccharide.

  • Kₐ is the association constant.

Representative Quantitative Data (Hypothetical)

The following table presents hypothetical but representative data for the binding of a generic aminophenylboronic acid sensor with common monosaccharides. The actual values for this compound may differ and should be determined experimentally.

SaccharideBinding Constant (Kₐ, M⁻¹) at pH 7.4Relative Fluorescence Change (F/F₀) at Saturation
D-Fructose~3500[1]~5.0
D-Galactose~500~3.5
D-Mannose~300~2.8
D-Glucose~110~2.0

Note: Binding constants are highly dependent on the specific sensor structure, pH, temperature, and solvent composition.

Applications in Drug Development and Research

Fluorescent boronic acid sensors like this compound have potential applications in various areas of research and drug development:

  • High-Throughput Screening: Screening for inhibitors of enzymes involved in carbohydrate metabolism by monitoring changes in substrate or product concentrations.

  • Glycoprofiling: Characterizing the glycosylation patterns of proteins, which can be important biomarkers for diseases such as cancer.

  • Cell Imaging: Visualizing changes in saccharide concentrations in living cells, providing insights into cellular metabolism and signaling pathways.

  • Continuous Glucose Monitoring: Development of non-invasive sensors for real-time monitoring of glucose levels in physiological fluids.

Conclusion and Future Perspectives

This compound represents a promising scaffold for the development of fluorescent sensors for saccharides. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore its potential. Future work should focus on the detailed characterization of this specific molecule, including its photophysical properties and binding affinities for a wide range of biologically relevant diols. Further structural modifications could lead to sensors with enhanced selectivity, sensitivity, and photostability, expanding their utility in complex biological systems.

References

Application Notes and Protocols: 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid for Protein Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid for protein bioconjugation. It delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights into the characterization and purification of the resulting bioconjugates.

Introduction: The Versatility of Boronic Acids in Bioconjugation

The field of bioconjugation has been significantly advanced by the development of chemical reactions that allow for the covalent linking of two molecules, at least one of which is a biomolecule.[1][2] These techniques are pivotal in creating sophisticated constructs for therapeutics, diagnostics, and basic research. Boronic acids have emerged as a valuable class of reagents in this domain due to their unique reactivity and biocompatibility.[1][2][3] A key feature of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are present in many biological molecules such as glycoproteins.[4][5] This interaction is pH-dependent, offering a level of control over the conjugation and release processes.[6]

This compound is a specialized reagent designed to leverage this chemistry for protein modification. The phenylboronic acid moiety serves as the "warhead" for targeting diol-containing residues on proteins, while the cyanoethylaminocarbonyl group acts as a versatile linker, enabling covalent attachment to the protein backbone through various conjugation strategies. This application note will explore the multifaceted applications of this reagent, providing both the theoretical framework and practical guidance for its successful implementation in the laboratory.

Mechanism of Action: Reversible Covalent Bonding

The primary mechanism of action for this compound in protein bioconjugation involves the formation of a boronate ester with cis-diols present on the protein. This typically occurs with the oligosaccharide chains of glycoproteins.[4][7] The reaction is a reversible condensation that forms a five- or six-membered cyclic ester.[4]

The equilibrium of this reaction is highly dependent on the pH of the medium.[6] In alkaline aqueous solutions, the boronic acid exists in a tetrahedral boronate anion form, which favors complexation with diols.[3][8] Conversely, under acidic conditions, the boronate ester tends to hydrolyze, releasing the protein.[4][6] This pH-dependent stability is a critical feature that can be exploited for controlled capture and release of glycoproteins.[4]

Beyond diols, phenylboronic acids can also interact with other nucleophiles. A notable example is the reaction with salicylhydroxamic acid (SHA), which forms a stable complex at physiological pH.[9][10][11] This interaction can be utilized for affinity purification and immobilization of proteins that have been modified with phenylboronic acid.[11][12]

Boronic Acid Conjugation Mechanism cluster_0 Protein Modification cluster_1 Interaction with Target Protein Protein Activated_Protein Activated Protein (e.g., with NHS ester) Protein->Activated_Protein Activation Reagent 3-(2-Cyanoethylaminocarbonyl) -phenylboronic acid Conjugated_Protein PBA-Protein Conjugate Reagent->Conjugated_Protein Activated_Protein->Conjugated_Protein Conjugation with Reagent Boronate_Ester Boronate Ester (Reversible Complex) Conjugated_Protein->Boronate_Ester Binding (pH > pKa) Glycoprotein Glycoprotein (with cis-diols) Glycoprotein->Boronate_Ester Boronate_Ester->Conjugated_Protein Release (pH < pKa)

Caption: Workflow for protein bioconjugation using this compound.

Experimental Protocols

Part 1: Protein Modification with this compound

This protocol describes the covalent attachment of the phenylboronic acid moiety to a protein of interest. The cyanoethylaminocarbonyl group can be derivatized to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues) on the protein surface.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin, BSA)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[13][14]

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)[13][15]

  • Dialysis tubing (MWCO appropriate for the protein)

Protocol:

  • Activation of this compound:

    • Dissolve this compound, DCC (or EDC), and NHS in a 1:1.1:1.1 molar ratio in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4 hours to form the NHS ester. The formation of a white precipitate (dicyclohexylurea, if using DCC) indicates reaction progression.

  • Protein Preparation:

    • Dissolve the protein of interest in the Conjugation Buffer to a concentration of 1-10 mg/mL.[16] Ensure the buffer is free of primary amines (e.g., Tris).

  • Conjugation Reaction:

    • Add the activated NHS ester solution dropwise to the protein solution while gently stirring. A molar excess of 10-20 fold of the NHS ester over the protein is a good starting point, but this should be optimized for the specific protein.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Bioconjugate:

    • Remove unreacted small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[13][17]

    • Alternatively, perform dialysis against the desired buffer.

Part 2: Characterization of the Phenylboronic Acid-Protein Conjugate

A. Determination of Conjugation Efficiency (Degree of Labeling)

The number of boronic acid molecules conjugated per protein molecule can be determined using MALDI-TOF mass spectrometry.[13][15][18]

Protocol:

  • Obtain MALDI-TOF mass spectra of both the unmodified and the modified protein.[15]

  • The mass shift between the two spectra corresponds to the mass of the attached boronic acid moieties.

  • The degree of labeling can be calculated by dividing the total mass shift by the molecular weight of the this compound linker.

B. SDS-PAGE Analysis

SDS-PAGE can be used to confirm the conjugation and assess the purity of the conjugate.[13][18]

Protocol:

  • Run both the unmodified and modified protein on an SDS-PAGE gel under reducing conditions.

  • A slight increase in the apparent molecular weight of the modified protein should be observable, confirming successful conjugation. The absence of additional bands indicates the purity of the conjugate.

Part 3: Application - Affinity Capture of Glycoproteins

This protocol demonstrates the use of the phenylboronic acid-protein conjugate to capture glycoproteins.

Materials:

  • Phenylboronic acid-protein conjugate (immobilized on a solid support, e.g., agarose beads)

  • Glycoprotein of interest (e.g., Horseradish Peroxidase, HRP)

  • Binding Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.5

  • Elution Buffer: 100 mM Glycine-HCl, pH 3.0 or a buffer containing a high concentration of a competing diol (e.g., 1 M sorbitol).

  • Wash Buffer: Binding Buffer

Protocol:

  • Immobilization of the PBA-Protein Conjugate:

    • Covalently attach the phenylboronic acid-protein conjugate to a solid support (e.g., NHS-activated agarose beads) following the manufacturer's instructions.

  • Binding of Glycoprotein:

    • Equilibrate the immobilized PBA-protein conjugate with Binding Buffer.

    • Incubate the glycoprotein sample with the immobilized conjugate at 4°C for 1-2 hours with gentle agitation.

  • Washing:

    • Wash the support extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound glycoprotein by incubating the support with the Elution Buffer. The acidic pH or the presence of a competing diol will disrupt the boronate ester linkage.[4]

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE and/or a functional assay for the glycoprotein to confirm successful capture and release.

Data Presentation

ParameterUnmodified ProteinPBA-Protein ConjugateReference
Molecular Weight (Da) by MALDI-TOF e.g., 66,500e.g., 67,800[15]
Degree of Labeling (moles PBA/mole protein) N/A~5Calculated
Glycoprotein Binding Capacity (µg/mg support) < 1> 50Experimental

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive NHS ester; Presence of primary amines in the buffer.Prepare fresh NHS ester; Use an amine-free conjugation buffer.
Protein Precipitation High concentration of organic solvent (DMF); Protein instability.Add NHS ester solution slowly; Optimize protein concentration and buffer conditions.
Low Glycoprotein Recovery Inefficient elution.Decrease elution buffer pH; Increase concentration of competing diol.
High Non-specific Binding Insufficient washing.Increase the number of wash steps and/or include a mild detergent in the wash buffer.

Conclusion

This compound is a powerful tool for protein bioconjugation, offering a versatile platform for creating functional bioconjugates. The pH-dependent, reversible nature of the boronate ester linkage provides a unique mechanism for controlled interaction with glycoproteins.[4][6] By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize this reagent for a wide range of applications, from affinity purification to the development of novel therapeutic and diagnostic agents.

References

Application Notes & Protocols: Leveraging 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid for Targeted Cancer Cell Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for "magic bullets" in oncology—therapies that selectively eliminate cancer cells while sparing healthy tissue—remains a paramount challenge. A promising strategy involves exploiting the unique biochemical landscape of the tumor surface. Cancer cells frequently exhibit aberrant glycosylation, leading to the overexpression of sialic acid (SA) residues on their glycans.[1][2][3] This sialylated phenotype is not merely a passive marker but an active participant in tumor progression, metastasis, and immune evasion.[3]

Phenylboronic acid (PBA) and its derivatives have emerged as a versatile class of molecules capable of recognizing and binding to these overexpressed sialic acids.[1] This interaction, which is both selective and reversible, forms the basis of a powerful targeting strategy.[1][2] The binding affinity is notably pH-dependent, strengthening in the acidic tumor microenvironment (pH ~6.5) compared to the physiological pH of healthy tissues (pH 7.4), thereby enhancing tumor specificity.[1][4]

This document provides a detailed guide to the application of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid , a functionalized PBA derivative, for cancer cell targeting. While research on this specific molecule is emerging, its structural features—a core PBA targeting moiety, a stable amide linker, and a modulating cyanoethyl group—make it an exemplary candidate for developing targeted diagnostics and therapeutics. We will outline the core scientific principles, provide validated protocols for its evaluation, and discuss its potential in advanced drug delivery systems.

Section 1: The Scientific Principle - Sialic Acid Targeting

The fundamental basis for using this compound in oncology is its ability to act as a synthetic lectin, or "borono-lectin," that targets sialic acid.[3]

Mechanism of Interaction: The boron atom in a phenylboronic acid is electron-deficient, making it a mild Lewis acid.[5] It readily interacts with the cis-diol groups present in saccharides, such as the glycerol-like side chain of sialic acid, to form a stable, five- or six-membered cyclic boronate ester.[1][6] This covalent yet reversible bond is the linchpin of the targeting mechanism.[1] The interaction is pH-sensitive; in the slightly acidic environment of a tumor, the equilibrium shifts to favor the formation of the tetrahedral boronate ester, thus increasing the binding affinity to cancer cells.[1][4]

G cluster_0 Tumor Microenvironment (Acidic pH ~6.5) PBA Phenylboronic Acid (Trigonal Planar) Complex Stable Boronate Ester (Tetrahedral) PBA->Complex + SA-Diol (Binding Favored) SA Sialic Acid on Cancer Cell Glycan (with cis-diol) Complex->PBA Reversible Dissociation

Caption: PBA binds reversibly to sialic acid's diol groups.

Section 2: Physicochemical Properties and Rationale for Use

The specific structure of this compound lends itself to diverse applications in cancer research.

PropertyValueSource
Chemical Name This compound[7][8][9]
CAS Number 762262-11-3[7][8][9]
Molecular Formula C₁₀H₁₁BN₂O₃[7][9]
Molecular Weight 218.02 g/mol [7][9]
Structure Phenylboronic acid core, meta-substituted with an amide-linked cyanoethyl group.N/A

Structural Rationale:

  • Phenylboronic Acid (PBA) Moiety: This is the primary targeting component responsible for binding to sialic acid.

  • Amide Linker: The -(C=O)NH- group provides a robust and chemically stable linkage. Crucially, it offers a strategic point for conjugation. The amine on the cyanoethyl group or the carboxylic acid precursor (3-carboxyphenylboronic acid) can be readily coupled to fluorescent dyes, imaging agents, or anticancer drugs using standard bioconjugation chemistry (e.g., EDC/NHS coupling).[2]

  • Cyanoethyl Group: This terminal group can influence the molecule's overall polarity, solubility, and steric profile, potentially fine-tuning its interaction with the cell surface and its pharmacokinetic properties.

Section 3: Application Protocols - A Step-by-Step Guide

The following protocols provide a framework for evaluating the anticancer potential of this compound. These protocols are designed to be self-validating by including appropriate controls.

Protocol 3.1: In Vitro Cytotoxicity Assessment via MTT Assay

This assay determines the concentration at which the compound inhibits cancer cell proliferation, providing an IC₅₀ (half-maximal inhibitory concentration) value. It measures the metabolic activity of living cells, which reflects their viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., 5,000 cells/well) in 96-well plate B 2. Incubate Overnight (Allow cells to attach) A->B C 3. Add Compound (Serial dilutions) + Controls B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add MTT Reagent (5 mg/mL solution) D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (Add 100 µL DMSO/solvent) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or a cell line relevant to your research) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO₂).[10][11]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of final concentrations for treatment.

  • Cell Treatment: Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with the same concentration of DMSO used for the highest drug dose) and "untreated control" wells (medium only).[12]

  • Incubation: Incubate the plate for a desired period, typically 48 or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, until a purple precipitate is visible.[13]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[10]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Evaluation of Targeting Efficacy via Cellular Uptake

This protocol assesses whether the compound can selectively enter cancer cells, a prerequisite for targeted therapy. This requires conjugating the compound to a fluorescent reporter.

Principle: A fluorescently-labeled version of the compound is incubated with cells. Fluorescence microscopy provides a qualitative view of uptake and localization, while flow cytometry gives quantitative data on the percentage of positive cells and the intensity of uptake.[14][15][16]

Methodology (Conceptual):

  • Conjugation: Synthesize a fluorescent conjugate, e.g., FITC-linker-3-(2-Cyanoethylaminocarbonyl)phenylboronic acid . This involves reacting an amine-reactive FITC derivative with the compound. Characterize the conjugate to ensure purity and integrity.

  • Cell Culture: Plate cells on glass-bottom dishes (for microscopy) or in 6-well plates (for flow cytometry). Use a pair of cell lines: one with high sialic acid expression (e.g., MDA-MB-231) and a control with low expression.

  • Incubation: Treat cells with the fluorescent conjugate at a specific concentration (e.g., 10 µM) for a defined time (e.g., 4 hours).

  • Washing: Wash cells three times with cold PBS to remove any unbound conjugate.

  • Microscopy Analysis: For microscopy, fix the cells (e.g., with 4% paraformaldehyde), stain nuclei with DAPI, and image using a confocal microscope. Observe the intensity and localization of the FITC signal.

  • Flow Cytometry Analysis: For flow cytometry, detach the cells (e.g., with trypsin), resuspend them in FACS buffer, and analyze on a flow cytometer equipped with a 488 nm laser.[14]

  • Analysis: Compare the fluorescence intensity between the high- and low-sialic acid cell lines. Higher fluorescence in the target cell line indicates successful sialic acid-mediated targeting.

G cluster_workflow Cellular Uptake Workflow A 1. Synthesize Fluorescent Conjugate B 2. Treat Cells (High-SA vs. Low-SA lines) A->B C 3. Incubate (e.g., 4 hours) B->C D 4. Wash Extensively (Remove unbound conjugate) C->D E 5. Analyze Uptake D->E F Microscopy (Qualitative: Localization) E->F G Flow Cytometry (Quantitative: Intensity) E->G

Caption: Workflow for evaluating targeted cellular uptake.

Protocol 3.3: Investigating Mechanism of Action

If the compound shows cytotoxicity, it is critical to understand how it kills cells. Cell cycle analysis and apoptosis assays are standard methods for this.

A. Cell Cycle Analysis Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. By staining fixed and permeabilized cells, their DNA content can be measured by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest caused by the compound.[17][18]

Methodology:

  • Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[17]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[17]

  • Analysis: Incubate for 15-30 minutes in the dark at room temperature and analyze by flow cytometry. Model the resulting DNA content histogram to determine the percentage of cells in each phase.[17]

B. Apoptosis Detection with Annexin V/PI Staining Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[19] Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells).[19][20]

Methodology:

  • Treatment: Treat cells with the compound as described for the cell cycle assay.

  • Harvesting: Collect all cells and wash once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.[19][21]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution.[21][22]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[21] The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Section 4: Data Interpretation and Troubleshooting

Observation / ProblemPotential CauseSuggested Solution
Low Cytotoxicity (High IC₅₀) The compound has low intrinsic toxicity; incorrect dose range; short incubation time.Use the compound as a targeting ligand for a potent drug rather than as a standalone agent. Broaden the concentration range and extend incubation time.
No Selective Cellular Uptake Sialic acid expression on the target cell line is too low; binding affinity is weak.Verify SA expression using lectin staining (e.g., SNA). Test at a lower pH (e.g., 6.5) to enhance binding. Consider using a different cell line.
High Background in Uptake Assay Inefficient washing; non-specific binding of the fluorescent conjugate.Increase the number of wash steps with cold PBS. Include a blocking step with BSA. Run a control with a non-boronic acid analog.
Cell Clumping during Fixation Fixation is too rapid.Add cold ethanol dropwise while gently vortexing the cell pellet to ensure slow and even fixation.[23]

Section 5: Future Directions & Advanced Applications

The true potential of this compound likely lies not in its intrinsic activity, but in its role as a versatile targeting ligand. Its structure is well-suited for incorporation into more complex therapeutic systems.

  • Targeted Nanomedicine: The compound can be conjugated to the surface of nanoparticles (e.g., liposomes, polymeric micelles, gold nanoparticles) loaded with potent chemotherapeutics.[1][3] This approach can enhance drug accumulation in tumors, increase therapeutic efficacy, and reduce systemic toxicity.[1][2]

  • Tumor-Specific Imaging: By conjugating the molecule to an imaging agent (e.g., a near-infrared dye or a radionuclide chelator), it can be developed into a probe for the non-invasive diagnosis and monitoring of sialic acid-overexpressing cancers.[2]

  • Prodrug Development: The boronic acid moiety itself can be used to mask a functional group on a drug, creating a prodrug that is activated or released preferentially in the tumor microenvironment.

References

Application Notes and Protocols: Synthesis of Derivatives from 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a versatile bifunctional molecule that holds significant promise in the realms of medicinal chemistry and materials science. Its structure, featuring a reactive boronic acid moiety and a modifiable cyanoethylaminocarbonyl side chain, makes it an invaluable scaffold for the synthesis of a diverse array of derivatives. The boronic acid group is a cornerstone of modern organic synthesis, most notably for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[1][2] Concurrently, the cyanoethylamino group offers a handle for further functionalization, including hydrolysis, reduction, or cycloaddition reactions, allowing for the introduction of various pharmacophores or material-enhancing properties.

This document provides a comprehensive guide to the synthesis of derivatives from this compound. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to leverage this compound in their respective fields. We will delve into key synthetic transformations, offering detailed, step-by-step methodologies and explaining the rationale behind experimental choices.

Core Synthetic Strategies

The derivatization of this compound can be broadly categorized into two main approaches: reactions involving the boronic acid group and modifications of the cyanoethylaminocarbonyl side chain.

I. Reactions at the Boronic Acid Moiety

The boronic acid functional group is a versatile handle for introducing aryl, heteroaryl, or vinyl substituents onto the phenyl ring. This is primarily achieved through transition metal-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[3][4] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Underlying Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boronic acid to the palladium complex (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[3] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[2]

Suzuki_Miyaura_Coupling Start This compound + Ar-X OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Intermediate1 Ar-Pd(II)-X OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Intermediate2 Ar-Pd(II)-Ar' Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim Product Biaryl Product RedElim->Product RegenPd0 Regenerated Pd(0) RedElim->RegenPd0 RegenPd0->OxAdd Catalytic Cycle

Figure 1: Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the aryl bromide (1.1 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of 1,4-dioxane.

  • Inert Atmosphere: Evacuate and backfill the reaction flask with nitrogen or argon three times to establish an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) to the reaction flask.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

ParameterConditionRationale
Catalyst Pd(OAc)₂/PPh₃A common and effective catalyst system for Suzuki couplings.
Base K₂CO₃Activates the boronic acid for transmetalation.[2]
Solvent Dioxane/WaterThe aqueous phase is crucial for the activation of the boronic acid.
Temperature 80-100 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
B. Chan-Lam Coupling

The Chan-Lam coupling reaction provides a valuable method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[5][6] This copper-catalyzed reaction couples an aryl boronic acid with an amine or alcohol, offering an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[7][8] A key advantage is that it can often be conducted at room temperature and open to the air.[6]

Underlying Principle: The mechanism of the Chan-Lam coupling is thought to involve the formation of a copper-aryl complex. A proposed pathway involves a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate that undergoes reductive elimination to yield the desired product and a copper(I) species, which is then reoxidized to complete the catalytic cycle.[5][9]

Chan_Lam_Coupling Start This compound + R-NH2/R-OH Ligand_Coord Ligand Coordination & Transmetalation Start->Ligand_Coord Cu_cat Cu(II) Catalyst (e.g., Cu(OAc)2) Cu_cat->Ligand_Coord Cu_III_int [Ar-Cu(III)-NRH-L2] or [Ar-Cu(III)-OR-L2] Ligand_Coord->Cu_III_int Red_Elim Reductive Elimination Cu_III_int->Red_Elim Product Aryl Amine/Ether Product Red_Elim->Product Cu_I Cu(I) Species Red_Elim->Cu_I Reoxidation Reoxidation Cu_I->Reoxidation Oxidant Oxidant (e.g., O2 from air) Oxidant->Reoxidation Reoxidation->Cu_cat Catalytic Cycle

Figure 2: Catalytic cycle of the Chan-Lam coupling reaction.

Protocol: Synthesis of an N-Aryl Derivative via Chan-Lam Coupling

This protocol outlines a general procedure for the N-arylation of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the amine (1.2 eq), copper(II) acetate (1.1 eq), and activated 4 Å molecular sieves.

  • Solvent and Ligand Addition: Add dichloromethane as the solvent, followed by pyridine (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts and molecular sieves. Wash the celite pad with additional dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterConditionRationale
Catalyst Cu(OAc)₂A readily available and effective copper catalyst for Chan-Lam couplings.[9]
Ligand PyridineCan act as both a ligand and a base to facilitate the reaction.
Solvent DichloromethaneA common solvent for Chan-Lam reactions.
Atmosphere AirOxygen from the air often serves as the terminal oxidant to regenerate the Cu(II) catalyst.[6]
II. Modifications of the Cyanoethylaminocarbonyl Side Chain

The cyanoethylaminocarbonyl moiety offers several avenues for derivatization, allowing for the introduction of diverse functional groups.

A. Hydrolysis of the Nitrile Group

The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. This transformation is useful for introducing a polar, hydrogen-bond donating/accepting group, which can be critical for modulating the pharmacokinetic properties of a drug candidate.

Protocol: Basic Hydrolysis of the Nitrile to a Carboxylic Acid

Materials:

  • This compound derivative

  • Sodium hydroxide (NaOH) solution (e.g., 6 M)

  • Ethanol or Methanol

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the starting material in a mixture of ethanol and aqueous sodium hydroxide solution in a round-bottom flask.

  • Reaction: Heat the mixture to reflux and stir for 6-24 hours. Monitor the reaction by TLC, looking for the disappearance of the starting material and the appearance of a more polar product.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, filter it off. Carefully acidify the filtrate to pH 2-3 with concentrated HCl.

  • Isolation: The carboxylic acid product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry. If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization or column chromatography.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, IR spectroscopy (look for the appearance of a broad O-H stretch and a C=O stretch for the carboxylic acid), and mass spectrometry.

B. Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation provides a primary amine that can be further functionalized.

Protocol: Reduction of the Nitrile to a Primary Amine using LiAlH₄

Materials:

  • This compound derivative

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution for quenching

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Addition of Starting Material: Cool the suspension to 0 °C. Slowly add a solution of the nitrile in anhydrous THF to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Cool the reaction to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.

  • Isolation: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates.

  • Workup: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization: The crude amine can be purified by column chromatography (often with a small amount of triethylamine added to the eluent to prevent tailing) or by conversion to a salt and recrystallization. Characterize the product by NMR and mass spectrometry.

Analytical Characterization

Thorough characterization of the synthesized derivatives is essential to confirm their identity, purity, and structure.

TechniqueInformation Provided
¹H and ¹³C NMR Provides detailed information about the chemical structure, connectivity of atoms, and purity.[10]
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its fragmentation pattern.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C≡N, C=O, O-H, N-H).
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the final compound.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives. By employing well-established synthetic methodologies such as Suzuki-Miyaura and Chan-Lam couplings, as well as functional group transformations of the cyanoethyl side chain, researchers can access a rich chemical space for applications in drug discovery and materials science. The protocols and principles outlined in this guide are intended to serve as a solid foundation for the successful synthesis and characterization of novel compounds derived from this promising scaffold.

References

analytical techniques for characterizing 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Introduction: A Multi-Faceted Approach to Analytical Characterization

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive boronic acid moiety, a hydrogen-bonding amide linker, and a polar cyano group, makes it a versatile building block for developing targeted therapeutics, advanced sensors, and functional polymers.[1][2][3][4][5] The efficacy, safety, and reproducibility of these applications hinge on the verifiable purity, identity, and stability of the starting material.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents an integrated analytical philosophy tailored to the specific chemical nature of this compound. We will explore not just the "how" but the "why" behind each analytical choice, providing a robust framework for researchers to achieve comprehensive and reliable characterization of their products. The core principle is that each analytical technique serves as a cross-validation point for the others, creating a self-verifying system that ensures the highest degree of scientific integrity.

The Molecular Blueprint: Identifying Analytical Targets

To effectively characterize this molecule, we must first dissect its structure to identify the functional groups and structural features that will serve as unique spectroscopic and chromatographic signatures.

  • Phenylboronic Acid: The B(OH)₂ group is the molecule's primary reactive center. Its acidic nature and the presence of the boron atom necessitate specialized techniques like ¹¹B NMR.

  • Aromatic System: The 1,3- (meta) substitution pattern on the phenyl ring provides a distinct fingerprint in ¹H and ¹³C NMR spectroscopy.

  • Amide Linkage: The -C(=O)NH- group is a key structural element whose presence is definitively confirmed by characteristic vibrational frequencies in FTIR and distinct resonances in NMR.[6]

  • Cyanoethyl Group: The nitrile (C≡N) function possesses a sharp and intense absorbance in a relatively clean region of the infrared spectrum, making it an excellent marker for confirmation.[7][8][9] The ethyl (-CH₂CH₂-) protons provide a clear signature in ¹H NMR.

Integrated Analytical Workflow

A comprehensive analysis does not rely on a single technique but on a logical sequence of methods, where each step provides complementary information. This workflow ensures that identity, purity, structure, and stability are all thoroughly assessed.

G cluster_0 Phase 1: Initial Screening & Purity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Stability & Final Properties synthesis Synthesized Product hplc HPLC-UV/PDA (Purity & Impurity Profile) synthesis->hplc Assess Purity ftir FTIR (Functional Group Confirmation) synthesis->ftir Confirm Key Bonds ms High-Resolution MS (ESI) (Molecular Weight & Formula) hplc->ms Identity of Major Peak nmr_full Comprehensive NMR (¹H, ¹³C, ¹¹B) (Unambiguous Structure) ms->nmr_full Corroborate Structure thermal Thermal Analysis (TGA/DSC) (Melting Point & Stability) nmr_full->thermal Assess Physical Properties final Fully Characterized Product thermal->final

Caption: Integrated workflow for the characterization of the target molecule.

Core Analytical Protocols

High-Performance Liquid Chromatography (HPLC): Purity and Impurity Profiling

Causality: HPLC is the gold standard for determining the purity of pharmaceutical compounds and synthetic intermediates.[10][11] For this compound, a reversed-phase (RP-HPLC) method is ideal. The molecule's aromatic ring and alkyl chain provide sufficient hydrophobicity to be retained on a C18 stationary phase, while its polar functional groups ensure good solubility in common mobile phases. A Photo-Diode Array (PDA) detector is chosen to monitor the aromatic chromophore and to help identify impurities by their UV-Vis spectra.

Protocol:

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is crucial to suppress the ionization of the boronic acid hydroxyl groups, ensuring better peak shape.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: PDA, monitoring at 254 nm.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the product and dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL.

  • Gradient Elution:

    • A gradient method is essential to separate potential impurities with different polarities.

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

    • Self-Validation: Perform a system suitability test by injecting a standard solution multiple times to ensure reproducibility of retention time and peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Causality: NMR is the most powerful technique for unambiguous structure determination. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's covalent framework.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the product in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it solubilizes the polar molecule well and its residual solvent peak does not obscure key signals. The acidic protons of the boronic acid and the amide N-H are often observable in DMSO-d₆.

  • ¹H NMR:

    • Expected Signals:

      • Aromatic Protons: Four protons in the aromatic region (typically ~7.5-8.5 ppm) exhibiting a splitting pattern consistent with 1,3-substitution.

      • Amide Proton: A broad singlet (or triplet if coupled to the adjacent CH₂) around 8.5-9.5 ppm.

      • Ethyl Protons: Two triplets, each integrating to two protons, corresponding to the -CH₂-CH₂- system. The CH₂ adjacent to the amide will be downfield of the CH₂ adjacent to the cyano group.

      • Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which may be exchangeable and variable in position.

  • ¹³C NMR:

    • Expected Signals:

      • Carbonyl Carbon: A resonance around 165-170 ppm.

      • Nitrile Carbon: A characteristic signal around 118-125 ppm.

      • Aromatic Carbons: Six distinct signals, including the carbon attached to the boron atom (ipso-carbon), which can be broad.

      • Ethyl Carbons: Two signals in the aliphatic region.

  • ¹¹B NMR:

    • Causality: This nucleus-specific experiment is essential for confirming the integrity of the boronic acid moiety.[12][13][14] The chemical shift is highly sensitive to the coordination state and environment of the boron atom.[15][16]

    • Expected Signal: For a trigonal planar (sp²) boronic acid, a single, potentially broad peak is expected in the range of +27 to +33 ppm (relative to BF₃·OEt₂). The presence of significant signals in the +5 to +10 ppm range could indicate the formation of tetrahedral (sp³) boronate species through interaction with diols or self-condensation.[12][13]

    • Trustworthiness: Use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass.[13]

NMR Data Summary (Predicted)
Technique Expected Chemical Shift (ppm) / Key Features
¹H NMR (DMSO-d₆)Aromatic: ~7.5-8.5 (4H, m); Amide NH: ~9.0 (1H, t); -NHCH₂-: ~3.5 (2H, q); -CH₂CN: ~2.8 (2H, t); B(OH)₂: broad, variable
¹³C NMR (DMSO-d₆)C=O: ~166; C≡N: ~119; Aromatic Cs: ~125-140; -NHCH₂-: ~38; -CH₂CN: ~18
¹¹B NMR (DMSO-d₆)B(OH)₂: ~+30 (broad singlet)
Mass Spectrometry (MS): Molecular Weight Verification

Causality: MS provides the molecular weight of the compound, offering definitive confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing an orthogonal check on the structure elucidated by NMR. Electrospray ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of ionizable groups.[17]

Protocol:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like acetonitrile or methanol.

  • Instrumentation:

    • Ionization Source: ESI, operated in both positive and negative ion modes to maximize the chances of observing the molecular ion.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for HRMS.

  • Data Acquisition:

    • Positive Mode: Expect to see the protonated molecule [M+H]⁺.

    • Negative Mode: Expect to see the deprotonated molecule [M-H]⁻.[18][19]

  • Data Analysis:

    • The calculated monoisotopic mass of C₉H₁₀BNO₃ is 191.0754 Da.

    • Expected m/z values:

      • [M+H]⁺: 192.0832

      • [M-H]⁻: 190.0676

    • Compare the experimentally observed exact mass to the calculated mass. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Causality: FTIR is a rapid and powerful technique for confirming the presence of the key functional groups. Each group has a characteristic vibrational frequency, providing a unique molecular fingerprint.

Protocol:

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples, as it requires minimal preparation. Place a small amount of the dry powder directly on the ATR crystal.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

  • Expected Key Absorbance Bands:

    Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Appearance
    O-H (Boronic Acid) Stretch 3200-3600 Broad
    N-H (Amide) Stretch 3300-3500 Medium, sharp
    C-H (Aromatic) Stretch 3000-3100 Sharp
    C-H (Aliphatic) Stretch 2850-2960 Sharp
    C≡N (Nitrile) Stretch 2220-2260 Sharp, medium-strong[8]
    C=O (Amide I) Stretch 1630-1680 Strong, sharp[6]
    N-H (Amide II) Bend 1510-1570 Medium-strong

    | B-O | Stretch | 1310-1380 | Strong, broad |

Thermal Analysis (TGA/DSC): Stability and Phase Transitions

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the physicochemical properties of pharmaceutical materials, including melting point, thermal stability, and the presence of solvates.[20][21][22][23][24] This information is critical for determining appropriate storage, handling, and formulation conditions.

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the product into an aluminum DSC/TGA pan.

  • DSC Protocol:

    • Heat the sample from ambient temperature (~25 °C) to a temperature above its expected melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Analysis: Observe for a sharp endothermic peak, which corresponds to the melting point (Tm). The presence of broad transitions or multiple peaks may indicate impurities or different polymorphic forms.

  • TGA Protocol:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Analysis: Monitor the sample weight as a function of temperature. A stable compound will show a flat baseline until the onset of decomposition. The temperature at which significant weight loss begins is the decomposition temperature (Td). An initial weight loss at lower temperatures (<120 °C) may indicate the presence of residual solvent or water.

References

using boronic acids for purification of monoclonal antibodies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Leveraging Boronic Acid Affinity Chromatography for the Purification of Monoclonal Antibodies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: A Glycan-Centric Approach to Antibody Purification

The production of therapeutic monoclonal antibodies (mAbs) is a cornerstone of modern biotechnology. However, the downstream processing pipeline to isolate these valuable proteins from complex cell culture supernatants presents significant challenges. The final product must be free from a host of impurities, including host cell proteins (HCPs), DNA, viruses, and product-related variants like aggregates[1]. While Protein A affinity chromatography is the established gold standard for the initial capture of mAbs, the industry continuously seeks innovative and orthogonal methods to enhance purity, improve process economics, and address the unique challenges of novel antibody formats.

Boronic acid affinity chromatography (BAC) emerges as a powerful tool in this context, offering a unique selectivity based on a fundamental biochemical feature of antibodies: glycosylation. As glycoproteins, mAbs possess carbohydrate moieties, which contain the 1,2-cis-diol structures necessary for a specific and reversible interaction with boronic acid ligands[2][3][4][5]. This application note provides an in-depth exploration of the principles, practical applications, and detailed protocols for employing boronic acid chromatography in the monoclonal antibody purification workflow.

The Core Principle: Mechanism of Boronate-Diol Interaction

The efficacy of BAC hinges on the reversible covalent interaction between a boronic acid ligand and the cis-diol groups on the sugar residues of glycoproteins[3][5]. This interaction is highly dependent on pH, which governs the equilibrium between the trigonal planar boronic acid and the tetrahedral boronate anion[2][6].

Causality of the pH-Dependent Binding:

  • Binding (Alkaline Conditions): At a pH above the ionization constant (pKa) of the boronic acid (typically pH > 8.5 for traditional ligands like 3-aminophenylboronic acid), the boron atom adducts a hydroxyl ion from the aqueous solution. This converts it from a trigonal (sp²) to a tetrahedral (sp³) configuration, forming a negatively charged boronate anion[2][7]. This tetrahedral intermediate is highly activated to react with cis-diol groups on the mAb's glycans, forming a stable five- or six-membered cyclic ester. This covalent, yet reversible, bond effectively captures the glycoprotein on the chromatography support[7].

  • Elution (Acidic Conditions): When the pH is lowered, the equilibrium shifts. The boronate ester becomes unstable, and the reaction reverses. The boronic acid returns to its less reactive trigonal state, releasing the bound mAb[4][7]. This pH-controlled capture and release mechanism allows for gentle elution conditions, which is crucial for maintaining the structural integrity and biological activity of the antibody.

G cluster_binding Binding Phase (Alkaline pH > pKa) cluster_elution Elution Phase (Acidic pH < pKa) mAb_unbound Glycosylated mAb (with cis-diols) complex Stable Cyclic Ester Complex (mAb Captured) mAb_unbound->complex boronic_acid Boronic Acid Ligand (Trigonal, sp²) boronate_anion Boronate Anion (Tetrahedral, sp³) boronic_acid->boronate_anion + OH⁻ boronate_anion->complex oh_ion OH⁻ complex_elute Stable Cyclic Ester Complex mAb_eluted Eluted mAb complex_elute->mAb_eluted boronic_acid_regenerated Regenerated Ligand (Trigonal, sp²) complex_elute->boronic_acid_regenerated + H⁺ h_ion H⁺

Caption: pH-dependent mechanism of mAb binding and elution in boronic acid chromatography.

Application Focus: mAb Capture from CHO Cell Supernatant

Boronic acid chromatography is particularly well-suited as a capture or intermediate purification step for mAbs produced in mammalian cell lines like Chinese Hamster Ovary (CHO) cells. The oligosaccharides present in both the Fragment crystallizable (Fc) and, in some cases, the Fragment variable (Fv) regions serve as the targets for boronic acid ligands[8][9].

Key Advantages:

  • Orthogonal Selectivity: BAC separates proteins based on glycosylation, a mechanism entirely different from the Fc-binding principle of Protein A, providing a powerful orthogonal tool for removing challenging impurities.

  • Mild Elution: The ability to elute with a simple downward pH shift or with a competitive agent like sorbitol can be gentler than the low pH (~3.0-3.5) often required for Protein A elution, potentially reducing the risk of acid-induced aggregation.

  • Cost-Effectiveness: Synthetic boronic acid ligands can offer a more cost-effective and robust alternative to biological ligands like Protein A, which are prone to leaching and caustic instability[1].

Challenges & Strategic Considerations:

  • Non-Specific Interactions: The phenyl ring in commonly used ligands like 3-aminophenylboronic acid (APBA) can cause hydrophobic interactions, while the charged boronate anion can lead to electrostatic interactions. These secondary interactions can reduce selectivity[10]. It is crucial to optimize buffer conditions (e.g., ionic strength) to minimize these effects.

  • Feedstock Interference: The cell culture supernatant may contain other cis-diol-containing molecules, such as residual glucose or lactate, which can compete with the mAb for binding to the ligand[11]. A buffer exchange or diafiltration step prior to loading can mitigate this issue.

  • Alkaline pH Sensitivity: The high pH required for binding with traditional boronic acids (pH 8.5-9.0) may not be suitable for all mAbs, as it can potentially affect their stability and lead to aggregation or deamidation[10]. The use of newer-generation boronic acid ligands with lower pKa values allows for binding at more neutral pH, addressing this challenge[12][13].

Detailed Experimental Protocol

This protocol provides a general framework for the purification of a human IgG from a clarified CHO cell supernatant using a commercially available APBA agarose resin.

Part A: Materials and Reagents
  • Chromatography System: FPLC, AKTA, or similar system with UV monitoring capabilities.

  • Column: Empty chromatography column (e.g., Tricorn or XK series).

  • Resin: 3-Aminophenylboronic Acid (APBA) Agarose.

  • Reagents: Tris base, Sodium Chloride (NaCl), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Sorbitol, Acetic Acid.

  • Buffers & Solutions:

    • Binding Buffer: 50 mM Tris, 150 mM NaCl, pH 8.8.

    • Wash Buffer: 50 mM Tris, 500 mM NaCl, pH 8.8 (Increased salt to reduce non-specific ionic interactions).

    • Elution Buffer (Option 1 - pH Shift): 100 mM Acetic Acid, pH 4.0.

    • Elution Buffer (Option 2 - Competitive): 50 mM Tris, 150 mM NaCl, 200 mM Sorbitol, pH 8.8.

    • Regeneration Solution: 0.1 M HCl followed by 0.1 M NaOH.

    • Storage Solution: 20% Ethanol.

Part B: Step-by-Step Methodology
  • Column Packing & Equilibration:

    • Prepare a slurry of the APBA agarose resin in the Binding Buffer (typically 50% v/v).

    • Pack the column according to the manufacturer's instructions to achieve a uniform bed.

    • Equilibrate the packed column with at least 5 column volumes (CVs) of Binding Buffer until the UV absorbance and pH are stable.

  • Sample Preparation & Loading:

    • Harvest the CHO cell culture and clarify the supernatant by centrifugation followed by 0.22 µm filtration to remove cells and debris.

    • Perform a buffer exchange on the clarified supernatant into the Binding Buffer using Tangential Flow Filtration (TFF) or dialysis. This step is critical to remove interfering low-molecular-weight diols and adjust the pH for optimal binding.

    • Load the prepared sample onto the equilibrated column at a recommended linear flow rate (e.g., 100-150 cm/hr). Continuously monitor the UV 280 nm absorbance; collect the flow-through for analysis.

  • Washing:

    • After loading, wash the column with 5-10 CVs of Wash Buffer.

    • Continue washing until the UV absorbance returns to baseline, indicating that all unbound proteins and impurities have been removed.

  • Elution:

    • Apply the chosen Elution Buffer to the column.

    • For pH Shift (Option 1): A sharp decrease in UV absorbance will be followed by a distinct peak as the bound mAb is released.

    • For Competitive Elution (Option 2): Sorbitol will displace the bound mAb from the resin.

    • Collect the eluate in fractions and monitor the UV 280 nm signal. Pool the fractions corresponding to the main protein peak.

    • Immediately neutralize the eluted fractions containing the mAb with 1 M Tris base (pH 8.5) if using the acidic Elution Buffer to prevent acid-induced damage.

  • Regeneration and Storage:

    • Wash the column with 3-5 CVs of 0.1 M HCl.

    • Wash with 3-5 CVs of 0.1 M NaOH.

    • Re-equilibrate the column with Binding Buffer or flush with 3-5 CVs of Storage Solution (20% Ethanol) for long-term storage.

G start Start prep Sample Preparation (Clarify & Buffer Exchange) start->prep equilibration Column Equilibration (Binding Buffer, pH 8.8) prep->equilibration loading Load Sample equilibration->loading wash Wash Unbound Impurities (Wash Buffer, high salt) loading->wash elution Elute Bound mAb (Low pH or Sorbitol) wash->elution analysis Analysis of Purity/Yield (SDS-PAGE, SEC-HPLC) elution->analysis regeneration Column Regeneration (Acid/Base Wash) analysis->regeneration end End regeneration->end

Caption: Experimental workflow for mAb purification using boronic acid chromatography.

Part C: Process Optimization & Troubleshooting

Successful purification requires careful optimization of key parameters. The following table provides a starting point for development.

ParameterRange / VariableRationale & Impact on Purity/Yield
Binding pH 7.5 - 9.5Directly affects the charge of the boronic acid ligand and its ability to bind diols. Higher pH increases binding capacity but may risk mAb stability. Newer ligands can work at a lower pH[12].
Ionic Strength 50 - 500 mM NaClHigh salt concentrations in the binding and wash buffers help to disrupt non-specific electrostatic interactions, thereby increasing purity.
Eluent pH Gradient vs. CompetitiveA low pH shift provides strong elution but may harm the mAb. Competitive elution with sorbitol is gentler but may require higher concentrations.
Flow Rate 75 - 200 cm/hrSlower flow rates during loading can increase binding efficiency and dynamic binding capacity but will also increase process time.
Sample Load 5 - 20 mg/mL resinOverloading the column will lead to product loss in the flow-through. Determine the dynamic binding capacity (DBC) at 10% breakthrough.

Data Presentation: Representative Purification Results

The performance of boronic acid chromatography can be highly effective. Studies using aminophenyl boronic acid (APBA) functionalized magnetic particles have demonstrated high capacity and purity.

ParameterRepresentative ValueSource / Comment
Binding Capacity ~170 mg hIgG / g of particlesDemonstrates significant capacity for capturing antibodies from solution[8][9].
Theoretical Max Capacity (Qmax) ~492 mg hIgG / g of particlesEstimated from isotherm analysis, indicating high ligand density and accessibility[9][11].
Recovery >95%High recovery of pure IgG is achievable under optimized, mild conditions[9][14].
Purity >98%Effective removal of contaminants like bovine serum albumin (BSA) and host cell proteins[8][9].
Binding Affinity (Ka) 4.9 x 10⁵ M⁻¹Indicates a strong, specific interaction between the APBA ligand and human IgG[8][9].

Conclusion and Future Outlook

Boronic acid affinity chromatography represents a mature yet evolving technology for the purification of monoclonal antibodies and other glycoproteins. Its unique, glycan-based selectivity provides a valuable orthogonal method to standard platforms, enabling the removal of difficult impurities and offering a robust, cost-effective alternative to Protein A. While challenges related to non-specific binding and pH sensitivity exist, they can be overcome through rational process optimization and the adoption of next-generation boronic acid ligands designed to operate under milder conditions. As the complexity of biotherapeutics continues to grow, the strategic implementation of BAC will undoubtedly play an increasingly important role in the development of efficient and effective downstream processing workflows.

References

Application Notes & Protocols: The Role of Phenylboronic Acids in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The central challenge in oncology is the development of therapies that can selectively eradicate malignant cells while sparing healthy tissue. The concept of a "magic bullet," envisioned by Paul Ehrlich over a century ago, remains the guiding principle of targeted cancer therapy[1]. Phenylboronic acids (PBAs) and their derivatives have emerged as a versatile and powerful class of molecules poised to bring this concept closer to reality[1][2]. Their unique chemical properties, particularly the ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, allow for specific targeting of molecular signatures that are overexpressed on cancer cells, most notably sialic acids[1][2][3].

This guide provides a comprehensive overview of the fundamental chemistry, key molecular targets, and therapeutic applications of phenylboronic acids in oncology. It is designed for researchers, scientists, and drug development professionals, offering not only the theoretical underpinnings but also detailed, field-proven protocols for the synthesis, functionalization, and evaluation of PBA-based therapeutic agents. We will delve into the causality behind experimental choices, providing a robust framework for designing and executing research in this exciting and rapidly advancing field.

Section 1: The Chemistry of Phenylboronic Acids - The Foundation of Specificity

The utility of phenylboronic acid in biological systems stems from its unique interaction with diols. The boron atom in PBA is electron-deficient, making it a Lewis acid that can readily and reversibly react with nucleophilic diol groups to form stable five- or six-membered cyclic esters (boronate esters)[4][5]. This interaction is the cornerstone of PBA's targeting capabilities.

The reaction is highly dependent on pH. In aqueous solution, the boronic acid (a trigonal planar structure) exists in equilibrium with its boronate anion (a tetrahedral structure). The tetrahedral form is the active species that reacts with diols. The pKa of the parent phenylboronic acid is approximately 8.8, but this can be tuned through synthetic modification of the phenyl ring. This pH sensitivity is a critical feature for cancer targeting, as the slightly acidic microenvironment of solid tumors (pH ~6.5) can enhance the binding affinity of PBA to its targets compared to the physiological pH of healthy tissues (pH 7.4)[1][6].

PBA_Diol_Interaction Figure 1. PBA-Diol Interaction Mechanism cluster_products Products PBA Phenylboronic Acid (Trigonal Planar) BoronateEster Cyclic Boronate Ester (Tetrahedral) PBA->BoronateEster + H₂O - OH⁻ Diol cis-Diol (e.g., on a sugar) Diol->BoronateEster Water 2H₂O

Caption: Reversible formation of a cyclic boronate ester.

Section 2: Key Molecular Targets in Cancer

The effectiveness of a targeted therapy hinges on the existence of a unique molecular address on cancer cells. Phenylboronic acids exploit two such well-validated targets: cell-surface glycans (sialic acids) and the intracellular proteasome machinery.

Sialic Acid: A Glycan Shield for Tumor Targeting

Cancer cells exhibit aberrant glycosylation patterns compared to their healthy counterparts, a phenomenon critical for tumor progression, metastasis, and immune evasion[3]. A common feature is the overexpression of sialic acid (SA) residues on the cell surface[3][4][7]. This "hyper-sialylation" creates a dense, negatively charged shield that promotes malignancy and makes SA an ideal biomarker for targeted therapies[3][8].

PBA's ability to form stable complexes with the cis-diol groups on the glycerol-like side chain of sialic acid provides a powerful mechanism for selective recognition[6][9]. This binding is significantly stronger and more stable at the acidic pH found in tumor microenvironments than at physiological pH, creating a dual-targeting advantage: PBAs preferentially recognize cells with high SA expression and their binding is further enhanced in the tumor's acidic milieu[1][6].

PBA_Sialic_Acid_Targeting Figure 2. PBA-Mediated Targeting of Sialic Acid cluster_nanoparticle PBA-Functionalized Nanocarrier cluster_cell Cancer Cell Surface cluster_result Therapeutic Outcome NP Nanoparticle (e.g., Micelle, Liposome) + Drug Cargo PBA PBA Ligand NP->PBA functionalized SA Overexpressed Sialic Acid (SA) PBA->SA Specific Binding (Enhanced at Tumor pH ~6.5) Membrane <Cancer Cell Membrane> Uptake Receptor-Mediated Endocytosis SA->Uptake Triggers Release Targeted Drug Release -> Apoptosis Uptake->Release

Caption: PBA ligands on a nanocarrier recognize sialic acid.

The Proteasome: A Proven Anticancer Target

The ubiquitin-proteasome system is a critical cellular machine responsible for degrading damaged or unneeded proteins, thereby regulating processes like cell cycle progression, apoptosis, and signal transduction[10][11]. Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on efficient proteasome function. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately triggering programmed cell death[10][12][13].

The landmark approval of Bortezomib (Velcade®), a dipeptidyl boronic acid, for the treatment of multiple myeloma and mantle cell lymphoma validated the proteasome as a therapeutic target[14]. The boronic acid moiety in Bortezomib is crucial for its mechanism, forming a stable but reversible tetrahedral intermediate with the active site threonine residue in the β5 subunit of the 20S proteasome, effectively blocking its chymotrypsin-like activity[11][14]. The success of Bortezomib has spurred the development of a new generation of boronic acid-based proteasome inhibitors with improved efficacy and safety profiles[12][13].

Proteasome_Inhibition Figure 3. Mechanism of Proteasome Inhibition Ub_Protein Ubiquitinated Protein (e.g., IκB, p53, Cyclins) Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation Accumulation Accumulation of Regulatory Proteins Proteasome->Accumulation Block leads to Boronic_Acid_Drug Boronic Acid Inhibitor (e.g., Bortezomib) Boronic_Acid_Drug->Proteasome Inhibits Apoptosis Cell Cycle Arrest & Apoptosis Accumulation->Apoptosis

Caption: Boronic acids block protein degradation, causing apoptosis.

Section 3: Applications of PBA in Targeted Therapy

The unique chemical properties of phenylboronic acids have been leveraged to create a diverse range of cancer-targeting platforms, from sophisticated drug delivery systems to sensitive diagnostic tools.

PBA-Decorated Nanoparticles for Drug Delivery

A major application of PBA is its use as a targeting ligand on the surface of nanocarriers like polymeric micelles, liposomes, and nanoparticles[3][15]. These nanovectors can be loaded with potent chemotherapeutic agents (e.g., doxorubicin, paclitaxel)[1][16].

  • Active Targeting: The PBA moieties on the nanoparticle surface bind to the overexpressed sialic acid on cancer cells, promoting cellular uptake via receptor-mediated endocytosis[3][9][17]. This active targeting mechanism increases the drug concentration at the tumor site.

  • Enhanced Permeability and Retention (EPR) Effect: Like other nanoparticles, PBA-functionalized carriers also benefit from the passive accumulation in tumors due to the leaky vasculature and poor lymphatic drainage characteristic of solid tumors[16].

  • Stimuli-Responsive Release: Advanced systems incorporate stimuli-responsive linkers that release the drug payload in response to the tumor microenvironment's low pH or high levels of reactive oxygen species (ROS), further enhancing specificity[15][16][18].

PBA-Based Biosensors for Cancer Diagnostics

The specific and reversible binding between PBA and saccharides can be harnessed for diagnostic purposes[19][20]. PBA-functionalized surfaces, such as gold electrodes or quantum dots, can be used to create electrochemical or fluorescent biosensors[1][20][21]. These sensors can detect cancer cells in biological fluids by recognizing their unique sialic acid signature or quantify the expression of specific glycoproteins that serve as cancer biomarkers, like mucin[1][22].

PBA in Immuno-Oncology

A novel and exciting application is the use of PBA to enhance cancer immunotherapy. Researchers have engineered T-cells and Natural Killer (NK) cells by decorating their surfaces with PBA-containing biomaterials[7][23]. This modification essentially "retargets" the immune cells, directing them to bind strongly to the sialic acid on tumor cells, thereby enhancing the immune system's ability to recognize and eliminate the cancer[23].

Section 4: Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of PBA-based targeted therapies. Causality and Rationale: Each step is accompanied by an explanation of its purpose to ensure a deep understanding of the methodology.

Protocol 4.1: Synthesis and Characterization of PBA-Functionalized, Doxorubicin-Loaded Polymeric Micelles

Objective: To synthesize a targeted drug delivery system where PBA acts as the targeting ligand for sialic acid-overexpressing cancer cells.

Materials:

  • DSPE-PEG(2000)-NHS (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)-2000])

  • 3-Aminophenylboronic acid (APBA)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO), Anhydrous

  • Chloroform

  • Dialysis tubing (MWCO 3500 Da)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Synthesis of DSPE-PEG-PBA Conjugate:

    • Rationale: This step creates the targeting component of the micelle. The NHS ester on the DSPE-PEG reacts with the primary amine of APBA to form a stable amide bond[16].

    • a. Dissolve DSPE-PEG(2000)-NHS (e.g., 50 mg) and APBA (e.g., 5 mg, ~5-fold molar excess) in 2 mL of anhydrous DMSO.

    • b. Add TEA (e.g., 10 µL, ~2-fold molar excess over APBA) to the solution. TEA acts as a base to deprotonate the amine group of APBA, facilitating the nucleophilic attack on the NHS ester.

    • c. Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to prevent oxidation.

    • d. Transfer the reaction mixture to a dialysis tube (MWCO 3500 Da) and dialyze against deionized water for 48 hours, changing the water every 6-8 hours. This removes unreacted APBA, TEA, and DMSO.

    • e. Lyophilize the dialyzed solution to obtain the DSPE-PEG-PBA conjugate as a white powder.

  • Preparation of DOX-Loaded PBA-Micelles (DOX-PBA-M):

    • Rationale: This step involves the self-assembly of the amphiphilic DSPE-PEG-PBA conjugate into micelles, encapsulating the hydrophobic form of doxorubicin in the core[1][16].

    • a. Dissolve DOX·HCl (e.g., 5 mg) in 1 mL of chloroform and add a 3-fold molar excess of TEA. Stir for 2 hours. This converts the hydrophilic DOX·HCl to its hydrophobic free base form (DOX), enabling its encapsulation within the hydrophobic micelle core.

    • b. Dissolve the lyophilized DSPE-PEG-PBA (e.g., 25 mg) in 2 mL of chloroform.

    • c. Mix the DOX solution and the DSPE-PEG-PBA solution.

    • d. Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator to form a thin lipid film on the bottom of the flask.

    • e. Hydrate the film with 5 mL of PBS (pH 7.4) by vortexing for 5 minutes, followed by sonication in a bath sonicator for 15 minutes. This hydration step causes the amphiphilic molecules to self-assemble into micelles, trapping the drug inside.

    • f. To remove unencapsulated DOX, centrifuge the micelle solution using a centrifugal filter (e.g., Amicon, MWCO 10 kDa) or dialyze against PBS.

  • Characterization:

    • Rationale: It is critical to validate the physical and chemical properties of the synthesized nanoparticles.

    • a. Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and polydispersity index (PDI). A size of ~100-200 nm with a low PDI (<0.3) is desirable. Measure the zeta potential to assess surface charge and stability.

    • b. Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Lyse a known amount of DOX-PBA-M with a solvent like DMSO. Measure the DOX concentration using a UV-Vis spectrophotometer or fluorescence plate reader (Ex/Em ~480/590 nm) against a standard curve.

      • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

      • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol 4.2: In Vitro Evaluation of Sialic Acid-Targeting and Cytotoxicity

Objective: To confirm that the PBA-functionalized micelles selectively target cancer cells overexpressing sialic acid and deliver their cytotoxic payload effectively.

Cell Lines:

  • High SA Expression: MDA-MB-231 (breast cancer) or B16F10 (melanoma)[7][16].

  • Low SA Expression (Control): A non-cancerous cell line like MCF-10A or a cell line with known low SA expression.

Procedure:

  • Cellular Uptake Study (Fluorescence Microscopy):

    • Rationale: To visually confirm the preferential uptake of PBA-micelles by high-SA cells. Doxorubicin's intrinsic fluorescence is used for visualization.

    • a. Seed cells in glass-bottom dishes or chamber slides and allow them to adhere overnight.

    • b. Competitive Inhibition (Control): For a set of high-SA cells, pre-incubate with a high concentration of free 3-aminophenylboronic acid (e.g., 10 mM) for 1 hour. This will saturate the sialic acid receptors, blocking the uptake of the PBA-micelles.

    • c. Treat the cells with DOX-PBA-M and non-targeted DOX-Micelles (prepared using DSPE-PEG without PBA) at an equivalent DOX concentration (e.g., 5 µg/mL) for 4 hours.

    • d. Wash the cells three times with cold PBS to remove non-internalized micelles.

    • e. Fix the cells with 4% paraformaldehyde. Stain the nuclei with DAPI (blue).

    • f. Image the cells using a confocal fluorescence microscope. Expected Outcome: A significantly stronger red fluorescence signal (from DOX) should be observed in the cytoplasm and nucleus of the high-SA cells treated with DOX-PBA-M compared to the low-SA cells or the competitively inhibited cells.

  • Cytotoxicity Assay (MTT Assay):

    • Rationale: To quantify the enhanced killing effect of the targeted micelles[24][25]. The MTT assay measures cell viability based on mitochondrial activity.

    • a. Seed cells (both high-SA and low-SA lines) in 96-well plates (5,000-10,000 cells/well) and incubate overnight.

    • b. Treat the cells with serial dilutions of free DOX, non-targeted DOX-Micelles, and targeted DOX-PBA-M for 48 or 72 hours. Include untreated cells as a control.

    • c. After incubation, add MTT reagent (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

    • d. Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • e. Read the absorbance at 570 nm using a microplate reader.

    • f. Calculate cell viability relative to the untreated control and plot dose-response curves to determine the IC50 (concentration required to inhibit 50% of cell growth).

Section 5: Data Interpretation and Troubleshooting

Data Presentation

Summarize quantitative data from the cytotoxicity assays in a table for clear comparison.

Table 1: Representative IC50 Values (µg/mL DOX equivalent) after 48h Treatment

FormulationMDA-MB-231 (High SA)MCF-10A (Low SA)
Free DOX·HCl1.251.50
Non-Targeted Micelles0.951.10
DOX-PBA-M (Targeted) 0.35 1.05

Interpretation: The significantly lower IC50 value for the DOX-PBA-M in the high-SA cell line (MDA-MB-231) compared to both the non-targeted micelles and the low-SA cell line (MCF-10A) provides strong evidence of successful PBA-mediated targeted delivery and enhanced therapeutic efficacy[24].

Troubleshooting Common Issues
  • Issue: Low drug loading efficiency (<50%).

    • Cause: DOX·HCl was not fully converted to its hydrophobic free base. The hydration temperature was too high, causing premature drug release.

    • Solution: Ensure sufficient TEA is used in the conversion step. Perform the film hydration step at room temperature or on ice.

  • Issue: Large particle size (>300 nm) or high PDI (>0.4).

    • Cause: Incomplete removal of organic solvent. Aggregation during hydration.

    • Solution: Ensure the lipid film is completely dry before hydration. Optimize sonication time and power. Consider extrusion through polycarbonate membranes for more uniform size.

  • Issue: No significant difference in uptake or cytotoxicity between targeted and non-targeted micelles.

    • Cause: The "high-SA" cell line may not have sufficient overexpression. The PBA density on the micelle surface is too low.

    • Solution: Verify sialic acid expression on your cell lines using a lectin binding assay (e.g., with SNA-FITC). Increase the molar ratio of APBA during the initial conjugation step.

Conclusion and Future Perspectives

Phenylboronic acids represent a remarkably versatile platform in the design of targeted cancer therapies. Their unique, pH-sensitive affinity for sialic acids—a hallmark of malignancy—provides a robust mechanism for directing therapeutics specifically to tumor cells[1][2][3]. From enhancing the delivery of conventional chemotherapeutics via nanocarriers to acting as the warhead in potent proteasome inhibitors, the applications of PBA chemistry are extensive and impactful[1][13].

Future research will likely focus on creating more sophisticated, multi-modal systems. This includes the development of theranostic agents that combine PBA-mediated targeting for both imaging and therapy, and the integration of PBA with other targeting moieties to overcome tumor heterogeneity[4][22]. As our understanding of the cancer glycome deepens, the potential for designing novel boronic acid-based agents to exploit these vulnerabilities will continue to grow, paving the way for more precise and effective treatments.

References

Application Notes and Protocols: 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Molecule of Dual Functionality

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is an intriguing, bifunctional organic molecule poised for significant applications in advanced materials science. While specific, in-depth studies on this exact compound are emerging, its constituent functional groups—the phenylboronic acid (PBA) moiety and the cyanoethylaminocarbonyl side chain—are well-understood and extensively utilized. This guide synthesizes established principles from related compounds to provide a comprehensive overview of its potential applications and detailed protocols for its use.

The PBA group is renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that is central to the development of "smart" materials responsive to stimuli like pH and the presence of saccharides[1][2]. This has led to its widespread use in glucose sensing, self-healing materials, and targeted drug delivery[1][3][4]. The cyano group, on the other hand, is known to influence the polarity and polymerization characteristics of materials and can participate in various organic reactions[5][6][7]. The combination of these functionalities in a single molecule opens up a rich design space for novel materials with tailored properties.

Chemical and Physical Properties

PropertyValueReference
CAS Number 762262-11-3[8]
Molecular Formula C₁₀H₁₁BN₂O₃[8]
Molecular Weight 218.02 g/mol [8]
Appearance Off-white solid[8]
Melting Point 226-236 °C[8]
pKa (Predicted) 7.82 ± 0.10[8]

Proposed Synthesis Protocol

A plausible and efficient synthetic route to this compound involves the amide coupling of 3-carboxyphenylboronic acid with 3-aminopropionitrile. This reaction can be facilitated by a coupling agent, such as a carbodiimide, or catalyzed by boric acid itself under dehydrating conditions[9][10].

Protocol: Amide Coupling Synthesis

Materials:

  • 3-Carboxyphenylboronic acid

  • 3-Aminopropionitrile

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 3-carboxyphenylboronic acid (1 equivalent) in anhydrous DMF.

  • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.

  • In a separate flask, dissolve 3-aminopropionitrile (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Slowly add the 3-aminopropionitrile solution to the activated 3-carboxyphenylboronic acid mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by adding deionized water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization:

The final product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the characteristic vibrational modes of the functional groups (e.g., C≡N, C=O, B-O-H).

  • Mass Spectrometry: To determine the molecular weight.

Application in Stimuli-Responsive Hydrogels for Glucose Sensing

The PBA moiety of the title compound makes it an excellent candidate for incorporation into hydrogels for glucose sensing. The principle lies in the reversible binding of glucose to the boronic acid, which alters the hydrogel's properties, such as its volume or optical characteristics[11][12][13].

Protocol: Preparation of a Glucose-Responsive Hydrogel

This protocol is adapted from methods used for similar acrylamide-based PBA monomers[4].

Materials:

  • This compound (as a functional monomer, assuming it can be modified to be polymerizable, e.g., by introducing a vinyl group) or co-polymerized with a main monomer like acrylamide.

  • Acrylamide (main monomer)

  • N,N'-Methylenebis(acrylamide) (cross-linker)

  • Ammonium persulfate (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED, accelerator)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a pre-gel solution by dissolving acrylamide, this compound (e.g., at a 9:1 molar ratio to acrylamide), and N,N'-methylenebis(acrylamide) in PBS.

  • Degas the solution with nitrogen for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add ammonium persulfate and TEMED to initiate the polymerization.

  • Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours.

  • After polymerization, carefully remove the hydrogel from the mold and wash it extensively with PBS to remove unreacted monomers and initiator.

  • The resulting hydrogel can be cut into small discs for glucose sensing experiments.

Glucose Sensing Assay:

  • Equilibrate the hydrogel discs in PBS (pH 7.4).

  • Prepare glucose solutions of varying concentrations in PBS.

  • Immerse the hydrogel discs in the glucose solutions and monitor the change in a specific property over time. This could be:

    • Swelling Ratio: Measured by weighing the hydrogel at different time points.

    • Optical Properties: If the hydrogel is incorporated into a photonic crystal or other optical transducer, changes in color or diffraction can be monitored[12].

  • Plot the change in the measured property as a function of glucose concentration to generate a calibration curve.

Application in Targeted Drug Delivery Systems

The ability of PBA to bind to sialic acid residues, which are often overexpressed on the surface of cancer cells, can be exploited for targeted drug delivery[10]. Nanoparticles functionalized with this compound could potentially be used to deliver chemotherapeutic agents specifically to tumor sites.

Protocol: Formulation of Functionalized Nanoparticles

This protocol describes the surface functionalization of pre-formed nanoparticles.

Materials:

  • Carboxyl-terminated nanoparticles (e.g., PLGA or liposomes).

  • This compound.

  • EDC and NHS for amide coupling.

  • A model drug (e.g., Doxorubicin).

  • Dialysis membrane (MWCO 10 kDa).

  • Phosphate buffer (pH 6.5).

Procedure:

  • Disperse the carboxyl-terminated nanoparticles in the phosphate buffer.

  • Activate the carboxyl groups on the nanoparticle surface by adding EDC and NHS and incubating for 30 minutes.

  • Add a solution of this compound to the activated nanoparticle suspension.

  • Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.

  • Purify the functionalized nanoparticles by dialysis against deionized water for 48 hours to remove unreacted reagents.

  • Load the model drug into the nanoparticles using standard encapsulation techniques (e.g., co-incubation or solvent evaporation).

  • Characterize the drug-loaded, functionalized nanoparticles for size, zeta potential, drug loading efficiency, and surface functionalization (e.g., via XPS or IR spectroscopy).

Visualizations

Synthesis Pathway

Synthesis_Pathway 3-Carboxyphenylboronic_acid 3-Carboxyphenylboronic Acid EDC_NHS EDC, NHS DMF 3-Carboxyphenylboronic_acid->EDC_NHS 3-Aminopropionitrile 3-Aminopropionitrile 3-Aminopropionitrile->EDC_NHS Product This compound EDC_NHS->Product caption Proposed synthesis of the title compound.

Caption: Proposed synthesis of the title compound.

Glucose Sensing Mechanism

Glucose_Sensing cluster_0 Hydrogel Matrix cluster_1 Aqueous Environment PBA Phenylboronic Acid B(OH)₂ Glucose Glucose Diol PBA:f1->Glucose:f1 Reversible Covalent Bond caption PBA-glucose interaction in a hydrogel.

Caption: PBA-glucose interaction in a hydrogel.

Targeted Drug Delivery Workflow

Drug_Delivery_Workflow NP_Formulation Nanoparticle Formulation (with Drug) Surface_Func Surface Functionalization with PBA derivative NP_Formulation->Surface_Func Systemic_Admin Systemic Administration Surface_Func->Systemic_Admin Tumor_Targeting Tumor Targeting (via PBA-Sialic Acid) Systemic_Admin->Tumor_Targeting Drug_Release Drug Release Tumor_Targeting->Drug_Release caption Workflow for targeted drug delivery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. The information is presented in a practical, question-and-answer format based on field-proven insights and established chemical principles.

Section 1: Synthesis Overview & Key Challenges

The most common and direct route to synthesizing this compound involves the amide coupling of 3-Carboxyphenylboronic acid with 3-Aminopropionitrile. While conceptually straightforward, this reaction presents several challenges stemming from the unique functionalities of the reactants and product: the reactive boronic acid, the sensitive nitrile group, and the polar nature of the final compound.

This guide will address the critical aspects of this synthesis, focusing on optimizing the core amide coupling step, mitigating side reactions, and overcoming purification hurdles.

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis strategy and common pain points.

Q1: What is the most reliable method for the amide coupling of 3-Carboxyphenylboronic acid and 3-Aminopropionitrile?

A1: The most reliable method involves using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). This combination effectively activates the carboxylic acid while suppressing common side reactions like racemization (not applicable here, but good practice) and the formation of an unreactive N-acylurea byproduct. The reaction is typically performed in an aprotic polar solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) at room temperature.

Q2: Why is the nitrile group a potential point of failure in this synthesis?

A2: The cyano (nitrile) group is susceptible to hydrolysis under both acidic and basic conditions, especially when heated.[1][2] This reaction converts the nitrile into a primary amide and, upon further hydrolysis, a carboxylic acid.[3][4] Since amide coupling workups can involve acidic or basic washes, and the reaction itself might be run for extended periods, there is a significant risk of forming the corresponding amide or di-acid impurities. Careful control of pH and temperature is therefore critical.[5]

Q3: What makes the purification of this compound so challenging?

A3: The difficulty arises from the compound's amphiphilic and polar nature. It contains a hydrophilic boronic acid group and a polar amide linkage, but also an aromatic ring. This combination leads to several issues:

  • Poor Behavior on Silica Gel: The polar boronic acid and amide groups can interact strongly with the acidic silica surface, leading to significant streaking, low recovery, and poor separation.[6]

  • Water Solubility: The compound may have moderate water solubility, complicating extractive workups and leading to product loss in aqueous layers.

  • Formation of Boroxines: Like other arylboronic acids, the product can reversibly dehydrate to form a cyclic trimer anhydride called a boroxine. This can lead to confusing NMR spectra (broad peaks) and affect chromatographic behavior.

Q4: Can the boronic acid group itself interfere with the amide coupling reaction?

A4: Yes, in several ways. Boronic acids are Lewis acids and can catalyze the direct condensation of carboxylic acids and amines, a process that typically requires high temperatures and water removal.[7][8] While this catalytic activity could theoretically contribute to product formation, the primary concern is its interaction with other reagents. Boronic acids can form complexes with amines and the carboxylic acid starting material, potentially complicating the reaction equilibria.[9][10] It is crucial to follow a well-established coupling protocol where the activating agent (like EDCI) is the primary driver of the reaction.

Section 3: Troubleshooting Guide: Low Yield & Impurity Formation

This section provides direct answers to specific experimental problems.

Problem Area: Low or No Product Formation

Q: My reaction has stalled; TLC/LCMS analysis shows significant unreacted 3-Carboxyphenylboronic acid. What are the primary causes?

A: Reaction stalling is common and can usually be attributed to one of three factors:

  • Insufficient Activation: Your coupling agent may have degraded or been added in insufficient quantity. EDCI is moisture-sensitive. Use fresh, high-quality EDCI and ensure a slight excess (1.1-1.2 equivalents) is used.

  • Poor Solubility: 3-Carboxyphenylboronic acid can have limited solubility in less polar solvents like DCM. If you observe suspended solid material, consider switching to or adding a co-solvent like DMF to fully dissolve all reactants.

  • Base Stoichiometry: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is often required, especially if the amine starting material is used as a salt (e.g., 3-aminopropionitrile hydrochloride). The base neutralizes the acid salt and the HCl generated during the EDCI activation, driving the reaction forward. Ensure at least 2.0 equivalents of base are used if starting with the amine salt.

dot

Caption: Troubleshooting workflow for low reaction yield.

Problem Area: Impurity Profile & Side Reactions

Q: My LCMS shows a significant impurity with a mass of [M+18]. What is this and how can I prevent it?

A: An [M+18] peak almost certainly corresponds to the hydrolysis of the terminal nitrile group to a primary amide. This occurs when water attacks the nitrile under acidic or basic conditions.[1][4]

Prevention Strategy:

  • Minimize Water: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Neutral Workup: During workup, avoid aggressive acidic or basic washes. Use a saturated sodium bicarbonate wash cautiously, followed by a brine wash. If an acid wash is necessary to remove excess base, use a mild, cold acid (e.g., 1M citric acid) and minimize contact time.

  • Control Temperature: Avoid heating the reaction mixture unless necessary, as higher temperatures accelerate the rate of hydrolysis.[2]

dot

Side_Reactions cluster_main Desired Reaction cluster_side1 Side Reaction 1: Nitrile Hydrolysis cluster_side2 Side Reaction 2: Boroxine Formation RCOOH 3-Carboxyphenyl- boronic Acid Product Target Amide Product RCOOH->Product EDCI/HOBt Amine 3-Aminopropionitrile Amine->Product Product_Side1 Target Amide Product Impurity1 Hydrolyzed Impurity (Primary Amide, M+18) Product_Side1->Impurity1 H₂O (Acid/Base catalysis) Product_Side2 3x Target Amide Product Impurity2 Boroxine Trimer Product_Side2->Impurity2 - 3 H₂O (Dehydration)

Caption: Key reaction and potential side reactions.

Q: I used EDCI and my crude product is contaminated with a very insoluble impurity. What is it?

A: This is likely the N-acylurea byproduct, which forms when the O-acylisourea intermediate (the activated carboxylic acid) rearranges instead of reacting with the amine. Including an additive like HOBt or Oxyma is the standard method to prevent this. These additives trap the activated intermediate to form a more stable active ester, which is less prone to rearrangement and reacts cleanly with the amine. If you have already formed this byproduct, it can often be removed by filtration as it is typically insoluble in common organic solvents like DCM or Ethyl Acetate.

Section 4: Optimized Protocols & Data

Optimized Amide Coupling Protocol

This protocol is designed to maximize yield while minimizing side reactions.

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 3-Carboxyphenylboronic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) and stir until fully dissolved.

  • Reagent Addition: Add 3-Aminopropionitrile (1.05 eq), HOBt (1.2 eq), and DIPEA (2.1 eq, if starting with the amine hydrochloride salt). Stir for 5 minutes.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDCI (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LCMS until the 3-Carboxyphenylboronic acid is consumed.

  • Workup: Dilute the reaction mixture with Ethyl Acetate. Wash sequentially with cold 1M citric acid (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Data Table: Comparison of Coupling Conditions
Coupling SystemSolventTemperatureTypical Yield RangeKey Considerations
EDCI / HOBt DMF0 °C to RT75-90%Gold standard; minimizes side reactions. HOBt has explosive properties when dry.
EDCI / Oxyma DMF/DCM0 °C to RT75-90%Safer alternative to HOBt with comparable efficiency.
HATU / DIPEA DMFRT80-95%Very efficient and fast, but more expensive. Workup can be more complex.
Boric Acid Catalysis TolueneRefluxVariableRequires azeotropic removal of water (Dean-Stark). High temperatures risk nitrile hydrolysis.[8]

Section 5: Advanced Purification Guide

Q: Standard silica gel chromatography is failing. What are my options?

A: Given the polarity and acidity of the boronic acid moiety, standard silica is often ineffective. Consider these alternatives:

  • Reverse-Phase Chromatography (C18): This is often the most effective method. The compound is eluted with a gradient of water and an organic solvent (typically acetonitrile or methanol), often with a small amount of acid (TFA) or buffer to improve peak shape.

  • Acid/Base Extraction: Exploit the acidity of the boronic acid. Dissolve the crude material in an organic solvent (like Ethyl Acetate). Extract with a mild aqueous base (e.g., pH ~9-10 buffer or dilute NaOH) to move the boronic acid into the aqueous layer as the boronate salt. Wash the aqueous layer with an organic solvent to remove non-acidic impurities. Then, carefully re-acidify the aqueous layer with a mild acid (e.g., citric acid) to pH ~4-5 to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent.[6]

  • Recrystallization: If the crude product is sufficiently pure (>85%), recrystallization can be effective. Try solvent systems like Ethyl Acetate/Hexanes, Methanol/Water, or Acetonitrile.[11]

  • Derivatization to Boronate Ester: For very difficult purifications, the boronic acid can be temporarily converted to a less polar pinacol or MIDA boronate ester.[12] These esters are generally much more amenable to standard silica gel chromatography. After purification, the boronic acid can be regenerated by hydrolysis.[13]

References

Suzuki Coupling Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the intricate mechanisms at play. This guide is structured to help you diagnose and resolve common issues encountered in your experiments, ensuring your path to successful carbon-carbon bond formation is as smooth as possible.

Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Here, we address the most common initial hurdles faced during Suzuki coupling reactions.

Q1: My Suzuki coupling reaction has a very low yield or isn't working at all. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the foundational parameters is the most efficient way to diagnose the issue. Low yields often trace back to one of four key areas: catalyst activity, oxygen contamination, reagent quality, or suboptimal reaction conditions.[1][2][3]

  • Catalyst Activity: The heart of the reaction is the active Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to generate the active catalyst.[2][4][5] If this reduction is inefficient, the catalytic cycle will not initiate properly. Ensure your palladium source and ligand are from a reliable source and have been stored correctly.

  • Oxygen Contamination: The presence of oxygen is highly detrimental. It can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the unwanted homocoupling of boronic acids, consuming your starting material.[1][4] Rigorous degassing of your solvent and maintaining an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction is critical.[2][5]

  • Reagent Quality: Verify the purity of your aryl halide and boronic acid. Impurities in the starting materials can interfere with the reaction. Boronic acids, in particular, can degrade over time; it's advisable to use a freshly opened bottle or verify the purity of older reagents.[6]

  • Reaction Conditions: Re-verify the temperature, concentration, and stoichiometry. Suzuki couplings are sensitive to these parameters. Ensure the reaction is heated to the appropriate temperature and that the concentration is within the typical range of 0.1 M to 0.5 M.[1]

Q2: I'm observing a significant amount of a side product that corresponds to my starting boronic acid without the boron group (protodeboronation). What causes this and how can I prevent it?

A2: Protodeboronation is a common and frustrating side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[7] This is often promoted by elevated temperatures and the presence of aqueous bases.[7][8][9]

Primary Causes:

  • Harsh Basic Conditions: The aqueous base required for the reaction can also facilitate the unwanted protonolysis of the boronic acid.[2][8]

  • Elevated Temperatures: Higher reaction temperatures accelerate the rate of protodeboronation.[2]

  • Substrate Electronics: Boronic acids with electron-withdrawing groups or certain heteroaryl boronic acids are particularly susceptible to this decomposition pathway.[4][7]

Solutions:

  • Use Milder Bases: Switching to a milder base like potassium fluoride (KF) can sometimes suppress protodeboronation, although it might also slow down the desired coupling reaction.[9][10]

  • Protect the Boronic Acid: The most robust solution is often to use a more stable derivative of the boronic acid. Boronate esters, such as pinacol esters (BPin) or MIDA esters, are significantly more resistant to protodeboronation.[2][11] Organotrifluoroborate salts are another excellent, highly stable alternative.[7] These derivatives act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[7][12]

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.[2][13]

  • Lower the Temperature: If possible, running the reaction at the lowest temperature that still provides a reasonable reaction rate can help.[2]

Q3: My reaction mixture turned black immediately, and the reaction stalled. What does this indicate?

A3: The formation of a black precipitate, commonly known as "palladium black," indicates that the palladium catalyst has agglomerated and precipitated out of the solution.[14] This deactivates the catalyst, as it is no longer soluble and available to participate in the catalytic cycle.

Common Causes:

  • Ligand Decomposition: Phosphine ligands, especially electron-rich ones, can be sensitive to oxidation. If your inert atmosphere is not rigorous, the ligand can be oxidized, leaving the palladium center unprotected and prone to precipitation.[15]

  • High Temperatures: Excessively high temperatures can sometimes lead to catalyst decomposition.

  • Inappropriate Ligand Choice: For a given palladium source and substrate, an inappropriate ligand may not effectively stabilize the palladium species in solution.

Troubleshooting Steps:

  • Improve Inert Atmosphere Technique: Ensure your solvents are thoroughly degassed and that the reaction vessel is properly purged with an inert gas before and during reagent addition.[2][5]

  • Use a More Robust Ligand: Consider switching to a bulkier, more electron-rich ligand (e.g., Buchwald ligands like SPhos or XPhos) which can better stabilize the palladium center and prevent agglomeration.[2][16]

  • Use a Pre-formed Catalyst: Using a stable, pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a palladacycle precatalyst can sometimes be more reliable than generating the active species in situ.[2][16]

Deep Dive: Optimizing Key Reaction Parameters

For the researcher looking to move beyond basic troubleshooting, this section delves into the nuances of component selection and its mechanistic implications.

The Catalytic Cycle: The Heart of the Reaction

Understanding the catalytic cycle is fundamental to troubleshooting. The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[17][18][19]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product R1X R¹-X (Aryl Halide) R1X->OxAdd Boronate [R²-B(OH)₃]⁻ Boronate->Trans Base Base (e.g., OH⁻) Base->Boronate BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q4: How do I choose the right base for my reaction? Does stronger always mean better?

A4: The base plays a critical role in the transmetalation step. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[10][20][21] However, a stronger base is not always the better choice, as it can promote side reactions like ester hydrolysis or protodeboronation.[9]

The choice of base is a balance between reactivity and substrate compatibility.

Base TypeExamplesStrengthCommon Use Cases & Considerations
Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃Moderate to StrongWidely used, effective, and economical. Cs₂CO₃ is stronger and often used for more challenging couplings.
Phosphates K₃PO₄StrongA very effective base, particularly for hindered substrates. Often used in anhydrous or low-water conditions.[5]
Hydroxides NaOH, KOH, Ba(OH)₂StrongHighly effective but can promote hydrolysis of sensitive functional groups like esters.
Fluorides KF, CsFMildUseful for substrates with base-labile groups. The fluoride anion is thought to play a unique role in activating the boron center.[10]
Organic Bases Et₃N, DIPEAWeakGenerally not effective for activating boronic acids and are rarely used in modern Suzuki protocols.

Expert Insight: The solubility of the base is crucial. An insoluble base will result in a slow or incomplete reaction.[6] For this reason, inorganic bases are often used with a co-solvent of water in organic solvents like dioxane or THF to facilitate the formation of the active boronate species.[2]

Q5: There are so many phosphine ligands available. How do I select the best one for my specific substrates?

A5: Ligand selection is arguably the most critical variable for optimizing a challenging Suzuki coupling. The ligand's electronic and steric properties directly influence the rates of oxidative addition and reductive elimination.[5][16]

  • Electron-rich ligands (e.g., those with alkyl groups like P(t-Bu)₃ or Buchwald ligands) accelerate the oxidative addition step. This is particularly important when using less reactive aryl chlorides or electron-rich aryl bromides.[2][4][16]

  • Bulky ligands promote the final reductive elimination step, which is necessary to release the product and turn over the catalyst.[4][16]

Ligand ClassExamplesKey FeaturesBest For...
Triarylphosphines PPh₃The "classic" ligand. Economical but has limited scope.Simple, unhindered aryl bromides and iodides.
Trialkylphosphines P(t-Bu)₃, PCy₃Highly electron-rich, moderately bulky.Activating electron-rich and unreactive aryl halides.
Buchwald Ligands XPhos, SPhos, RuPhosVery bulky and electron-rich dialkylbiaryl phosphines.A broad range of challenging substrates, including hindered partners and heteroaryl chlorides.[2][22]
Ferrocenyl Ligands dppfBidentate ligand providing good stability to the catalyst.General purpose, often used in Pd(dppf)Cl₂ precatalyst.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, often more stable than phosphines.Coupling of aryl chlorides and other challenging substrates.[10]

Troubleshooting Workflow for Ligand/Catalyst Selection:

Troubleshooting_Workflow Start Low Yield / No Reaction CheckBasics Check Reagent Purity, Inert Atmosphere, Temperature Start->CheckBasics SubstrateType Analyze Substrates: Aryl-Cl or Electron-Rich Ar-Br? CheckBasics->SubstrateType Basics OK UseBulkyLigand Switch to Electron-Rich, Bulky Ligand (e.g., XPhos, SPhos) SubstrateType->UseBulkyLigand Yes BoronicAcidDecomp Boronic Acid Decomposition (Protodeboronation)? SubstrateType->BoronicAcidDecomp No UseBulkyLigand->BoronicAcidDecomp ProtectBoronic Use Boronate Ester (BPin, MIDA) or Trifluoroborate Salt BoronicAcidDecomp->ProtectBoronic Yes CatalystPrecip Catalyst Precipitation (Pd Black)? BoronicAcidDecomp->CatalystPrecip No ProtectBoronic->CatalystPrecip ChangeCatalyst Use Robust Precatalyst (e.g., Palladacycle) or Increase Ligand:Pd Ratio CatalystPrecip->ChangeCatalyst Yes Success Reaction Optimized CatalystPrecip->Success No ChangeCatalyst->Success

Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of a generic aryl bromide with an arylboronic acid.[1][2][5]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a 4:1 mixture of dioxane and water. Degas this solvent mixture by bubbling Argon or Nitrogen through it for 20-30 minutes. Add the degassed solvent (5 mL total) to the reaction flask via syringe under a positive pressure of inert gas.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (typically 2-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Preparation of a Diethanolamine Adduct for Stabilizing Boronic Acids

For boronic acids prone to decomposition, conversion to a diethanolamine adduct creates a stable, crystalline solid that can be used directly in Suzuki couplings.[1][23]

Procedure:

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.

  • Precipitation: A white precipitate will typically form. Continue stirring the resulting slurry for 15-20 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the solid under vacuum. This adduct is now significantly more stable for storage and can be used directly in coupling reactions, often in protic solvents.[1][23]

References

purification challenges with 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid (CAS 762262-11-3). This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this reagent and may encounter challenges in its purification and handling. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior to empower you to troubleshoot effectively.

Section 1: Foundational Knowledge - Understanding the Molecule's Inherent Challenges

This compound is a unique bifunctional molecule. Its utility in applications like Suzuki-Miyaura cross-coupling is derived from the reactive boronic acid moiety.[1] However, its structure—a combination of an inherently unstable boronic acid and a highly polar, amide-containing side chain—presents a distinct set of purification and handling challenges.

FAQ: What are the primary sources of instability in this molecule?

Answer: The purification difficulties arise from two main chemical liabilities: the boronic acid group itself and the molecule's overall high polarity.

  • Boroxine Formation: Like most phenylboronic acids, this compound can undergo reversible dehydration, especially when heated or under vacuum, to form a cyclic trimeric anhydride called a boroxine.[2][3] This is the most common impurity found in solid samples of boronic acids and can complicate characterization and reaction stoichiometry. The formation of boroxine is an equilibrium process that can be reversed by the addition of water.[3]

  • Protodeboronation: The carbon-boron bond is susceptible to cleavage, replacing the entire boronic acid group with a hydrogen atom. This side reaction, known as protodeboronation, is often promoted by acidic or basic conditions, elevated temperatures, or the presence of certain transition metals.[4][5] For highly electron-deficient or some heteroaryl boronic acids, this decomposition can be rapid.[6]

  • Oxidative Instability: The C-B bond can also be cleaved via oxidation, a significant issue in biological systems or reactions exposed to air for prolonged periods.[7][8]

Diagram: Primary Degradation Pathways

cluster_main This compound cluster_impurities Common Impurities A Target Molecule R-B(OH)₂ B Boroxine (R-BO)₃ A->B Dehydration (+ Heat, Vacuum) (Reversible) C Protodeboronated Product R-H A->C Protodeboronation (+ Acid/Base, Heat) B->A Hydrolysis (+ H₂O)

Caption: Key impurity pathways for the target molecule.

Section 2: Troubleshooting Guide for Common Purification Issues

This section addresses the most common problems encountered during the purification of this compound in a question-and-answer format.

Q1: My compound streaks severely on standard silica gel chromatography, and I get poor recovery. What's happening and what should I do?

Answer: This is the most frequently reported issue. The combination of the acidic Lewis character of the boronic acid and the high polarity of the cyanoethylaminocarbonyl side chain leads to very strong interactions with the silanol groups on standard silica gel. This causes significant band broadening (streaking), irreversible adsorption, and potential on-column degradation.[9]

Troubleshooting Actions:

  • Avoid standard silica gel chromatography. It is generally unsuitable for this class of polar boronic acids.

  • Primary Recommendation: Recrystallization. If your crude material is >85% pure, recrystallization is the most effective method. Due to the molecule's polarity, consider solvent systems like ethanol/water, isopropanol/heptane, or acetonitrile/water.

  • Alternative 1: Acid/Base Extraction. This technique exploits the acidity of the boronic acid group. By treating the crude material with a base (e.g., dilute NaOH), the boronic acid forms a water-soluble boronate salt, which can be separated from non-acidic organic impurities. Subsequent acidification of the aqueous layer will precipitate the pure boronic acid.[10]

  • Alternative 2: Specialized Chromatographic Media. If chromatography is unavoidable, do not use standard silica.

    • Reversed-Phase (C18) HPLC: This is a highly effective method for analyzing and purifying polar boronic acids.[11][12] A typical mobile phase would be a gradient of acetonitrile in water with a modifier like 0.1% formic acid or acetic acid.

    • Boric Acid-Treated Silica: Pre-treating silica gel with a boric acid solution can cap the reactive silanol sites, reducing streaking.[13] This is a viable option for flash chromatography but requires careful preparation.

Q2: My NMR and Mass Spec data suggest my final product is a mixture, with some peaks corresponding to a trimer. How do I resolve this?

Answer: You are observing boroxine formation. This happens when three molecules of the boronic acid dehydrate to form the cyclic anhydride.[3] While it is an impurity, it's often in equilibrium with the desired monomer.

Troubleshooting Actions:

  • Confirm with Analysis: In ¹H NMR, boroxine formation can cause broadening of the B-OH proton signal (which may not be observed) and slight shifts in the aromatic protons. The key is mass spectrometry, which will show a peak corresponding to (3 * M - 3 * H₂O), where M is the mass of the monomer.

  • Revert to Monomer: The simplest way to break up the boroxine is through hydrolysis. Dissolve the material in a solvent like THF or acetone and add a small amount of water. Stirring for a few hours at room temperature is often sufficient to push the equilibrium back to the boronic acid monomer.

  • Prevention: To prevent re-formation, avoid prolonged drying under high heat or high vacuum. Store the final, purified compound under an inert atmosphere (Argon or Nitrogen) in a cool, dark place.

Q3: The mass of my main product is incorrect; it's missing the B(OH)₂ group. Why did this happen?

Answer: This is a classic case of protodeboronation, where the C-B bond has been cleaved.[4] This is an irreversible decomposition pathway, meaning the lost product cannot be recovered.

Troubleshooting Actions:

  • Review Your Workup: Did you use strong acids or bases, especially at elevated temperatures? Protodeboronation is often accelerated under harsh pH conditions.[4][6] Aim for neutral or mildly acidic (e.g., saturated NH₄Cl) conditions during aqueous workups.

  • Check Reaction Conditions: In cross-coupling reactions, prolonged reaction times, high temperatures, or excess base can promote this side reaction.[5]

  • Purification Method: Certain purification methods can exacerbate the issue. If you are using reversed-phase HPLC with a trifluoroacetic acid (TFA) modifier, the acidic conditions could potentially contribute to deboronation over time, although it is generally less of an issue than with strong mineral acids.

Troubleshooting Workflow Diagram

start Problem Observed During Purification/Analysis q1 Severe Streaking / Low Recovery on Silica Gel? start->q1 q2 NMR/MS shows Heavy Impurities (e.g., Trimer)? q1->q2 No ans1 Diagnosis: Strong interaction with silica. Action: Avoid silica. Use Recrystallization, Acid/Base Extraction, or C18 HPLC. q1->ans1 Yes q3 Mass Spec Shows Loss of -B(OH)₂ Group? q2->q3 No ans2 Diagnosis: Boroxine Formation. Action: Hydrolyze with H₂O. Prevent with careful drying/storage. q2->ans2 Yes ans3 Diagnosis: Protodeboronation. Action: Review workup/reaction pH and temperature. Product is lost. q3->ans3 Yes

Caption: A logic tree for troubleshooting common purification issues.

Section 3: Recommended Protocols & Best Practices

Protocol 1: Purification via Diethanolamine Adduct Formation

This is a highly effective, albeit multi-step, method for purifying boronic acids that are difficult to crystallize directly. Boronic acids form stable, crystalline adducts with diethanolamine, which can often be easily separated from impurities.[9][14]

Workflow Diagram:

G step1 Step 1: Adduct Formation Dissolve crude material in a suitable solvent (e.g., EtOAc, Toluene). Add 1.1 eq. of diethanolamine. Stir until precipitate forms (may require cooling). step2 Step 2: Isolation Filter the solid diethanolamine adduct. Wash with cold solvent to remove soluble impurities. Dry the crystalline adduct. step1->step2 step3 Step 3: Liberation Suspend adduct in a biphasic system (e.g., EtOAc/Water). Acidify aqueous layer to pH ~2-3 with 2M HCl. Stir vigorously for 1-2 hours. step2->step3 step4 Step 4: Final Extraction Separate the organic layer. Extract aqueous layer 2x with fresh EtOAc. Combine organic layers, wash with brine, dry (Na₂SO₄), and concentrate. step3->step4

Caption: Workflow for purification via a diethanolamine adduct.

Detailed Steps:

  • Adduct Formation: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate). Add diethanolamine (1.1 equivalents) dropwise.

  • Crystallization: Allow the solution to cool to room temperature, then cool further in an ice bath to maximize precipitation of the adduct.

  • Isolation: Collect the crystalline solid by vacuum filtration, washing with a small amount of cold solvent. At this stage, the adduct should be significantly purer than the starting material.

  • Liberation of Boronic Acid: Suspend the purified adduct in a biphasic mixture of ethyl acetate and water. Stir vigorously while slowly adding 2M HCl until the aqueous phase reaches a stable pH of 2-3.

  • Workup: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.

Protocol 2: Analytical HPLC Method

For assessing purity, a robust reversed-phase HPLC method is essential.

ParameterRecommended ConditionRationale
Column C18 Stationary Phase (e.g., Waters XSelect HSS T3)Provides good retention for polar analytes.[11]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier helps to sharpen peaks and ensure consistent ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic eluent for reversed-phase.
Gradient 5% to 95% B over 15 minutesA broad gradient is suitable for separating the polar target from potential non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 280 nmThe aromatic ring provides strong UV absorbance.
Injection Volume 5 µL
Sample Prep Dissolve sample in 50:50 Acetonitrile/WaterEnsures complete dissolution and compatibility with the mobile phase.

References

Phenylboronic Acid Stability in Biological Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phenylboronic acids (PBAs). This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of PBAs in biological assays. As a Senior Application Scientist, my goal is to equip you with the expertise and practical insights needed to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the stability of phenylboronic acids in typical laboratory settings.

Q1: I'm observing inconsistent results in my biological assay that uses a phenylboronic acid. Could PBA instability be the cause?

A: Absolutely. Phenylboronic acids are susceptible to degradation under common aqueous assay conditions, which can lead to a decrease in the effective concentration of your active molecule and result in poor reproducibility. The two primary degradation pathways are protodeboronation and oxidation.[1][2] The rate of this degradation is highly dependent on factors like pH, buffer composition, presence of metal ions, and exposure to oxygen.

Q2: What are the main chemical reactions that cause phenylboronic acids to degrade?

A: The two principal degradation pathways for phenylboronic acids in aqueous environments are:

  • Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively converting the phenylboronic acid back to its parent arene (e.g., phenylboronic acid degrades to benzene).[1] This reaction is often facilitated by aqueous conditions and can be influenced by pH and temperature.[1][3]

  • Oxidative Deboronation: Phenylboronic acids can be oxidized, particularly in the presence of reactive oxygen species (ROS), to yield a phenol and boric acid.[4][5] This pathway is a significant concern in biological assays, as cellular processes can generate ROS, and many standard buffers are not rigorously deoxygenated. At physiological pH, the oxidation rate of some PBAs can be comparable to that of thiols.[4][5][6]

Q3: How does the pH of my assay buffer affect the stability of my phenylboronic acid?

A: The pH of your buffer is a critical factor influencing both the stability and activity of your PBA.

  • Stability: The propensity for a PBA to undergo protodeboronation is highly variable and depends on the reaction conditions, including pH.[1] For instance, some heteroaromatic boronic acids show rapid protodeboronation at neutral pH due to the formation of zwitterionic species.[1] Base-catalyzed protodeboronation is a known degradation pathway for electron-deficient arylboronic acids.[7] The rate of oxidative deboronation by hydrogen peroxide is also pH-dependent, with the rate often increasing as the pH approaches the pKa of the boronic acid, where the more reactive tetrahedral boronate species is more prevalent.[4]

  • Activity: The ability of a PBA to bind to cis-diols (a common application, for example, in carbohydrate sensing) is also pH-dependent. This binding is generally more favorable at pH values above the pKa of the boronic acid, where the boron atom is in a more Lewis acidic tetrahedral state.[8]

Q4: What is the difference between the trigonal and tetrahedral forms of a phenylboronic acid, and how does this relate to stability?

A: In aqueous solution, a phenylboronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.

  • Trigonal Form (sp² hybridized): This is the neutral form of the boronic acid, R-B(OH)₂.

  • Tetrahedral Form (sp³ hybridized): In the presence of a Lewis base like water or hydroxide, the boron atom can accept a lone pair of electrons, forming a tetrahedral boronate species, R-B(OH)₃⁻.

The equilibrium between these two forms is governed by the pKa of the boronic acid. The tetrahedral boronate is generally more susceptible to both oxidative and protodeboronative degradation.[2][4] However, it is also the form that is more reactive towards diols.[9] Therefore, a compromise must often be found between stability and activity.

Q5: Can I prepare a stock solution of my phenylboronic acid in an aqueous buffer and store it?

A: It is generally not recommended to store phenylboronic acids in aqueous buffers for extended periods, especially at room temperature or warmer. The rate of degradation can be significant. If you must prepare an aqueous stock, it is advisable to:

  • Prepare it fresh for each experiment.

  • Store it at low temperatures (4°C or -20°C) for short durations.

  • Consider using an aprotic organic solvent like DMSO or DMF for long-term stock solutions, and then dilute into your aqueous assay buffer immediately before use.

Part 2: Troubleshooting Guides

This section provides structured guidance for identifying and resolving specific stability issues with phenylboronic acids in your experiments.

Guide 1: My assay results are inconsistent and show high variability.

If you are experiencing poor reproducibility, it is crucial to determine if the instability of your phenylboronic acid is a contributing factor.

Review the following parameters of your assay, as they can significantly impact PBA stability:

ParameterPotential IssueRecommended Action
pH Assays run at or above the pKa of the PBA can accelerate degradation.If possible, lower the assay pH. If the pH is fixed, consider other stabilization strategies.
Buffer Composition Certain buffer components can catalyze degradation. Tris buffer should be used with caution as it contains a diol-like structure that can interact with the PBA.[10]Switch to a non-coordinating buffer like HEPES or phosphate buffer.
Presence of Metals Trace metal contaminants can catalyze oxidation.Add a chelating agent like EDTA (0.1-1 mM) to your buffer.
Oxygen Exposure Dissolved oxygen can contribute to oxidative degradation.De-gas your buffers by sparging with an inert gas like nitrogen or argon before use.
Temperature Higher temperatures accelerate both protodeboronation and oxidation.Perform your assay at the lowest feasible temperature.

To confirm if your PBA is degrading under your specific assay conditions, you can perform a simple stability study.

Experimental Protocol: Time-Course Stability Analysis

  • Prepare your complete assay buffer.

  • Dissolve your phenylboronic acid in the buffer at the final assay concentration.

  • Incubate the solution under the exact conditions of your assay (temperature, light exposure, etc.).

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Analyze the concentration of the intact phenylboronic acid in each aliquot using a suitable analytical method (see Guide 2).

  • Plot the concentration of the PBA versus time to determine its degradation rate.

This will provide a clear indication of whether your PBA is stable over the duration of your experiment.

Guide 2: How to Analytically Confirm Phenylboronic Acid Degradation

If you suspect your PBA is degrading, you can use the following analytical techniques to confirm and quantify the degradation.

HPLC with UV detection is a widely used method for monitoring the stability of PBAs.[11]

Step-by-Step HPLC Method Development:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically effective. The acidic conditions can also help to minimize on-column degradation.[11]

  • Detection: Use a UV detector set to a wavelength where your PBA has strong absorbance. A photodiode array (PDA) detector is ideal as it can help to identify degradation products by their UV spectra.[11]

  • Sample Preparation: Dilute your samples in the mobile phase or a compatible solvent. For kinetic studies, it's crucial to quench the degradation reaction at each time point, for example, by adding a strong acid or flash-freezing the sample.

  • Analysis: Inject your samples and monitor for a decrease in the peak area of your parent PBA and the appearance of new peaks corresponding to degradation products.

LC-MS offers higher sensitivity and specificity and is invaluable for identifying the degradation products.[11][12]

  • Ionization: Electrospray ionization (ESI) in negative mode is often effective for detecting boronic acids and their degradation products.[12][13]

  • Identification: The mass-to-charge ratio (m/z) of the degradation products can confirm their identity. For example, the oxidation product (phenol) will have a different mass than the parent PBA, and the protodeboronation product (arene) will also be readily identifiable.

NMR is a powerful tool for structural elucidation of degradation products.

  • ¹H NMR: Can be used to monitor the disappearance of signals corresponding to the parent PBA and the appearance of new signals from the degradation products.

  • ¹¹B NMR: This technique is particularly useful as it directly probes the boron atom.[8] A change in the chemical environment of the boron, or the disappearance of the boron signal altogether, is a clear indicator of degradation.[8][11]

Guide 3: Strategies to Enhance Phenylboronic Acid Stability

If you have confirmed that your PBA is unstable under your assay conditions, here are several strategies you can employ to enhance its stability.

Adding certain excipients to your formulation can protect the PBA from degradation.

  • Antioxidants: To mitigate oxidative degradation, consider adding antioxidants like ascorbic acid or glutathione to your buffer.

  • Diols and Sugars: The formation of a boronate ester with a diol can protect the boronic acid moiety. Mannitol, sorbitol, and other sugars are often used in pharmaceutical formulations for this purpose.[14][15] The resulting ester can be more stable than the free boronic acid.

Experimental Workflow: Screening for Stabilizers

G cluster_0 Unstable Phenylboronic Acid cluster_1 Degradation Pathways cluster_2 Stabilization Strategies PBA Phenylboronic Acid (R-B(OH)₂) Protodeboronation Protodeboronation Product (R-H) PBA->Protodeboronation H₂O / H⁺ or OH⁻ Oxidation Oxidation Product (R-OH) PBA->Oxidation [O] / ROS Ester Boronate Ester (e.g., with Pinacol) PBA->Ester + Diol (Protection) Boralactone Boralactone (Intramolecularly Stabilized) PBA->Boralactone Structural Modification

References

Technical Support Center: Overcoming Solubility Challenges of Boronic Acids in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for boronic acids. This guide is designed for researchers, scientists, and drug development professionals to address common solubility and stability issues encountered when working with these versatile compounds in aqueous environments. Boronic acids are invaluable in fields ranging from organic synthesis (e.g., Suzuki coupling) to medicinal chemistry, where they serve as enzyme inhibitors and saccharide sensors.[1][2] However, their unique chemical properties, particularly their Lewis acidity, often lead to significant challenges in achieving sufficient and stable aqueous solubility for biological assays and formulation development.[3][4]

This resource provides field-proven insights and practical solutions through a series of frequently asked questions and in-depth troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the behavior of boronic acids in water-based systems.

Q1: Why is my boronic acid insoluble in a neutral aqueous buffer like PBS (pH 7.4)?

This is the most common issue researchers face. The poor solubility stems from the fundamental nature of the boronic acid group. Unlike carboxylic acids, which act as Brønsted-Lowry acids by donating a proton, boronic acids primarily function as Lewis acids, accepting a hydroxide ion from water.[5][6]

This results in an equilibrium between two forms:

  • Trigonal Planar (sp² hybridized): This is the neutral, protonated form (R-B(OH)₂). It is generally hydrophobic and has low solubility in water.[6]

  • Tetrahedral Boronate (sp³ hybridized): This is the anionic form (R-B(OH)₃⁻) formed by accepting a hydroxide ion. This charged species is significantly more hydrophilic and water-soluble.[5][6]

The equilibrium between these two states is governed by the boronic acid's acidity constant (pKa), which for most aryl and alkyl boronic acids is in the range of 8-10.[5][6] At a neutral pH of 7.4, the equilibrium heavily favors the sparingly soluble trigonal planar form, leading to poor dissolution.

Boronic Acid Equilibrium cluster_equilibrium Aqueous Equilibrium cluster_pH Dominant Species at pH node_trigonal R-B(OH)₂ Trigonal Planar (Sparingly Soluble) node_tetrahedral R-B(OH)₃⁻ Tetrahedral Boronate (Soluble) node_trigonal->node_tetrahedral + OH⁻ node_tetrahedral->node_trigonal + H⁺ pH_low pH < pKa (e.g., pH 7.4) pH_low->node_trigonal Favors pH_high pH > pKa pH_high->node_tetrahedral Favors

Caption: Boronic acid equilibrium in aqueous solution.

Q2: What is a boroxine, and how does it affect my experiment?

Boroxines are cyclic trimers that form from the intermolecular dehydration (loss of water) of three boronic acid molecules.[1][7] This is a common issue, particularly with boronic acids in their solid state or in non-aqueous solvents, leading to a product that is not pure boronic acid. These anhydrides are often less soluble in aqueous media than their monomeric counterparts and can complicate reaction stoichiometry by misrepresenting the molar equivalents of active boronic acid available.[3][7]

Q3: Can my choice of aqueous buffer interfere with the boronic acid?

Absolutely. Since boronic acids reversibly form esters with diols (compounds with two hydroxyl groups), many common biological buffers containing diol or similar functionalities can interact with your compound.[8] Buffers like Tris or HEPES can form boronate esters, a process known as transesterification, which can alter the solubility, apparent pKa, and biological activity of your boronic acid.[8][9] It is crucial to consider the buffer composition as an active component of the solution, not an inert solvent.

Q4: My boronic acid solution seems to lose potency over time. What is happening?

Boronic acids are susceptible to several degradation pathways in aqueous solutions, especially under non-ideal storage conditions:

  • Oxidation: The carbon-boron bond can be oxidatively cleaved, converting the boronic acid into an alcohol (or phenol for aryl boronic acids) and boric acid.[7][10] This process can be surprisingly rapid at physiological pH.[7][10]

  • Protodeboronation: This is the cleavage of the carbon-boron bond where the boronic acid group is replaced by a hydrogen atom. This pathway is a significant concern for certain heteroaryl boronic acids, especially under heating or in the presence of catalytic metals.[7]

To ensure experimental reproducibility, it is highly recommended to prepare boronic acid solutions fresh for each experiment.

Part 2: Troubleshooting Guide

This guide provides a structured approach to solving specific problems you may encounter during your experiments.

Troubleshooting Workflow start Problem: Boronic Acid Won't Dissolve q_pKa Is pH adjustment an option? start->q_pKa sol_pH Strategy 1: Adjust pH > pKa (See Protocol 1) q_pKa->sol_pH Yes q_cosolvent Can an organic co-solvent be tolerated? q_pKa->q_cosolvent No end_success Solution Stable sol_pH->end_success sol_cosolvent Strategy 2: Use Co-solvent (See Protocol 2) q_cosolvent->sol_cosolvent Yes q_polyol Is complexation with a polyol acceptable? q_cosolvent->q_polyol No sol_cosolvent->end_success sol_polyol Strategy 3: Add a Polyol (e.g., Mannitol) (See Protocol 3) q_polyol->sol_polyol Yes end_fail Still issues? Consider stability (degradation, buffer interaction) q_polyol->end_fail No sol_polyol->end_success Diol Complexation cluster_complexation Solubility Enhancement via Diol Complexation node_boronic R-B(OH)₂ (Low Solubility) node_ester Cyclic Boronate Ester (Higher Solubility) node_boronic->node_ester node_diol HO-R'-OH (e.g., Mannitol) node_diol->node_ester node_water 2 H₂O node_ester->node_water -

References

Technical Support Center: Cross-Coupling with 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection and troubleshooting when performing cross-coupling reactions with 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific, multifunctional substrate. Our goal is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound in Suzuki-Miyaura coupling?

This substrate presents a trifecta of potential complications for palladium-catalyzed cross-coupling:

  • Catalyst Poisoning by the Cyano Group: The nitrile moiety (-C≡N) is a well-known inhibitor of palladium catalysts. The lone pair on the nitrogen can coordinate strongly to the palladium center, leading to catalyst deactivation at various stages of the catalytic cycle.[1][2][3]

  • Amide Group Coordination: The amide functionality can also act as a ligand, potentially coordinating to the palladium and altering the catalyst's electronic properties or sterically hindering the desired reaction pathway.

  • Boronic Acid Instability: Like many boronic acids, this reagent is susceptible to common decomposition pathways such as protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) and formation of unreactive trimeric anhydrides (boroxines), especially under basic aqueous conditions.[4][5]

Q2: I'm setting up my first reaction with this compound. What is a reliable starting point for catalyst and ligand selection?

For complex or potentially inhibitory substrates, it is wise to start with a highly active and robust catalytic system. We recommend using a modern palladium precatalyst, which is designed to generate the active Pd(0) species cleanly and efficiently.

Catalyst System ComponentRecommendationRationale
Palladium Precatalyst Buchwald G3 or G4 Palladacycles (e.g., XPhos Pd G3)These are air-stable precatalysts that ensure reliable and rapid generation of the active monoligated Pd(0) species, minimizing side reactions associated with inefficient catalyst activation.[6]
Ligand Bulky, Electron-Rich Biaryl Phosphines (e.g., XPhos, SPhos, RuPhos)These ligands promote the crucial reductive elimination step, accelerate the overall catalytic cycle, and sterically shield the palladium center, which can mitigate deactivation by the cyano group.[7]
Base Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)These bases are effective in Suzuki couplings and are often used in challenging cases. K₃PO₄ is less harsh than alkoxides and can sometimes minimize boronic acid decomposition.
Solvent Anhydrous Aprotic Solvents (e.g., Dioxane, THF, Toluene)Using anhydrous solvents can significantly reduce the rate of protodeboronation. A small amount of water is sometimes necessary for transmetalation, but start with minimal quantities.[8]

Q3: How exactly does the cyano group poison the palladium catalyst?

Mechanistic studies have shown that cyanide can poison all palladium intermediates within the catalytic cycle.[2] The strong σ-donation from the nitrile's nitrogen lone pair to the palladium center forms a stable complex. This coordination can:

  • Inhibit the initial oxidative addition of the aryl halide to the Pd(0) center.

  • Block the coordination site needed for the boronic acid (or its activated boronate form) during transmetalation.

  • Stabilize the Pd(II) intermediate, slowing down or preventing the final reductive elimination step that forms the product.

The general Suzuki-Miyaura catalytic cycle is illustrated below, with potential points of inhibition noted.

pd0 LₙPd(0) (Active Catalyst) pd2_complex L₂Pd(II)(Ar')(X) pd0->pd2_complex 1. Oxidative     Addition pd2_biaryl L₂Pd(II)(Ar')(Ar) pd2_complex->pd2_biaryl 2. Transmetalation     (Base required) pd2_biaryl:s->pd0:s Regenerates Catalyst product Ar-Ar' (Product) pd2_biaryl->product 3. Reductive      Elimination poison1 CN Poisoning poison1:s->pd0:s Regenerates Catalyst poison2 CN Poisoning poison2:s->pd2_complex:s Regenerates Catalyst

Caption: The Suzuki-Miyaura Catalytic Cycle and Points of Catalyst Poisoning.

Troubleshooting Guide

Problem: My reaction shows low to no conversion of starting materials.

This is the most common issue and can stem from several sources. A logical diagnostic approach is essential.

start Low / No Yield cause1 Cause 1: Catalyst Deactivation start->cause1 cause2 Cause 2: Boronic Acid Degradation start->cause2 cause3 Cause 3: Poor Reaction Setup start->cause3 sol1a Solution: Use robust ligands (XPhos, etc.) and modern precatalysts (G3/G4). cause1->sol1a sol1b Solution: Lower reaction temperature to reduce rate of deactivation. cause1->sol1b sol2a Solution: Use anhydrous solvents. Protect as diethanolamine adduct. cause2->sol2a sol2b Solution: Use a 'slow-release' strategy (e.g., MIDA boronates). cause2->sol2b sol3a Solution: Ensure rigorous degassing (Ar sparging, freeze-pump-thaw). cause3->sol3a sol3b Solution: Verify base quality and activity. Grind solid bases. cause3->sol3b

Caption: Troubleshooting Flowchart for Low-Yield Suzuki-Miyaura Reactions.

Q: I suspect catalyst deactivation. What are my options?

  • Analysis: Your suspicion is well-founded due to the cyano group. If the reaction starts and then stalls (as seen by LC-MS monitoring), deactivation is likely.

  • Solution 1: Change Ligand/Precatalyst: If you are using a simple catalyst like Pd(PPh₃)₄ or Pd(OAc)₂, switch to a more robust system. As mentioned in the FAQ, a combination like XPhos Pd G3 is an excellent choice. The bulky, electron-donating XPhos ligand accelerates the final reductive elimination step, which is often rate-limiting, and helps prevent the catalyst from being trapped by the nitrile inhibitor.

  • Solution 2: Lower Catalyst Loading and Temperature: While counterintuitive, sometimes a very high catalyst load can lead to more rapid formation of inactive palladium species. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) with a standard catalyst loading (1-2 mol%). This can slow the rate of catalyst decomposition relative to the rate of the productive catalytic cycle.

Q: How can I tell if my boronic acid is decomposing, and how do I prevent it?

  • Analysis: Boronic acid decomposition often manifests as two major side reactions: homocoupling (Ar-Ar) and protodeboronation (Ar-H). If you see significant amounts of biphenyl derived from your boronic acid or the simple deboronated starting material, instability is the culprit.

sub { 3-(2-Cyanoethylaminocarbonyl) -phenylboronic acid |  Ar-B(OH)₂} path1 Protodeboronation sub:f1->path1 + H₂O, Base path2 Homocoupling sub:f1->path2 + O₂, Pd(II) prod2 Boroxine Formation (ArBO)₃ sub:f1->prod2 - H₂O (Dehydration) prod1 N-(2-cyanoethyl)benzamide Ar-H path1->prod1 prod3 Homocoupled Product Ar-Ar path2->prod3

Caption: Common Decomposition Pathways for Phenylboronic Acids.

  • Solution 1: Protect the Boronic Acid: A highly effective and simple strategy is to convert the boronic acid to its diethanolamine (DEA) adduct.[9] This creates an air-stable, crystalline solid that is less prone to decomposition. The DEA adduct can often be used directly in the Suzuki coupling, where it slowly hydrolyzes in protic solvents to release the active boronic acid, acting as a "slow-release" agent.[4][6] (See Protocol 2).

  • Solution 2: Use Anhydrous Conditions: If protection is not feasible, ensure your solvent is rigorously anhydrous and consider a base like spray-dried K₃PO₄. The absence of water dramatically slows the rate of protodeboronation.[8]

Q: I'm observing a lot of boronic acid homocoupling. What's causing this?

  • Analysis: Homocoupling is typically promoted by the presence of oxygen and/or unreduced Pd(II) species in the reaction mixture.[8]

  • Solution 1: Rigorous Degassing: Your solvent and reaction setup must be scrupulously deoxygenated. Standard procedure is to sparge the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes and then assemble the reaction under a positive pressure of that gas. For best results, use the freeze-pump-thaw method (3 cycles).

  • Solution 2: Use a Pd(0) Source or Precatalyst: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(dppf), the initial reduction to the active Pd(0) can be inefficient. This lingering Pd(II) can catalyze the homocoupling pathway.[8] Using a direct Pd(0) source like Pd₂(dba)₃ or, more reliably, a modern palladacycle precatalyst, bypasses this problematic in-situ reduction step.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a starting point and should be optimized for your specific coupling partner.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide coupling partner (1.1 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with Argon or Nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (if not part of the precatalyst).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane, 0.1-0.5 M concentration with respect to the limiting reagent) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[6]

Protocol 2: Protection of Boronic Acid as a Diethanolamine Adduct

This protocol creates a more stable version of your boronic acid.[6][9]

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or a mixture of THF/hexanes.

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A white precipitate of the adduct will form. The initial solid may dissolve completely before the new solid crashes out.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent (e.g., hexanes) and dry under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions as described in Protocol 1, typically in solvent systems containing a protic component like water or isopropanol.

References

Technical Support Center: Managing Oxidative Instability of Boronic Acids at Physiological pH

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to a critical challenge in chemical biology and drug development: the oxidative instability of boronic acids. Boronic acids are invaluable functional groups, prized for their ability to form reversible covalent bonds with diols, a property that makes them exceptional tools for saccharide sensing, protein inhibition, and targeted drug delivery.[1][2][3] However, their utility is often hampered by their susceptibility to degradation in physiological environments.[4][5]

This guide is structured to provide you, the researcher, with a deep understanding of the underlying mechanisms of this instability and to equip you with practical, field-proven strategies to mitigate it. We will move from foundational principles to actionable troubleshooting guides and protocols, ensuring your experiments are both robust and reliable.

Core Concept: The Mechanism of Oxidative Deboronation

The primary pathway for boronic acid degradation under physiological conditions is oxidative deboronation.[4] At a neutral pH of ~7.4, the boron atom is susceptible to nucleophilic attack by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) or peroxynitrite (ONOO⁻), which are commonly present in biological systems.[4][6][7]

The process can be summarized in three key steps:

  • Nucleophilic Attack: A reactive oxygen species attacks the empty p-orbital of the trigonal planar boronic acid.

  • Rate-Limiting 1,2-Shift: The organic residue (R-group) migrates from the boron to the oxygen atom. This 1,2-shift is typically the rate-limiting step of the degradation process.[4]

  • Hydrolysis: The resulting borate ester is highly unstable and rapidly hydrolyzes to yield an alcohol (the deboronated organic molecule) and boric acid.[4]

This conversion of a C-B bond to a C-O bond is often irreversible and represents a loss of the desired functionality.

G cluster_0 Mechanism of Oxidative Deboronation BoronicAcid R-B(OH)₂ (Boronic Acid) Intermediate [R-B(OH)₂(OOH)]⁻ (Peroxo Complex) BoronicAcid->Intermediate Nucleophilic Attack ROS H₂O₂ (Reactive Oxygen Species) ROS->Intermediate TransitionState Rate-Limiting 1,2-Shift Intermediate->TransitionState BorateEster R-O-B(OH)₂ (Borate Ester) TransitionState->BorateEster Products R-OH + B(OH)₃ (Alcohol + Boric Acid) BorateEster->Products H2O H₂O (Hydrolysis) H2O->Products

Caption: The oxidative degradation pathway of boronic acids.

Frequently Asked Questions (FAQs)

Q1: My boronic acid-containing compound is rapidly losing activity in my cell-based assay. What's happening?

This is a classic sign of oxidative deboronation. At physiological pH (~7.4), boronic acids and their simple esters can be oxidized by ROS at rates comparable to thiols.[4][5] This process converts your active boronic acid into an inactive alcohol and boric acid, leading to a time-dependent loss of efficacy.[4] Certain structural motifs, such as 2-heterocyclic, vinyl, and cyclopropyl boronic acids, are known to be particularly prone to rapid decomposition.[8][9][10]

Q2: How can I structurally modify my boronic acid to increase its stability?

The key is to reduce the electron density on the boron atom, which slows the rate-limiting 1,2-shift during oxidation.[4]

  • Intramolecular Coordination: The most effective strategy is to introduce a pendant group that can form an intramolecular coordination bond with the boron atom. Creating a "boralactone," where a nearby carboxyl group coordinates with the boron, has been shown to increase oxidative stability by as much as 10,000-fold.[4][5][11] This is due to stereoelectronic effects that diminish the stabilization of the p-orbital that develops on the boron atom in the transition state.[1][4]

  • Electron-Withdrawing Groups: While less dramatic, adding electron-withdrawing substituents to the aryl ring of an arylboronic acid can also enhance stability.

Boronic Acid Type Relative Oxidative Stability Mechanism of Stabilization Reference
Simple Phenylboronic AcidBaseline (Low)N/A[4]
Pinacol Boronate EsterModest IncreaseSteric hindrance around the boron center.[1][12]
BenzoxaboroleModerate IncreaseIntramolecular cyclic ester formation.[1]
BoralactoneHigh (up to 10,000x)Intramolecular coordination from a carboxylate ligand reduces electron density on boron, destabilizing the oxidation transition state.[1][4][5]
Q3: What are the best strategies for protecting boronic acids during experiments?

If structural modification isn't feasible, using a protecting group is the next best approach. The ideal protecting group forms a stable derivative that can release the active boronic acid under specific conditions.

  • Pinacol Esters: These are the most common protecting groups. They offer good stability for purification and handling but can be challenging to hydrolyze when the free boronic acid is needed.[12]

  • N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates are exceptionally stable, air-stable solids that can be easily handled and stored.[9][10] They are particularly valuable because they can release the free boronic acid slowly and controllably under mild basic conditions, making them ideal for reactions where the boronic acid itself is unstable.[9][10]

  • Diethanolamine (DEA) Adducts: Reacting a boronic acid with diethanolamine forms a crystalline, air-stable adduct that can be used directly in some reactions, like Suzuki couplings, with a protic solvent.[13]

Q4: How can I monitor the stability of my boronic acid in solution?

A stability-indicating analytical method is crucial. You must be able to separate the parent boronic acid from its degradation products (e.g., the corresponding alcohol).

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the workhorse method. A key challenge is potential on-column degradation; therefore, method development is critical.[14] Using columns with low silanol activity and avoiding harsh pH modifiers in the mobile phase can minimize this issue.[15]

  • LC-MS: Coupling liquid chromatography with mass spectrometry (UPLC-MS) provides higher resolution and is invaluable for identifying the mass of degradation products, confirming the oxidative deboronation pathway.[14][16]

  • NMR Spectroscopy: ¹¹B NMR is a powerful tool for directly observing the chemical environment of the boron atom. A shift in the ¹¹B signal or its disappearance can indicate degradation or complex formation.[14]

Q5: Are there any formulation strategies that can help stabilize my compound?

Yes. The local environment of the boronic acid can be modified to favor a more stable form.

  • Complexation with Polyols: Boronic acids readily form boronate esters with 1,2- or 1,3-diols. Adding an excess of a biocompatible polyol, such as mannitol or sorbitol , to your formulation can shift the equilibrium towards the more stable ester form.[17][18] This strategy is used in the formulation of the FDA-approved drug Velcade® (bortezomib).[17] This complexation can also increase the aqueous solubility of the boronic acid compound.[17]

Q6: Can I just add antioxidants like Vitamin C or glutathione to my buffer?

While tempting, this approach is often not sufficient. Boronic acids can be oxidized by ROS at rates comparable to thiols (like glutathione), meaning they may degrade before the antioxidant can effectively scavenge all the ROS.[4] Furthermore, some studies suggest that under certain conditions, boron compounds themselves may modulate cellular antioxidant defense systems rather than being passively protected.[19][20] The most robust strategy is to enhance the intrinsic stability of the boronic acid itself (Q2) or use appropriate formulation techniques (Q5), rather than relying solely on external antioxidants.

Troubleshooting Guides & Experimental Protocols

Protocol 1: General Handling and Storage of Boronic Acids
  • Solid State: Store boronic acids in a cool, dark, and dry environment (desiccator). In the solid state, three molecules can dehydrate to form a cyclic trimer called a boroxine.[8] While this is often reversible upon dissolution, it can complicate weighing and stoichiometry.

  • Solution Prep: Prepare stock solutions in anhydrous solvents (e.g., DMSO, DMF) if possible. For aqueous buffers, prepare solutions fresh before each experiment and keep them on ice.

  • Buffer Choice: Use de-gassed, high-purity water to prepare buffers to minimize dissolved oxygen. If compatible with your experiment, consider including a chelating agent like DTPA (10 µM) to sequester redox-active metal ions that can promote ROS formation.[6]

Protocol 2: Workflow for Assessing Oxidative Stability by RP-HPLC

This protocol allows you to quantify the rate of degradation of your boronic acid under simulated physiological conditions.

G cluster_1 HPLC Stability Assay Workflow Prep 1. Prepare Solutions - Boronic Acid Stock (in DMSO) - Reaction Buffer (e.g., PBS, pH 7.4) - Oxidant (H₂O₂) - Quench Solution Incubate 2. Initiate Reaction Incubate Boronic Acid in Buffer +/- Oxidant at 37°C Prep->Incubate Timepoints 3. Sample at Timepoints (t = 0, 15, 30, 60, 120 min) Incubate->Timepoints Quench 4. Quench Reaction (e.g., add catalase for H₂O₂) Timepoints->Quench Analyze 5. Analyze by RP-HPLC (Stability-Indicating Method) Quench->Analyze Data 6. Quantify & Plot Plot % Remaining Boronic Acid vs. Time Analyze->Data

Caption: Workflow for kinetic analysis of boronic acid stability.

Detailed Steps:

  • Method Development: First, develop a stability-indicating reversed-phase HPLC method that achieves baseline separation between your boronic acid starting material and its expected alcohol degradation product.

  • Reaction Setup: In a temperature-controlled block (37°C), prepare your reaction vials.

    • Vial A (Control): 10 µL of boronic acid stock + 980 µL of PBS (pH 7.4).

    • Vial B (Oxidative Stress): 10 µL of boronic acid stock + 970 µL of PBS + 10 µL of H₂O₂ stock (to final concentration of e.g., 100 µM).

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) from each vial.

  • Quenching: Immediately transfer the aliquot to an HPLC vial containing a quenching agent if necessary (e.g., catalase to degrade excess H₂O₂) and place it in a cooled autosampler.

  • Analysis: Inject the samples onto the HPLC system.

  • Data Interpretation: Integrate the peak area of the parent boronic acid at each time point. Normalize the area at t > 0 to the area at t = 0 to calculate the percentage of compound remaining. A rapid decrease in the parent peak area with a concurrent increase in the alcohol product peak in Vial B compared to Vial A confirms oxidative instability.

References

Technical Support Center: Deprotection of Boronate Esters in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for boronate ester deprotection. Boronate esters, particularly pinacol esters (Bpin), are invaluable intermediates in modern synthesis, prized for their stability to chromatography and a wide range of reaction conditions.[1][2] However, the very stability that makes them useful can render their removal "troublesome and unpredictable."[1] This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to navigate the complexities of revealing the free boronic acid at the desired stage of your synthesis.

Part 1: Strategic Decision-Making in Deprotection

Choosing the right deprotection strategy from the outset is critical to avoiding common pitfalls like incomplete reactions, product decomposition, or unintended cleavage of other functional groups. Your choice depends primarily on the stability of your target boronic acid and the functional groups present in your molecule.

Decision Workflow for Selecting a Deprotection Method

The following workflow provides a logical path to selecting an appropriate method.

Deprotection_Decision_Tree start Start: Deprotect Boronate Ester q_product_stability Is the target boronic acid stable to isolation? start->q_product_stability outcome_unstable Product is unstable (e.g., many alkylboronic acids) q_product_stability->outcome_unstable No outcome_stable Product is stable (e.g., many arylboronic acids) q_product_stability->outcome_stable Yes q_functional_groups Are other functional groups sensitive to acid/base/oxidation? method_mild Mild, Two-Step Methods: - Diethanolamine (DEA) + Acid - KHF₂ / TMSCl q_functional_groups->method_mild Yes method_drive_eq Methods to Drive Equilibrium: - Oxidative Cleavage (NaIO₄) - Transesterification (Polymer-supported) q_functional_groups->method_drive_eq No, but reaction is incomplete method_harsh Standard / Harsher Methods: - Aqueous Acid/Base Hydrolysis - BCl₃ method_drive_eq->method_harsh Still incomplete outcome_unstable->method_mild outcome_stable->q_functional_groups

Caption: Decision workflow for choosing a boronate ester deprotection strategy.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during boronate ester deprotection in a question-and-answer format.

Q1: My deprotection reaction is incomplete or fails to start. What are the common causes and solutions?

Answer: This is the most frequent issue, typically rooted in reaction equilibrium or substrate steric hindrance. The hydrolysis of a boronate ester is a reversible process.[3] If the diol byproduct (e.g., pinacol) is not removed, the reaction will not proceed to completion.

Causality & Solutions:

  • Equilibrium Limitation: The concentration of water may be insufficient to drive the hydrolysis forward, or the pinacol byproduct may be pushing the equilibrium backward.

    • Solution A - Oxidative Cleavage: Use sodium periodate (NaIO₄) to irreversibly cleave the pinacol diol byproduct into acetone.[4][5] This oxidative process effectively removes a product, driving the reaction to completion according to Le Châtelier's principle. This method is excellent for robust arylboronic esters.

    • Solution B - Transesterification: Employ a large excess of a sacrificial boronic acid or a polymer-supported boronic acid.[6] This shifts the equilibrium by forming a new, more stable boronate ester with the resin, allowing for simple filtration to isolate the desired product.

  • Steric Hindrance: Highly substituted boronate esters are sterically shielded, making them resistant to hydrolysis.[2] Standard aqueous hydrolysis may require prolonged heating or strong acids, which can be detrimental.

    • Solution C - Lewis Acid Cleavage: For exceptionally stubborn esters, strong Lewis acids like boron trichloride (BCl₃) can be effective.[7] However, this is a harsh method and lacks functional group compatibility, often cleaving ethers and other protecting groups.[6] It should be considered a last resort.

MethodKey Reagent(s)Typical ConditionsBest For
Oxidative Cleavage NaIO₄THF/H₂O, rtDriving equilibrium for stable substrates.[4]
Transesterification Polystyrene-boronic acidCH₃CN/H₂O, rt or heatClean workup; avoids byproduct contamination.[6]
Lewis Acid Cleavage BCl₃CH₂Cl₂, 0 °C to rtHighly hindered, robust substrates.[7]
Q2: My target boronic acid is decomposing during deprotection or workup. How can I prevent this?

Answer: Boronic acid stability is a major concern, particularly for electron-rich heteroaryl and many alkylboronic acids.[1][8] Decomposition often occurs via protodeboronation (replacement of the C-B bond with C-H) or oxidation, especially in polar protic media or during purification on silica gel.[1][6]

Causality & Solutions:

The key is to avoid exposing the sensitive boronic acid to harsh conditions or prolonged purification steps. Mild, two-step procedures that generate a stable, isolable intermediate are highly recommended.

  • Solution A - The Diethanolamine (DEA) Method: This is an exceptionally mild and effective method.[1][6][9]

    • Step 1 (Transesterification): The pinacol ester is treated with diethanolamine (DEA) in a nonpolar solvent like ether. This forms a stable, tetracoordinate sp³-hybridized boron-DEA adduct, which is resistant to oxidation and often precipitates from the solution.[6][10] This allows for simple filtration and purification, removing all non-boronated impurities.

    • Step 2 (Hydrolysis): The purified DEA adduct is then hydrolyzed under very mild acidic conditions (e.g., 0.1 M HCl) for a short period to release the clean boronic acid.[1]

  • Solution B - The Trifluoroborate (BF₃K) Method: This is another robust, mild, two-step approach.[11][12]

    • Step 1 (Fluorination): The boronate ester is treated with potassium hydrogen difluoride (KHF₂) to form a stable, crystalline potassium organotrifluoroborate salt (R-BF₃K). These salts are generally highly stable to air, moisture, and chromatography.[2]

    • Step 2 (Hydrolysis): The purified trifluoroborate salt is hydrolyzed to the boronic acid using reagents like trimethylsilyl chloride (TMSCl) and water or under controlled aqueous basic conditions.[11]

  • Pro-Tip - In-Situ Trapping: If the final boronic acid is too unstable to isolate, you can perform an "in-situ hydrolysis-trapping" protocol. After hydrolyzing the DEA-boronate intermediate, immediately add a different diol to form a new, more reactive boronate ester for the subsequent step without isolating the free boronic acid.[1]

Q3: The deprotection conditions are affecting other sensitive functional groups. What are my options for orthogonal deprotection?

Answer: Maintaining the integrity of other protecting groups is a central challenge in multi-step synthesis.[13] The choice of deprotection method must be orthogonal to the other protecting groups present in your molecule.

Causality & Solutions:

Strongly acidic, basic, or oxidative conditions can cleave common protecting groups. The mild, two-step methods discussed in Q2 are ideal for preserving sensitive functionality.

  • High Orthogonality Methods:

    • DEA Method: Proceeds under neutral conditions for the first step and very mild acid for the second, preserving most common protecting groups.[1][6]

    • KHF₂/TMSCl Method: The formation of the trifluoroborate and its subsequent hydrolysis are performed under conditions that are compatible with a wide array of functional groups.[11]

    • Photocleavable Esters: For specialized applications, protecting groups like xanthopinacol (Bxpin) can be used, which are robust but can be cleaved under mild photoredox conditions, offering excellent orthogonality.[3]

Table: Orthogonality of Deprotection Methods with Common Protecting Groups

Deprotection MethodBoc (t-butoxycarbonyl)Cbz (Carboxybenzyl)Silyl Ethers (TBS, TIPS)Esters (Methyl, Ethyl)
DEA / Mild Acid StableStableStableStable
KHF₂ / TMSCl StableStableStableStable
NaIO₄ StableStableStableStable
Strong Acid (HCl, TFA) Cleaved StableCleaved May hydrolyze
Strong Base (NaOH) StableStableStableCleaved (saponified)
BCl₃ Cleaved Cleaved Cleaved Cleaved
Q4: I'm struggling to remove the diol byproduct from my product. How can I improve purification?

Answer: Removing the diol byproduct, especially pinacol, can be challenging due to its polarity and potential to co-elute with the desired boronic acid during chromatography.[14]

Causality & Solutions:

The most effective strategies are those that either chemically transform the byproduct or physically separate the product before the final hydrolysis step.

  • Solution A - DEA Adduct Precipitation: As described in Q2, the DEA method is highly effective because the intermediate boron-DEA adduct often precipitates, allowing the pinacol and other soluble impurities to be simply washed away before the final hydrolysis step.[1][6]

  • Solution B - Polymer-Supported Transesterification: Using a polystyrene-boronic acid resin traps the pinacol as a polymer-bound ester. The desired boronic acid is in the solution, and the resin (with the byproduct attached) is removed by simple filtration.[6]

  • Solution C - Oxidative Cleavage: The NaIO₄ method converts the pinacol byproduct into acetone, which is volatile and easily removed under reduced pressure.[4]

  • Solution D - Basic Wash: For non-acid-sensitive products, a basic aqueous wash can sometimes help remove boronic acid impurities by forming the water-soluble boronate salt.[15]

Q5: How do I accurately monitor the progress of my deprotection reaction?

Answer: Monitoring can be deceptive. Standard analytical techniques like silica gel TLC and reverse-phase HPLC (RP-HPLC) can be misleading because the boronate ester may hydrolyze on the stationary phase.[16][17]

Causality & Solutions:

The acidic nature of silica gel and the aqueous mobile phases in RP-HPLC can cause premature deprotection, making an incomplete reaction appear complete.

  • Recommended Technique - ¹¹B NMR Spectroscopy: This is the most reliable method. The boron atom in a trigonal boronate ester (sp²) has a distinct chemical shift (typically ~20-30 ppm) compared to the tetracoordinate boron in a DEA adduct (~10 ppm) or the free boronic acid.[6] This provides a direct and unambiguous view of the reaction's progress.

  • Alternative Techniques:

    • GC-MS: For volatile compounds, you can monitor the disappearance of the starting boronate ester.

    • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis and allows for accurate analysis of both the ester and the resulting acid.[16]

    • Modified TLC/Column Chromatography: If chromatography must be used, consider deactivating the silica gel with a base like triethylamine or using neutral alumina to minimize on-column decomposition.[18][19]

Part 3: Key Experimental Protocols

The following are detailed, step-by-step methodologies for the most reliable deprotection workflows.

Protocol 1: Two-Step Deprotection via Diethanolamine (DEA) Adduct

Based on the procedure by Santos, A. G., et al. (2011).[1][6]

This protocol is highly recommended for sensitive substrates and when product stability is a concern.

DEA_Protocol cluster_step1 Step 1: Transesterification cluster_step2 Step 2: Hydrolysis s1_start Dissolve Pinacol Ester (1 equiv) in Diethyl Ether s1_add_dea Add Diethanolamine (1.1 equiv) at Room Temperature s1_start->s1_add_dea s1_stir Stir for ~30 min s1_add_dea->s1_stir s1_precipitate Collect White Precipitate (DEA Adduct) by Filtration s1_stir->s1_precipitate s1_wash Wash Precipitate with Ether and Dry s1_precipitate->s1_wash s2_start Suspend Purified DEA Adduct in Diethyl Ether s1_wash->s2_start To Step 2 s2_add_hcl Add 0.1 M HCl (aqueous) and Stir for ~20 min s2_start->s2_add_hcl s2_extract Perform Aqueous Workup: Extract with Ether (3x) s2_add_hcl->s2_extract s2_dry Dry Organic Layer (Na₂SO₄), Filter, and Concentrate s2_extract->s2_dry s2_product Isolate Pure Boronic Acid s2_dry->s2_product

References

Technical Support Center: Strategies to Improve Boronic Acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to enhancing the kinetics of boronic acid reactions. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered during synthesis, particularly in widely-used transformations like the Suzuki-Miyaura cross-coupling. As Senior Application Scientists, we aim to provide not only procedural guidance but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Diagnosis and Resolution of Common Kinetic Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Q1: My Suzuki-Miyaura coupling reaction is sluggish or has stalled completely. What are the primary factors I should investigate?

A1: Slow or incomplete conversion in Suzuki-Miyaura reactions is a frequent challenge, often stemming from issues with the catalyst, substrates, or reaction conditions. A systematic approach to troubleshooting is crucial.

Initial Checks & Causality:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Its activity can be compromised before the reaction even begins.

    • Palladium(0) Formation: Many reactions use a Pd(II) precatalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle cannot initiate effectively.[1]

    • Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to oxygen, leading to the formation of inactive palladium black.[2] Phosphine ligands are also prone to oxidation.[3]

    • Catalyst Inhibition: In cases involving heteroaryl boronic acids, such as those containing pyrimidine rings, the nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity.[4]

  • Substrate Stability & Reactivity:

    • Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively consuming your starting material.[5] This process is often accelerated by high temperatures, strong bases, and the presence of water.[2]

    • Steric Hindrance: Bulky groups on either the boronic acid or the coupling partner can sterically impede the key steps of the catalytic cycle, namely oxidative addition and transmetalation.[4]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the deactivation of the Pd(0) catalyst and oxidation of phosphine ligands.[3]

    • Solvent and Base Purity: The presence of water and other impurities in solvents can contribute to catalyst deactivation and side reactions.[3] The choice of base is also critical; it must be strong enough to activate the boronic acid for transmetalation but not so strong as to promote significant protodeboronation or degradation of other functional groups.[3][6]

Troubleshooting Workflow:

G start Low or No Conversion check_catalyst 1. Verify Catalyst & Ligand Integrity - Use fresh, properly stored reagents. - Consider a Pd(0) source directly (e.g., Pd(PPh₃)₄). - Ensure inert atmosphere. start->check_catalyst check_conditions 2. Optimize Reaction Conditions - Ensure rigorous degassing of solvents. - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Evaluate solvent system (e.g., Dioxane/H₂O, Toluene/H₂O). check_catalyst->check_conditions check_boronic_acid 3. Address Boronic Acid Instability - Is protodeboronation suspected? - Is the boronic acid sterically hindered or a heteroaryl? check_conditions->check_boronic_acid use_stable_derivative Convert to a more stable derivative: - Pinacol Ester - MIDA Boronate - Trifluoroborate salt check_boronic_acid->use_stable_derivative Yes (Instability) change_ligand Employ Bulky/Electron-Rich Ligands - Buchwald ligands (SPhos, XPhos) - NHC ligands check_boronic_acid->change_ligand Yes (Hindrance) success Reaction Improved use_stable_derivative->success change_ligand->success

Q2: I'm observing significant formation of a byproduct corresponding to the protonated form of my starting boronic acid. What is happening and how can I prevent it?

A2: This is a classic case of protodeboronation , a common and often frustrating side reaction.[5] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.

Understanding the Mechanism:

Protodeboronation can be catalyzed by both acid and base.[5] In the context of Suzuki-Miyaura coupling, which is typically run under basic conditions, the base-catalyzed pathway is most relevant. The base (e.g., hydroxide) attacks the Lewis acidic boron atom to form a tetrahedral boronate species. This species is more susceptible to reaction with a proton source (like water) in the rate-limiting step, leading to the cleavage of the C-B bond.[5]

Strategies for Mitigation:

StrategyRationaleExperimental Protocol
Use a Milder Base Strong bases can accelerate the formation of the reactive boronate species.[2]Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or CsF.[2]
Anhydrous Conditions Water is often the proton source for protodeboronation.[4]While many Suzuki protocols use aqueous co-solvents, switching to anhydrous conditions (e.g., dry THF, Dioxane) can suppress this side reaction. Note that this may require re-optimization of the base and catalyst system.[2]
Lower Reaction Temperature Protodeboronation, like many side reactions, has a rate that is highly dependent on temperature.Reduce the reaction temperature. This often represents a trade-off, as the rate of the desired coupling will also decrease. Finding the optimal temperature is key.[3]
"Slow-Release" Strategy This is a highly effective approach that involves using a more stable boronic acid surrogate. These compounds slowly hydrolyze in situ to release the active boronic acid, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.[5][7]Convert the unstable boronic acid to a more robust derivative prior to the coupling reaction.

Highly Recommended Boronic Acid Surrogates:

  • Pinacol Esters: Generally more stable and less polar than the corresponding boronic acids.[8][9]

  • MIDA Boronates: These are air-stable, crystalline solids that are exceptionally robust. They have proven to be a general solution for handling otherwise unstable boronic acids.[7]

  • Potassium Trifluoroborates (R-BF₃K): These salts are typically crystalline, air-stable solids that are easy to handle and purify.[2][10] Their stability minimizes decomposition during storage.[10]

Experimental Protocol: Preparation of a Pinacol Ester

  • To a flask containing the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., Toluene or THF), add a drying agent such as anhydrous MgSO₄.

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • The resulting pinacol ester can often be used directly in the subsequent coupling reaction without further purification.

Q3: My reaction is fast, but the yield is low due to significant homocoupling of the boronic acid. How can I improve the selectivity for the desired cross-coupling product?

A3: Homocoupling, the reaction of two boronic acid molecules to form a symmetrical biaryl, is another common side reaction that competes with the desired cross-coupling pathway.[2]

Primary Cause:

Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[8] If the reduction of the Pd(II) precatalyst to the active Pd(0) is incomplete, or if the Pd(0) is re-oxidized by trace oxygen, the remaining Pd(II) can catalyze the homocoupling pathway.

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed before adding the catalyst. A common procedure is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.[3] Sealing the reaction vessel and performing several cycles of evacuating and backfilling with an inert gas is also highly effective.[3]

  • Use a Pd(0) Source: Instead of a Pd(II) precatalyst, consider using a Pd(0) source directly, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2] This eliminates the need for an in-situ reduction step.

  • Slow Addition of Boronic Acid: In some cases, adding the boronic acid solution slowly to the reaction mixture via a syringe pump can help. This keeps the instantaneous concentration of the boronic acid low, disfavoring the second-order homocoupling reaction relative to the cross-coupling.[4]

  • Ligand Choice: The choice of ligand can influence selectivity. For some systems, specific ligands can suppress homocoupling.[11]

G cluster_0 Desired Cross-Coupling cluster_1 Undesired Homocoupling A Pd(0) B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X B->C D Transmetalation (Ar'-B(OH)₂) C->D H Pd(II) C->H O₂ or Incomplete Reduction E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F G Ar-Ar' F->G G->A I 2 x Ar'-B(OH)₂ J Ar'-Ar' I->J

Frequently Asked Questions (FAQs)

Q: What is the role of the base in a Suzuki-Miyaura reaction?

A: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). This anionic boronate species transfers its organic group to the palladium center more readily than the neutral boronic acid.[6]

Q: How does pH affect boronic acid stability and reactivity?

A: The pH of the solution significantly impacts the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate form.[12] At pH values higher than the pKa of the boronic acid, the anionic tetrahedral form predominates.[12] This form is more reactive in transmetalation but also more susceptible to protodeboronation.[5][13] Therefore, controlling pH is a delicate balance between promoting the desired reaction and minimizing decomposition.

Q: When should I use a boronic ester instead of a boronic acid?

A: Boronic esters are generally preferred when the corresponding boronic acid is unstable.[14] This is particularly true for 2-heterocyclic, vinyl, and cyclopropyl boronic acids, which are known to decompose rapidly.[7] Boronate esters, especially pinacol and MIDA esters, offer enhanced stability against protodeboronation and oxidation, making them easier to store, handle, and purify.[7][15]

Q: How can I monitor the kinetics of my reaction?

A: Several analytical techniques can be used to monitor reaction progress, providing valuable kinetic data for optimization.

  • HPLC and UPLC-MS: These are powerful techniques for quantitative analysis, allowing you to monitor the consumption of starting materials and the formation of products and byproducts with high resolution and sensitivity.[16]

  • NMR Spectroscopy: Both ¹H and ¹¹B NMR can provide detailed structural information and are excellent for in-situ monitoring and mechanistic studies.[17]

  • GC-MS: Suitable for volatile and thermally stable compounds.

  • Post-column Derivatization with HPLC: For selective detection of boronic acids, a post-column reaction with a reagent like alizarin can be employed, which forms fluorescent complexes with boronic acids, allowing for their sensitive detection.[18][19]

Table 1: Common Analytical Techniques for Reaction Monitoring

TechniqueAdvantagesDisadvantages
HPLC/UPLC-MS High resolution, high sensitivity, quantitative.[16]Requires sampling and quenching, potential for column interactions.
NMR Spectroscopy In-situ monitoring, detailed structural information.[17]Lower sensitivity compared to MS, requires deuterated solvents for some applications.
GC-MS High sensitivity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.

References

Validation & Comparative

A Comparative Guide to Phenylboronic Acids for Advanced Research Applications: 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid vs. 3-Carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug development, phenylboronic acids are indispensable tools. Their unique ability to reversibly bind with 1,2- and 1,3-diols has positioned them at the forefront of innovations in bioconjugation, therapeutic agent development, and advanced sensor technology.[1][2] This guide offers a detailed comparison of two functionalized phenylboronic acids: the well-established 3-carboxyphenylboronic acid and the more specialized 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid.

This document moves beyond a simple cataloging of features to provide a deep, mechanistic, and application-oriented comparison. We will explore the nuanced differences arising from their distinct functional groups and provide the experimental frameworks necessary to validate their performance in your research.

At a Glance: Key Molecular Distinctions

The core difference between these two molecules lies in the nature of their meta-substituent, which significantly influences their electronic properties, reactivity, and utility in various applications.

FeatureThis compound3-Carboxyphenylboronic Acid
Chemical Structure A phenylboronic acid with a 3-(2-cyanoethyl)aminocarbonyl substituent.A phenylboronic acid with a 3-carboxy substituent.[3]
Key Functional Group CyanoethylaminocarbonylCarboxyl
Predicted Acidity (pKa) Expected to have a higher pKa compared to 3-carboxyphenylboronic acid due to the less electron-withdrawing nature of the amide group.Lower pKa due to the electron-withdrawing carboxyl group.[4]
Reactivity with Diols Predicted to have a lower binding affinity for diols at physiological pH compared to 3-carboxyphenylboronic acid.Higher binding affinity for diols, particularly at physiological pH.[5]
Bioconjugation Potential The cyano group offers a potential handle for specific bioorthogonal chemistries. The secondary amine in the linker provides a potential point for further functionalization.The carboxyl group is readily activated for standard amide bond formation with primary amines on biomolecules.[3]

Delving Deeper: A Mechanistic and Performance Comparison

The choice between these two boronic acids hinges on the specific requirements of your application. Here, we dissect their anticipated performance characteristics based on fundamental chemical principles.

Acidity and Diol Binding Affinity: The Impact of the Meta-Substituent

The ability of a boronic acid to bind diols is intrinsically linked to its Lewis acidity and the pH of the medium.[4] The boronic acid moiety exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form is more adept at forming stable cyclic esters with diols. Consequently, the pKa of the boronic acid is a critical parameter governing its performance.

3-Carboxyphenylboronic Acid: The carboxylic acid group at the meta position is electron-withdrawing, which increases the Lewis acidity of the boron center. This leads to a lower pKa, meaning a greater proportion of the more reactive anionic form is present at physiological pH.[4] This enhanced acidity generally translates to a higher binding affinity for diols.[5]

This compound: In contrast, the aminocarbonyl group is generally less electron-withdrawing than a carboxylic acid. Therefore, it is anticipated that this compound will have a higher pKa. This would result in a lower concentration of the active anionic form at physiological pH, and consequently, a potentially lower binding affinity for diols compared to its carboxyl counterpart. The presence of the cyano group, which is electron-withdrawing, may partially offset this effect, but the overall influence is predicted to be a reduction in diol binding affinity at a given pH.

Experimental Validation: A Framework for Comparison

To empirically determine the performance differences between these two boronic acids, a series of well-defined experiments are necessary. Below are detailed protocols to guide your in-house evaluation.

Workflow for Comparative Analysis

Caption: A logical workflow for the comparative evaluation of the two phenylboronic acids.

Protocol 1: Determination of Boronic Acid pKa via Spectroscopic Titration

This protocol allows for the determination of the apparent pKa of the boronic acids, a critical parameter for understanding their pH-dependent behavior.[6]

Materials:

  • This compound

  • 3-Carboxyphenylboronic acid

  • Phosphate buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Prepare stock solutions of each boronic acid in a suitable solvent (e.g., DMSO).

  • Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).

  • Add a small aliquot of the boronic acid stock solution to each buffer solution to a final concentration of ~50 µM.

  • Record the UV-Vis spectrum for each solution.

  • Plot the absorbance at a wavelength that shows a significant change with pH versus the pH.

  • Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Protocol 2: Comparative Diol Binding Affinity using Alizarin Red S (ARS) Assay

This competitive displacement assay provides a quantitative measure of the binding affinity of the boronic acids for a model diol.[6]

Materials:

  • This compound

  • 3-Carboxyphenylboronic acid

  • Alizarin Red S (ARS)

  • A model diol (e.g., D-fructose)

  • Phosphate buffered saline (PBS), pH 7.4

  • Fluorescence spectrophotometer

Procedure:

  • Prepare stock solutions of the boronic acids, ARS, and the diol.

  • In a cuvette, mix the boronic acid and ARS in PBS at pH 7.4.

  • Measure the initial fluorescence of the boronic acid-ARS complex.

  • Titrate the solution with increasing concentrations of the diol.

  • Measure the fluorescence at each diol concentration. The fluorescence will decrease as the diol displaces ARS from the boronic acid.

  • Plot the change in fluorescence against the diol concentration and fit the data to a suitable binding isotherm to determine the binding constant.

Applications in Focus: Where to Deploy Each Reagent

The distinct properties of these two boronic acids make them suitable for different applications.

3-Carboxyphenylboronic Acid: The Workhorse for Bioconjugation and Sensing

With its lower pKa and established reactivity, 3-carboxyphenylboronic acid is the reagent of choice for applications requiring strong diol binding at or near physiological pH.

  • Saccharide Sensing: Its robust interaction with diols makes it an excellent candidate for developing fluorescent or electrochemical sensors for glucose and other biologically relevant saccharides.[7][8]

  • Targeted Drug Delivery: The carboxyl group can be readily conjugated to drug delivery vehicles like nanoparticles, while the boronic acid moiety can target sialic acid residues that are overexpressed on the surface of some cancer cells.[3]

  • Suzuki-Miyaura Coupling: The carboxyl group provides a versatile handle for synthesizing complex biaryl structures, which are prevalent in many pharmaceutical compounds.

This compound: A Niche Reagent with Unique Potential

While likely a weaker diol binder at physiological pH, the unique cyanoethylaminocarbonyl moiety opens up possibilities for more specialized applications.

  • Bioorthogonal Chemistry: The terminal cyano group can potentially participate in bioorthogonal reactions, such as the formation of benzodiazaborines with N-terminal cysteines, offering a unique bioconjugation strategy.[9]

  • Modulating Binding Affinity: The higher pKa could be advantageous in applications where diol binding needs to be triggered by a change to a more alkaline pH.

  • Fluorescent Probe Development: The aminocarbonyl group could be incorporated into novel fluorophores where the boronic acid moiety acts as a recognition element for specific analytes.

Conclusion: Making an Informed Choice

The selection between this compound and 3-carboxyphenylboronic acid is not a matter of one being universally superior to the other. Instead, it is a decision guided by the specific demands of the intended application.

Choose 3-Carboxyphenylboronic Acid for:

  • Applications requiring strong diol binding at physiological pH.

  • Established and reliable bioconjugation via amide bond formation.

  • Proven performance in saccharide sensing and targeted drug delivery.

Consider this compound for:

  • Exploring novel bioorthogonal conjugation strategies.

  • Applications where pH-triggered diol binding is desirable.

  • The design of specialized fluorescent probes where the unique electronic properties of the cyanoethylaminocarbonyl group can be leveraged.

This guide provides a comprehensive framework for understanding and evaluating these two valuable research tools. By combining the theoretical insights with the provided experimental protocols, researchers can make an informed decision and accelerate their progress in the exciting fields of chemical biology and drug discovery.

References

A Comparative Guide to the Validation of Assays Using Phenylboronic Acid Probes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the validation of assays utilizing phenylboronic acid-based probes, with a conceptual focus on structures like 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid. While specific performance data for this particular compound is not extensively published, this guide establishes a robust validation methodology applicable to the entire class of phenylboronic acid reagents, comparing different assay formats and outlining rigorous validation protocols grounded in established scientific principles.

Introduction: The Unique Chemistry of Phenylboronic Acids in Molecular Recognition

Phenylboronic acids are a class of synthetic organic compounds that have become indispensable in chemical biology and diagnostics. Their utility stems from a unique and highly specific chemical interaction: the ability to form reversible covalent bonds with molecules containing cis-1,2 or cis-1,3 diol functionalities.[1][2] This interaction is fundamental to their application as sensors for a vast array of biologically significant molecules, including carbohydrates (like glucose), glycoproteins, ribonucleosides, and certain reactive oxygen species.

The core of this interaction is the boron atom, which can exist in two hybridization states: a trigonal planar sp² state and a tetrahedral sp³ state. In aqueous solution, the sp² form is in equilibrium with the anionic sp³ boronate form. It is this tetrahedral boronate that efficiently forms stable five- or six-membered cyclic esters with diols.[3] The position of this equilibrium is highly dependent on pH, making it a critical parameter in assay design.[3] The phenyl ring provides a scaffold that can be functionalized—as seen in this compound—to modulate solubility, electronic properties, or to attach reporter groups like fluorophores.

G cluster_equilibrium Boronic Acid - Diol Binding Equilibrium (pH Dependent) PBA_sp2 Trigonal Planar Boronic Acid (sp²) (Low pH, Weak Binding) PBA_sp3 Tetrahedral Boronate (sp³) (High pH, Strong Binding) PBA_sp2->PBA_sp3 + OH⁻ - H₂O PBA_sp3->PBA_sp2 + H⁺ Complex Cyclic Boronate Ester (Stable Complex) PBA_sp3->Complex + Diol Diol cis-Diol Target (e.g., Glucose)

Caption: The pH-dependent equilibrium of boronic acid, which dictates its ability to bind cis-diols.

Part 1: A Comparative Overview of Boronic Acid Assay Formats

The versatility of the phenylboronic acid scaffold allows for its integration into various detection platforms. The choice of format depends on the required sensitivity, throughput, and available instrumentation.

Assay FormatPrincipleKey AdvantagesKey DisadvantagesTypical Analytes
Fluorescence A fluorophore is appended to the phenylboronic acid. Diol binding alters the electronic environment, causing a change in fluorescence intensity, lifetime, or wavelength (e.g., FRET).[3]High sensitivity, suitable for imaging and high-throughput screening (HTS).[4]Susceptible to autofluorescence from biological samples; requires careful probe design.Sugars (glucose, fructose, sialic acid), glycoproteins, hydrogen peroxide.[4][5][6]
Colorimetric Boronic acid-functionalized gold nanoparticles (AuNPs) aggregate or disperse in the presence of a multivalent diol target, causing a visible color change.[1]Simple, low-cost, allows for "naked-eye" detection.Generally lower sensitivity compared to fluorescence; may require higher analyte concentrations.ATP, glycoproteins.[1]
Electrochemical Boronic acid moieties act as the recognition element on an electrode surface. Binding of the diol target alters the electrochemical signal (e.g., impedance, current).[3]High sensitivity, potential for miniaturization and label-free detection.Electrode surface can be prone to fouling; may require complex fabrication.Glycoproteins, dopamine.
Fluorescence Polarization (FP) A small, fluorescently-labeled boronic acid tracer binds to a large protein target. Binding slows the tracer's rotation, increasing the polarization of its emitted light.[7]Homogeneous (no-wash) assay, suitable for HTS of inhibitors in competition assays.Requires a significant size difference between tracer and target; limited to binding assays.Penicillin-binding proteins (PBPs), β-lactamases.[7]

Part 2: A Step-by-Step Guide to Validating a Phenylboronic Acid-Based Fluorescent Assay

Assay validation is a formal process that confirms the analytical method is accurate, reproducible, and fit for its intended purpose. Here, we outline a comprehensive validation workflow for a hypothetical fluorescent assay using a probe like this compound for the quantification of a specific glycoprotein.

G cluster_workflow Assay Validation Workflow A Assay Development (Probe Conc., Buffer pH, Incubation Time) B Selectivity Testing (Interfering Substances) A->B F Precision Studies (Repeatability & Intermediate) A->F G Accuracy Studies (Spike & Recovery in Matrix) A->G C Dose-Response Curve Generation B->C D Sensitivity Analysis (LOD & LOQ) C->D E Linearity & Range Determination C->E H Method Validation Complete D->H E->H F->H G->H

Caption: A typical workflow for the validation of a quantitative analytical method.

Experimental Protocol: Core Validation Parameters

Objective: To validate a fluorescence-based assay for Glycoprotein-X using a phenylboronic acid probe.

Materials:

  • Phenylboronic Acid Probe (e.g., this compound)

  • Purified Glycoprotein-X standard

  • Potentially interfering substances (e.g., other glycoproteins, free monosaccharides, serum albumin)

  • Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Step 1: Assay Optimization & Dose-Response

  • Probe Concentration: Titrate the probe concentration to find a level that provides a stable baseline signal with a maximal dynamic range upon adding the analyte.

  • pH Optimization: Run the assay across a range of buffer pH values (e.g., 6.5 to 8.5) to determine the optimal pH for binding, balancing signal intensity with biological relevance.[3]

  • Dose-Response Curve:

    • Prepare a serial dilution of the Glycoprotein-X standard in assay buffer, from 0 to a high concentration (e.g., 100 µg/mL).

    • Add a fixed, optimized concentration of the boronic acid probe to each well.

    • Incubate for a predetermined time at a stable temperature (e.g., 30 minutes at 25°C).

    • Measure fluorescence intensity at the appropriate excitation/emission wavelengths.

    • Plot fluorescence intensity vs. Glycoprotein-X concentration and fit the data to a suitable model (e.g., four-parameter logistic curve).

Step 2: Determining Selectivity

  • Prepare solutions of potentially interfering substances at a high physiological concentration.

  • In separate wells, mix the probe with the assay buffer (blank), the target Glycoprotein-X (positive control), and each interfering substance.

  • Measure the fluorescence response. A significant signal from an interfering substance indicates a lack of selectivity. The response should be minimal for all non-target molecules.[4][6]

Step 3: Calculating Sensitivity (LOD & LOQ)

  • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably distinguished from the blank. It is often calculated as: LOD = Mean of Blank + 3 * Standard Deviation of Blank

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy. It is often calculated as: LOQ = Mean of Blank + 10 * Standard Deviation of Blank

  • To determine these values experimentally, run at least 10 blank replicates and 10 replicates of a low-concentration sample.[8]

Step 4: Establishing Linearity, Precision, and Accuracy

  • Linearity: Identify the linear portion of the dose-response curve. A linear regression should yield a correlation coefficient (R²) > 0.99.[8]

  • Precision (Repeatability): Assay multiple replicates (n > 6) of low, medium, and high concentration samples on the same day, by the same operator, with the same equipment. The coefficient of variation (%CV) should typically be <15%.

  • Accuracy (Spike & Recovery): Use a relevant biological matrix (e.g., human serum). Spike known amounts of Glycoprotein-X into the matrix at low, medium, and high concentrations. Measure the concentration with your assay and calculate the percent recovery.[8] % Recovery = (Measured Concentration - Endogenous Concentration) / Spiked Concentration * 100 Acceptable recovery is typically within 80-120%.[8]

Sample Data Summary Table (Hypothetical Validation Data)
Validation ParameterResultAcceptance Criteria
Optimal pH 7.4Signal-to-background > 10
LOD 0.8 µg/mL-
LOQ 2.5 µg/mL-
Linear Range 2.5 - 50 µg/mLR² > 0.99
Precision (%CV) < 8%< 15%
Accuracy (% Recovery) 92% - 107%80% - 120%
Selectivity No significant signal from albumin, fructose, or IgG< 5% cross-reactivity

Part 3: Performance Comparison with an Alternative: Borinic vs. Boronic Acids for H₂O₂ Detection

To illustrate a direct comparison, we can examine the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species. While boronic acid probes are widely used, they can suffer from slow reaction kinetics. A recent innovation is the use of borinic acid-based probes .

A study published in ACS Chemical Biology introduced fluorogenic probes based on a hemicyanine scaffold functionalized with a borinic acid trigger. This provides a compelling case for comparison against traditional boronic acid probes and the gold-standard Amplex Red assay.[5]

FeatureBoronic Acid ProbeBorinic Acid Probe[5]Amplex UltraRed/HRP Assay[5]
Mechanism H₂O₂-mediated oxidation of boronate to a phenol, releasing a fluorophore.Similar oxidation mechanism but with a different boron-based trigger.Horseradish peroxidase (HRP) enzyme catalyzes the oxidation of Amplex Red by H₂O₂ to form fluorescent resorufin.
Kinetics Often slow, limiting real-time monitoring.Superior, rapid kinetics matching the enzymatic assay.Very fast (enzyme-catalyzed).
Enzyme Requirement NoNoYes (Horseradish Peroxidase)
Cellular Use Effective for H₂O₂ detection in cells.Demonstrated for efficient real-time monitoring both extracellularly and intracellularly.Standard for extracellular detection; HRP does not easily cross cell membranes.
Key Advantage Simplicity, enzyme-free.Enzyme-free with kinetics comparable to enzymatic methods.Extremely high sensitivity and established standard.
Key Limitation Slow reaction speed.Newer technology, less commercial availability.Reliance on an enzyme which can be a confounding factor in complex biological systems.

This comparison highlights a critical aspect of assay development: choosing a reagent involves a trade-off between novelty, performance kinetics, and established precedent. The borinic acid probes represent a significant advancement for researchers needing to monitor rapid H₂O₂ dynamics without the use of an enzyme.[5]

Conclusion

The validation of assays using phenylboronic acid derivatives like this compound is a systematic process that ensures data reliability. The fundamental principle of diol binding is adaptable to numerous assay formats, each with distinct advantages. A rigorous validation plan must assess selectivity, sensitivity, linearity, precision, and accuracy within the context of the intended biological matrix. As probe chemistry evolves, exemplified by the development of borinic acids, it is crucial to compare these new tools against established methods to select the most appropriate reagent for answering specific scientific questions. This guide provides the foundational principles and practical steps to empower researchers to confidently validate and deploy these powerful chemical tools.

References

A Senior Application Scientist's Guide to Boronic Acid-Based Sensors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular recognition, boronic acids have emerged as exceptionally versatile tools for the detection of biologically relevant analytes. Their unique ability to form reversible covalent bonds with compounds containing cis-1,2 or -1,3 diols makes them ideal candidates for sensing saccharides, glycoproteins, catecholamines, and even reactive oxygen species.[1][2] This guide provides an in-depth comparative analysis of boronic acid-based sensors, structured from the perspective of a senior application scientist. We will move beyond simple descriptions to explain the causality behind design choices and provide field-proven insights into their application, validation, and optimization.

Part 1: The Foundational Chemistry: Understanding the Boronic Acid-Diol Interaction

At its core, the efficacy of any boronic acid sensor hinges on the reversible formation of a cyclic boronate ester with a diol-containing target molecule.[1][3][4] This is not a simple on/off interaction; it is a dynamic equilibrium governed by several factors that a researcher must master to design robust experiments.

The Causality Behind the Mechanism: A boronic acid (R-B(OH)₂) exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form (R-B(OH)₃⁻).[4] The anionic form is significantly more reactive towards diols.[5][6] Consequently, the reaction is highly pH-dependent. The equilibrium shifts towards the more reactive anionic form as the pH of the medium approaches and exceeds the pKₐ of the boronic acid.[3][5] Upon binding a diol, the pKₐ of the boronic acid is lowered, favoring the stable cyclic ester complex even at physiological pH.[7][8] This pH-dependent binding affinity is a critical parameter in experimental design, especially when working with biological samples where pH is tightly regulated.[8]

Diagram 1: Fundamental Boronic Acid-Diol Equilibrium

This diagram illustrates the fundamental, pH-dependent reversible reaction between a boronic acid and a generic cis-diol, forming a cyclic boronate ester. This equilibrium is the cornerstone of all sensors discussed in this guide.

G cluster_0 Sensor Components cluster_1 Analyte & Product BA Boronic Acid (Trigonal, sp²) Boronate Boronate Ion (Tetrahedral, sp³) BA->Boronate + OH⁻ - H₂O (pH > pKa) Boronate->BA + H⁺ Ester Cyclic Boronate Ester (Complex) Boronate->Ester + Diol - 2H₂O Diol cis-Diol Analyte (e.g., Glucose)

Caption: The pH-dependent equilibrium of boronic acid binding to a cis-diol.

Part 2: A Comparative Analysis of Boronic Acid Sensor Platforms

The choice of a sensor platform depends critically on the intended application, required sensitivity, and the sample matrix. We will compare the three most prevalent platforms: fluorescent, colorimetric, and electrochemical sensors.

Fluorescent sensors are the most widely developed class, prized for their high sensitivity and suitability for biological imaging.[1][3] They typically consist of a boronic acid recognition site appended to a fluorophore.

Mechanism of Action: The most common signaling mechanism is Photoinduced Electron Transfer (PET).[9][10] In the unbound state, the boronic acid's Lewis acidic boron center and/or an adjacent amine group can quench the fluorophore's excitement through electron transfer, resulting in a "fluorescence-off" state.[3][9] Upon binding a diol, the formation of the boronate ester alters the electronic properties of the boron center, inhibiting the PET process and leading to a "fluorescence-on" signal.[3][11] Other mechanisms like Internal Charge Transfer (ICT) and Förster Resonance Energy Transfer (FRET) are also employed to achieve specific sensing characteristics.[9][10]

Expert Insight: The choice of fluorophore is not arbitrary. For instance, anthracene-based sensors are common due to their strong UV absorption and well-understood PET quenching mechanisms with adjacent amino-methyl boronic acids.[1][10] For applications in living cells, longer-wavelength dyes like BODIPY or cyanine derivatives are preferable to minimize autofluorescence and increase tissue penetration.[12]

Diagram 2: Signaling Mechanism of a PET-Based Fluorescent Sensor

This diagram visualizes the "Off-On" switching mechanism of a typical Photoinduced Electron Transfer (PET) fluorescent boronic acid sensor upon analyte binding.

G cluster_0 Unbound State (Fluorescence OFF) cluster_1 Bound State (Fluorescence ON) Unbound Fluorophore Linker Boronic Acid Receptor Quenching PET Quenching (No Emission) Unbound:f2->Quenching e⁻ transfer Bound Fluorophore Linker Boronate-Diol Complex Excitation1 Light Excitation (hν) Excitation1->Unbound Emission Fluorescence Emission Bound:f0->Emission PET Blocked Analyte Diol Analyte Analyte->Bound:f2 Excitation2 Light Excitation (hν) Excitation2->Bound

Caption: Mechanism of a Photoinduced Electron Transfer (PET) fluorescent sensor.

Colorimetric sensors offer the advantage of visual detection without the need for sophisticated instrumentation, making them suitable for applications like test strips.[7]

Mechanism of Action: A common strategy involves conjugating boronic acids to azo dyes.[6][7] In some designs, an intramolecular dative bond between the boron atom and a nitrogen atom of the azo group causes a significant shift in the dye's absorption spectrum.[7] When a sugar binds to the boronic acid, this dative bond is cleaved, resulting in a visible color change.[7]

Expert Insight: The primary challenge for colorimetric sensors is achieving a distinct color change with high contrast. The microenvironment of the dye is crucial. Embedding these sensors in hydrogels or polymers can amplify the response and improve selectivity.[7]

Electrochemical sensors convert the chemical binding event into a measurable electrical signal (e.g., current, potential, or impedance), making them ideal for continuous monitoring devices like continuous glucose monitors (CGMs).[13][14][15]

Mechanism of Action: A prevalent design involves immobilizing boronic acid derivatives on an electrode surface, often made of materials like graphene foam.[13][15][16] In one approach, a redox-active polymer competes with the analyte (e.g., glucose) for binding to the boronic acid receptors.[13][16] When glucose is present, it displaces the polymer, leading to a change in the electrochemical signal that is proportional to the glucose concentration.[13][15] Another strategy uses redox pairs like Fe(CN)₆³⁻/⁴⁻ in solution, where the binding of glucose to the immobilized boronic acid alters electron transfer kinetics at the electrode surface, which can be measured by cyclic voltammetry or impedance spectroscopy.[14]

Expert Insight: Unlike enzyme-based sensors, boronic acid electrochemical sensors are not consumed during the measurement, offering superior long-term stability and resistance to changes in temperature and pH.[15][16] However, selectivity remains a key challenge, as simple phenylboronic acid has a higher affinity for fructose than glucose.[13] This has driven the development of "diboronic acid" sensors, where two boronic acid moieties are strategically positioned to create a "molecular cleft" that preferentially binds glucose, significantly enhancing selectivity.[2][8][14]

Part 3: Performance Comparison and Experimental Considerations

The trustworthiness of any sensor is established through rigorous validation. Here, we compare the typical performance of these sensor types and outline a self-validating experimental workflow.

ParameterFluorescent SensorsColorimetric SensorsElectrochemical Sensors
Sensitivity (LOD) High (nM to µM)[10][17]Moderate (µM to mM)[1]High (µM to mM)[14]
Selectivity Moderate to High (Diboronic acids improve glucose selectivity)[8]ModerateModerate to High (Diboronic acids are key)[2][14]
Response Time Fast (seconds to minutes)Fast (seconds to minutes)Fast (seconds to minutes)
Operating pH Typically physiological pH (7.4)[8][10]pH-dependent, often slightly alkalineNeutral to alkaline pH[13]
Instrumentation Fluorometer, MicroscopeSpectrophotometer, Naked eyePotentiostat
Key Application Cell Imaging, BioanalysisPoint-of-Care, Test StripsContinuous Monitoring, Wearables[16]

This table represents typical values; specific performance depends heavily on the molecular design and experimental conditions.

This protocol provides a robust framework for characterizing a newly developed boronic acid-based sensor for glucose. The inclusion of interference testing is crucial for self-validation.

Objective: To determine the sensitivity, selectivity, and dynamic range of a boronic acid sensor for D-glucose.

Materials:

  • Boronic acid sensor stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • D-glucose, D-fructose, D-galactose, L-ascorbic acid, uric acid stock solutions (e.g., 1 M in PBS)

  • 96-well microplates (for optical sensors) or appropriate electrochemical cell

  • Fluorometer, UV-Vis spectrophotometer, or potentiostat

Methodology:

  • Preparation of Working Solutions:

    • Prepare a series of glucose standards in PBS (e.g., 0 mM to 50 mM) by serial dilution from the stock.

    • Prepare a fixed concentration of the sensor in PBS (e.g., 10 µM). Causality Check: The final DMSO concentration should be kept low (<1%) to avoid solvent effects on the assay.

  • Generating a Calibration Curve (Sensitivity & Dynamic Range):

    • To each well/cell, add the sensor working solution.

    • Add the varying concentrations of glucose standards.

    • Incubate for a predetermined time to allow the binding equilibrium to be reached (e.g., 15 minutes). This time should be optimized in preliminary kinetic experiments.

    • Measure the signal (fluorescence intensity, absorbance, or electrochemical response).

    • Plot the signal response versus glucose concentration. The linear portion of this curve represents the dynamic range.

    • Calculate the Limit of Detection (LOD) using the formula LOD = 3.3 * (σ/S), where σ is the standard deviation of the blank and S is the slope of the calibration curve.

  • Selectivity and Interference Testing (Trustworthiness):

    • Prepare solutions of potential interfering substances (fructose, galactose, ascorbic acid, etc.) at a physiologically relevant concentration (e.g., fructose at 0.1 mM, others at 0.5 mM).

    • Measure the sensor's response to each interfering substance alone.

    • Measure the sensor's response to a fixed concentration of glucose (e.g., 5 mM) in the absence and presence of each interfering substance.

    • Self-Validation Check: A highly selective sensor will show a minimal response to interferents alone and its response to glucose will be largely unaffected by their presence.

  • Data Analysis:

    • Quantify selectivity by comparing the signal generated by glucose to that of interferents at the same concentration.

    • Report the dynamic range, LOD, and selectivity profile.

Diagram 3: Workflow for Boronic Acid Sensor Characterization

This flowchart outlines the logical, self-validating steps for characterizing the performance of a boronic acid-based sensor.

G start Start: New Sensor prep Prepare Sensor & Analyte (Glucose) Solutions start->prep calibrate Generate Calibration Curve (Varying [Glucose]) prep->calibrate analyze_cal Determine Dynamic Range & Limit of Detection (LOD) calibrate->analyze_cal prep_int Prepare Interferent Solutions (Fructose, Galactose, etc.) analyze_cal->prep_int test_sel Test Selectivity: 1. Interferent Alone 2. Glucose + Interferent prep_int->test_sel analyze_sel Analyze & Quantify Selectivity test_sel->analyze_sel report Final Report: Sensitivity, Range, Selectivity analyze_sel->report

Caption: A self-validating workflow for sensor performance characterization.

Part 4: Future Outlook and Conclusion

The field of boronic acid-based sensors is dynamic and continues to evolve. Key areas of innovation include the development of sensors that operate efficiently at neutral pH, the design of sophisticated diboronic acid structures for enhanced selectivity towards specific saccharides, and their integration into smart materials like hydrogels for controlled drug delivery systems.[1] Electrochemical sensors, in particular, hold immense promise for robust, non-enzymatic, and long-term continuous monitoring in clinical diagnostics and personalized medicine.[15][16]

By understanding the fundamental chemistry, comparing the available platforms based on their signaling mechanisms, and employing rigorous, self-validating experimental designs, researchers can effectively harness the power of boronic acid sensors to advance scientific discovery and develop next-generation diagnostic tools.

References

A Comparative Guide to the Biological Activity of Boron-Containing Compounds: 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid vs. Boric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agent development, boron-containing compounds have carved a significant niche, transitioning from simple antiseptics to sophisticated enzyme inhibitors and targeted therapeutics. This guide provides a comparative analysis of the biological activities of the inorganic compound, boric acid, and a complex organic derivative, 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid. While direct biological data for this compound is not extensively available in public literature, this guide will extrapolate its potential activities based on the well-documented biological effects of its parent compound, phenylboronic acid (PBA), and the principles of structure-activity relationships (SAR) for this class of molecules.

Foundational Compounds: A Tale of Two Borons

Boric Acid: The Archetypal Boron Agent

Boric acid (H₃BO₃) is a weak Lewis acid of boron that has been utilized for its antiseptic, antifungal, and insecticidal properties for over a century.[1][2][3] Its biological activity is generally characterized by a broad, non-specific mechanism of action.

Mechanism of Action: The primary mechanism of boric acid's biological effects is believed to be the disruption of cellular metabolism and enzyme function.[1][4] It can interfere with the synthesis of essential biomolecules, thereby inhibiting the growth of microorganisms.[1] In fungi, boric acid has been shown to inhibit biofilm formation and hyphal transformation, key virulence factors for pathogens like Candida albicans.[2] At higher concentrations, it can be fungicidal.[5] As an insecticide, it acts as a stomach poison and an abrasive to the insect's exoskeleton.[6]

Biological Activities:

  • Antimicrobial: Boric acid exhibits broad-spectrum bacteriostatic and fungistatic activity.[5] It is effective against a range of common urinary pathogens.[5]

  • Antifungal: It is a well-established treatment for yeast infections, particularly those caused by azole-resistant Candida species.[2]

  • Insecticidal: It is a common ingredient in insecticides for the control of cockroaches, ants, and termites.[6]

Phenylboronic Acid (PBA): A Step Towards Specificity

Phenylboronic acid (C₆H₅B(OH)₂) represents a fundamental structural shift from boric acid, with one hydroxyl group replaced by a phenyl ring. This organic modification dramatically alters its biological properties, moving from broad cytotoxicity to more specific interactions with biological macromolecules.

Mechanism of Action: The key to the biological activity of PBA and its derivatives lies in the ability of the boronic acid moiety to form reversible covalent bonds with diols present in many biological molecules, such as carbohydrates, glycoproteins, and the active sites of certain enzymes.[7][8] This interaction is particularly relevant for its activity as an enzyme inhibitor, where it can form a tetrahedral complex with the catalytic serine residues of serine proteases, mimicking the transition state of the enzymatic reaction.[8][9]

Biological Activities:

  • Enzyme Inhibition: Phenylboronic acids are known inhibitors of various enzymes, including serine proteases and β-lactamases.[9][10] This inhibitory activity is the basis for the development of boronic acid-based drugs.

  • Anticancer: PBA has demonstrated selective inhibitory effects on the migration and viability of cancer cells, suggesting its potential as an anti-metastatic and anti-proliferative agent.[11][12] Studies have shown that PBA can be more potent than boric acid in targeting cancer cell signaling networks.[13][14]

  • Antimicrobial: Substituted phenylboronic acids have shown promising antibacterial activity.[2][3][15] The nature and position of the substituents on the phenyl ring play a crucial role in determining the potency and spectrum of this activity.[2][3]

The Subject of Comparison: this compound

Structure and Inferred Properties:

This compound is a derivative of phenylboronic acid with a more complex substituent at the meta-position of the phenyl ring. The substituent consists of a cyanoethyl group linked to the phenyl ring via an amide bond.

  • Electronic Effects: The cyano group (-CN) is a strong electron-withdrawing group. The amide group (-CONH-) can also influence the electronic properties of the phenyl ring. The presence of these groups is expected to increase the Lewis acidity of the boronic acid moiety compared to unsubstituted PBA. This enhanced acidity could lead to stronger interactions with biological diols and potentially greater inhibitory potency against target enzymes.[3][6]

  • Steric and Lipophilic Effects: The substituent is relatively bulky and introduces both polar (amide) and non-polar (ethyl) characteristics. These factors will influence its solubility, membrane permeability, and binding to the active sites of enzymes.

Hypothesized Biological Activities:

Based on the known activities of substituted phenylboronic acids, we can hypothesize the following potential biological activities for this compound:

  • Enzyme Inhibition: Given the established role of PBAs as enzyme inhibitors, it is highly probable that this compound will exhibit inhibitory activity against serine proteases, β-lactamases, or other enzymes that have diol-containing active sites. The specific substituent may confer selectivity for certain enzymes.

  • Anticancer Activity: The antiproliferative and anti-migration effects observed with other PBA derivatives suggest that this compound could also possess anticancer properties.[4][11] The cyano group is a common feature in many anticancer drugs, and its presence in this molecule is noteworthy.

  • Antimicrobial Activity: The demonstrated antibacterial and antifungal activities of various substituted PBAs make it plausible that this compound could also have antimicrobial effects.[2][3][15] The specific nature of the substituent would likely influence its spectrum of activity.

Comparative Performance: A Data-Driven Overview

While direct comparative experimental data for this compound is unavailable, we can compare the performance of its parent compounds, boric acid and phenylboronic acid, based on existing literature.

Biological ActivityBoric AcidPhenylboronic Acid (and its derivatives)
Antimicrobial Broad-spectrum, generally bacteriostatic/fungistatic. MICs often in the mg/mL range.[5]Can be potent, with activity dependent on substitution. MICs can be in the µg/mL to mg/mL range.[2][15]
Antifungal Effective against Candida species, often used topically.[2]Some derivatives show potent antifungal activity.[11]
Anticancer Limited reports of anticancer activity, generally at high concentrations.Demonstrates selective inhibition of cancer cell migration and viability at lower concentrations than boric acid.[11][12][13][14]
Enzyme Inhibition Non-specific enzyme inhibition.[4]Potent and often selective inhibitors of specific enzymes (e.g., serine proteases).[9][10]

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound and compare it to boric acid, a series of well-established in vitro assays would be necessary.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compounds Inoculation Inoculate microplate wells containing compound dilutions Compound_Prep->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate at optimal temperature and time Inoculation->Incubation Readout Determine microbial growth (e.g., OD600) Incubation->Readout MIC_Determination Identify lowest concentration with no visible growth (MIC) Readout->MIC_Determination

Caption: Workflow for MIC Determination.

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Steps:

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., a serine protease like trypsin) and a chromogenic or fluorogenic substrate.

  • Incubation: Incubate the enzyme with varying concentrations of the test compound.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the formation of the product over time using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cancer Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

Cell_Viability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with serial dilutions of test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for a specified duration (e.g., 72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure absorbance at ~570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate the IC50 value Absorbance_Reading->IC50_Calculation

Caption: Workflow for MTT Cell Viability Assay.

Conclusion and Future Directions

The presence of the 2-cyanoethylaminocarbonyl substituent on the phenyl ring of this compound is predicted to significantly modulate its biological profile compared to the parent phenylboronic acid. The electron-withdrawing nature of the cyano group and the potential for hydrogen bonding via the amide linkage could enhance its potency and selectivity as an enzyme inhibitor or an anticancer agent.

To fully elucidate the biological activity of this compound, rigorous experimental evaluation using the protocols outlined in this guide is essential. Such studies would not only provide a direct comparison with boric acid but also contribute valuable data to the growing field of medicinal boron chemistry, potentially uncovering a novel therapeutic candidate.

References

A Comparative Guide to Purity Assessment of 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of a crucial building block, 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid. The inherent reactivity of the boronic acid moiety presents unique analytical challenges, including the propensity to form cyclic anhydrides (boroxines) and susceptibility to protodeboronation.[1][2][3] This document will explore various techniques, offering insights into their principles, experimental protocols, and comparative performance to enable the selection of the most appropriate method for ensuring the quality and consistency of this vital compound.

The Analytical Imperative: Why Purity Matters

This compound is a versatile intermediate in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.[4][5] Impurities, which can arise from the synthesis or degradation, can have significant consequences, including:

  • Altered Reactivity: Impurities can interfere with downstream reactions, leading to lower yields and the formation of unwanted byproducts.

  • Inaccurate Stoichiometry: The presence of impurities leads to incorrect molar calculations, affecting reaction efficiency and product quality.

  • Potential Toxicity: Uncharacterized impurities may possess undesirable toxicological profiles, a critical consideration in drug development.

  • Inconsistent Physical Properties: Purity affects key physical characteristics such as solubility and melting point, impacting formulation and processing.

This guide will focus on three primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4] For boronic acids, reversed-phase HPLC (RP-HPLC) is the most common modality.

Causality Behind Experimental Choices in HPLC

The primary challenge in the HPLC analysis of boronic acids is their potential for on-column degradation, particularly the hydrolysis of boronate esters if the compound is in that form, and the equilibrium between the boronic acid and its boroxine.[6][7] The choice of column, mobile phase, and detector is critical to mitigate these issues and achieve accurate quantification.

  • Column Selection: C18 columns are widely used for their hydrophobicity, providing good retention for arylboronic acids.[8][9] Modern columns with advanced surface technology can minimize secondary interactions with the boronic acid moiety.[4]

  • Mobile Phase Composition: The pH of the mobile phase is a crucial parameter. Acidic conditions can suppress the ionization of the boronic acid, improving peak shape, but may also promote protodeboronation.[3] The use of buffers, such as ammonium acetate or formate, helps to maintain a stable pH and improve reproducibility.[8][9] Acetonitrile is a common organic modifier.

  • Detection: UV detection is suitable for arylboronic acids due to the presence of the aromatic ring. For higher selectivity and sensitivity, especially for identifying unknown impurities, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard.[8]

Comparative HPLC Methods
MethodPrincipleAdvantagesDisadvantagesIdeal Application
RP-HPLC-UV Separation based on polarity on a C18 column with UV detection.Robust, widely available, good for routine purity checks and quantification of known impurities.Lower sensitivity and selectivity compared to LC-MS; co-eluting impurities may not be detected.Quality control, routine purity assays.
RP-HPLC-MS Separation by HPLC coupled to a mass spectrometer for detection and identification.[8][10]High sensitivity and selectivity, allows for identification of unknown impurities and degradation products.More complex instrumentation, potential for matrix effects.[11]Impurity profiling, stability studies, and analysis of complex mixtures.
HPLC with Post-Column Derivatization Reaction of the boronic acid with a reagent after separation to form a fluorescent complex.[12][13][14]Highly selective for boronic acids, enhanced sensitivity with fluorescence detection.[12][13]Requires additional instrumentation and method development for the post-column reaction.Selective detection of boronic acids in complex matrices.
Experimental Protocol: RP-HPLC-UV Method for Purity Assessment

This protocol provides a starting point for the analysis of this compound and will require optimization and validation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.[4]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (if necessary) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities (MS) Detect->Identify Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for HPLC-based purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Insight

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. For boronic acids, both ¹H and ¹³C NMR are valuable, but ¹¹B NMR provides direct information about the boron center.[15][16]

Causality Behind Experimental Choices in NMR

The key to successful NMR analysis of boronic acids lies in understanding the dynamic nature of the boron species in solution.

  • ¹H and ¹³C NMR: These spectra provide information about the organic framework of the molecule. The presence of impurities with different organic structures will be evident as additional signals. Integration of the signals in the ¹H NMR spectrum can be used for quantitative analysis against a known internal standard.

  • ¹¹B NMR: This technique is particularly useful for identifying the presence of boroxines, which will have a distinct chemical shift compared to the monomeric boronic acid.[15][16] The chemical shift in ¹¹B NMR is sensitive to the hybridization state of the boron atom (sp² in the boronic acid vs. sp³ in boronate esters or complexes).[17][18] It is important to use quartz NMR tubes to avoid a broad signal from borosilicate glass.[15]

  • Quantitative NMR (qNMR): By using a certified internal standard, qNMR can provide a highly accurate and direct measure of the absolute purity of the sample without the need for a reference standard of the analyte itself.

Comparative NMR Techniques
TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Structural information of the organic part, quantification with an internal standard.Fast, non-destructive, provides structural information.Signal overlap can complicate analysis, may not detect impurities without protons.
¹³C NMR Information on the carbon skeleton.Complements ¹H NMR, less signal overlap.Longer acquisition times, lower sensitivity.
¹¹B NMR Direct observation of the boron environment, detection of boroxines.[15][16][18]Specific to the boron atom, sensitive to the chemical environment of boron.Requires a multinuclear NMR spectrometer, broader signals can make quantification challenging.
Experimental Protocol: ¹H NMR for Purity Determination
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide). DMSO is a good choice as it can dissolve the boronic acid and its potential impurities.

  • Internal Standard: A certified internal standard with a known purity and a signal in a clean region of the spectrum (e.g., maleic acid, 1,3,5-trimethoxybenzene).

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial. Dissolve in a known volume of the deuterated solvent.

  • Acquisition: Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Data Processing: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity based on the integral values, the number of protons, and the molecular weights.

Logical Relationship in NMR-based Purity Assessment

NMR_Logic cluster_sample Sample & Standard cluster_nmr NMR Analysis Analyte 3-(2-Cyanoethylaminocarbonyl) phenylboronic acid H1_NMR ¹H NMR Analyte->H1_NMR B11_NMR ¹¹B NMR Analyte->B11_NMR Standard Internal Standard Standard->H1_NMR Purity_Calc Quantitative Purity H1_NMR->Purity_Calc Structure_ID Structural Integrity H1_NMR->Structure_ID Boroxine_ID Boroxine Detection B11_NMR->Boroxine_ID

Caption: Logical flow of NMR for purity analysis.

Mass Spectrometry (MS): Unambiguous Identification

Mass spectrometry provides a direct measurement of the mass-to-charge ratio of ions, allowing for the confirmation of the molecular weight of the target compound and the identification of impurities.[10]

Causality Behind Experimental Choices in MS

The analysis of boronic acids by MS can be complicated by their tendency to dehydrate and form boroxines, especially at elevated temperatures.[1][9] Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of boronic acids as it minimizes fragmentation and dehydration.[8][10]

  • Ionization Mode: Both positive and negative ion modes can be used. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed.[9]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and any impurities, aiding in their identification.

Experimental Protocol: Direct Infusion ESI-MS
  • Instrumentation: Mass spectrometer with an ESI source.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of water) to a concentration of approximately 10-100 µg/mL.

  • Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

Summary of Comparative Data

ParameterHPLC-UVHPLC-MSNMR (¹H and ¹¹B)Direct Infusion MS
Primary Use Quantitative PurityImpurity Identification & QuantificationStructural Confirmation & QuantificationMolecular Weight Confirmation
Selectivity ModerateHighHigh (Structural)High (Mass)
Sensitivity GoodExcellentModerateExcellent
Quantitative? YesYes (with standards)Yes (with internal standard)Semi-quantitative
Throughput High[8][9]High[8][9]ModerateHigh
Key Insights % Purity, Retention TimeImpurity Mass, FragmentationStructural Integrity, Boroxine PresenceMolecular Weight

Conclusion and Recommendations

A comprehensive assessment of the purity of this compound requires a multi-faceted analytical approach.

  • For routine quality control and batch release , a validated RP-HPLC-UV method is often sufficient, providing reliable data on the percentage purity of the main component and known impurities.

  • For in-depth impurity profiling, stability studies, and troubleshooting , LC-MS is the method of choice due to its superior sensitivity and ability to identify unknown species.

  • NMR spectroscopy , particularly a combination of ¹H and ¹¹B NMR , is essential for definitive structural confirmation and for detecting the presence of boroxine anhydrides, which may not be easily resolved by HPLC. Quantitative ¹H NMR offers a powerful method for determining absolute purity.

  • Direct infusion MS serves as a rapid tool for confirming the molecular weight of the synthesized compound.

By judiciously selecting and combining these techniques, researchers and drug development professionals can confidently ascertain the purity of this compound, ensuring the quality and reliability of their downstream applications.

References

A Technical Guide to the Cross-Reactivity of 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid Sensors for Saccharide Recognition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic receptors for biological recognition, phenylboronic acids (PBAs) have emerged as a cornerstone for the development of sensors targeting cis-diol-containing molecules, most notably saccharides. Their ability to form reversible covalent bonds with these moieties has paved the way for innovative tools in diagnostics, continuous glucose monitoring, and drug delivery. This guide provides an in-depth analysis of the cross-reactivity profile of a specific sensor candidate, 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid , within the broader context of PBA-based saccharide sensing. While direct comparative experimental data for this particular molecule is not extensively available in peer-reviewed literature, this guide will synthesize established principles of boronic acid chemistry and data from closely related analogues to provide a predictive comparison and a robust framework for its experimental evaluation.

The Fundamental Principle: Boronic Acid-Diol Interactions

The sensing mechanism of phenylboronic acid-based sensors is rooted in the reversible formation of cyclic boronate esters with 1,2- or 1,3-diols, which are abundant in saccharides. This interaction is pH-dependent, with the tetrahedral boronate anion exhibiting a higher affinity for diols than the neutral trigonal boronic acid.[1][2] The binding event can be transduced into a measurable signal—often optical or electrochemical—by coupling the PBA recognition element to a reporter molecule.[3][4]

The selectivity of a given PBA sensor for different saccharides is governed by several factors, including the stereochemistry and arrangement of the hydroxyl groups on the sugar, as well as the electronic and steric properties of the substituents on the phenyl ring of the boronic acid.[3][5] For instance, monoboronic acids typically exhibit a higher affinity for fructose over glucose due to the favorable arrangement of cis-diols in the furanose form of fructose.[6]

Understanding the Structure of this compound

The structure of this compound positions a carbamoyl group at the meta position of the phenyl ring. This substituent is generally considered to be electron-withdrawing, which can influence the pKa of the boronic acid. A lower pKa can facilitate diol binding at physiological pH.[3] The cyanoethyl group on the amide nitrogen may further modulate the electronic properties and solubility of the sensor.

Based on the principles of PBA sensor design, we can anticipate the following performance characteristics for this compound:

  • Affinity Profile: As a monoboronic acid, it is expected to exhibit the general affinity trend of fructose > galactose > glucose.[6]

  • pH Dependence: The presence of the electron-withdrawing carbamoyl group likely lowers the pKa compared to unsubstituted phenylboronic acid, potentially enhancing its binding affinity at or near physiological pH (7.4).[3]

  • Sensing Modality: This molecule would typically be conjugated to a fluorophore or other signaling moiety to function as a sensor. The binding event would then modulate the output of the signaling unit.

Comparative Analysis with Alternative Boronic Acid Sensors

To contextualize the potential performance of this compound, it is instructive to compare it with other well-characterized PBA sensors. The following table summarizes the binding affinities (as association constants, K_a) of several representative boronic acid sensors for common monosaccharides.

Sensor/ReceptorGlucose (K_a, M⁻¹)Fructose (K_a, M⁻¹)Galactose (K_a, M⁻¹)Mannose (K_a, M⁻¹)Key Features & Sensing MechanismReference
Phenylboronic Acid (PBA) ~110~4365--Baseline monoboronic acid.[5]
Carbazole Pyridinium Boronic Acid (CPBA) 2.3 x 10⁶2.7 x 10⁴--Aggregation-induced emission (AIE) sensor with high glucose selectivity.[7][8]
Anthracene-based bis-boronic acid High selectivity for glucoseLower affinity than glucose--Utilizes two boronic acid moieties for enhanced glucose binding.
N-(p-boronobenzyl)-6-methoxyquinolinium bromide (p-BMOQBA) Significant fluorescence decrease---Fluorescence quenching upon glucose binding. Good water solubility.
PB-BODIPY 7.52600130120Hydrophobicity-based fluorescent probe.[1]

Experimental Protocols for Determining Cross-Reactivity

To empirically determine the cross-reactivity of this compound, the following experimental protocols are recommended. These methods are standard in the field for characterizing the binding affinity and selectivity of boronic acid-based sensors.

Fluorescence Titration for Direct Binding Affinity Measurement

This protocol is suitable if the sensor is fluorescent and its emission is modulated upon saccharide binding.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound sensor (e.g., 1 mM in a suitable solvent like DMSO or methanol).

    • Prepare stock solutions of the saccharides to be tested (e.g., D-glucose, D-fructose, D-galactose, D-mannose) at a high concentration (e.g., 1 M in the assay buffer).

    • Prepare the assay buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Fluorimeter Setup:

    • Set the excitation and emission wavelengths appropriate for the sensor's fluorophore.

    • Set the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Titration Experiment:

    • In a quartz cuvette, add a known volume of the assay buffer and an aliquot of the sensor stock solution to achieve a final concentration where the fluorescence signal is stable and well within the linear range of the detector (e.g., 1-10 µM).

    • Record the initial fluorescence intensity (F₀).

    • Add small aliquots of a saccharide stock solution to the cuvette, ensuring thorough mixing after each addition.

    • Record the fluorescence intensity (F) after each addition until the signal reaches saturation or no further significant change is observed.

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the change in fluorescence (ΔF = F - F₀) or the ratio F/F₀ as a function of the saccharide concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 Benesi-Hildebrand or non-linear regression) to determine the association constant (K_a).[1]

Competitive Binding Assay (Indicator Displacement Assay - IDA)

This method is useful if the sensor itself is not fluorescent or if its fluorescence change upon saccharide binding is minimal. It relies on the displacement of a fluorescent dye that also binds to the boronic acid.

Methodology:

  • Selection of a Fluorescent Dye:

    • Choose a fluorescent dye that is known to bind to boronic acids and exhibits a change in fluorescence upon binding (e.g., Alizarin Red S - ARS).

  • Preparation of Solutions:

    • Prepare stock solutions of the boronic acid sensor, the fluorescent dye, and the panel of saccharides as described in the fluorescence titration protocol.

  • Assay Procedure:

    • In a cuvette, create a complex of the boronic acid sensor and the fluorescent dye in the assay buffer. The concentrations should be chosen to achieve a significant initial fluorescence signal.

    • Record the initial fluorescence intensity of the sensor-dye complex.

    • Titrate this solution with a stock solution of a saccharide. The saccharide will compete with the dye for binding to the boronic acid, leading to the displacement of the dye and a corresponding change in fluorescence.

    • Record the fluorescence intensity after each addition of the saccharide.

  • Data Analysis:

    • Plot the change in fluorescence as a function of the saccharide concentration.

    • The data can be analyzed using competitive binding models to determine the binding affinity of the sensor for each saccharide.

Visualizing the Workflow and Sensing Mechanism

Sensing_Mechanism cluster_0 Boronic Acid Sensor cluster_1 Saccharide Analyte cluster_2 Boronate Ester Complex BA This compound Trigonal (sp²) Complex Boronate Ester Tetrahedral (sp³) BA:f1->Complex:f0 + Saccharide (Diol) - 2H₂O Saccharide Saccharide with cis-diols Complex:f0->BA:f1 Reversible Hydrolysis Signal Optical or Electrochemical Signal Complex->Signal Modulates Signal

Caption: Reversible binding of a saccharide to the boronic acid sensor.

Cross_Reactivity_Workflow start Start: Prepare Sensor and Saccharide Stock Solutions prepare_assay Prepare Assay Buffer (e.g., PBS pH 7.4) start->prepare_assay fluorescence_titration Fluorescence Titration Add sensor to buffer Record F₀ Titrate with saccharide Record F after each addition prepare_assay->fluorescence_titration ida_assay Indicator Displacement Assay Form sensor-dye complex Record initial fluorescence Titrate with saccharide Record fluorescence change prepare_assay->ida_assay data_analysis Data Analysis Correct for dilution Plot binding isotherm Fit to binding model Calculate Ka fluorescence_titration->data_analysis ida_assay->data_analysis comparison Compare Ka values for all saccharides data_analysis->comparison end End: Determine Cross-Reactivity Profile comparison->end

Caption: Experimental workflow for determining sensor cross-reactivity.

Conclusion and Future Outlook

While specific experimental data on the cross-reactivity of this compound is not yet prominent in the scientific literature, its structural features suggest it would function as a typical monoboronic acid sensor with a likely preference for fructose. The electron-withdrawing nature of the meta-carbamoyl substituent may offer advantages in terms of pKa modulation for sensing at physiological pH.

The true potential of this sensor can only be unlocked through rigorous experimental evaluation. The protocols detailed in this guide provide a clear and established pathway for researchers to determine its binding affinities and selectivity profile. Such studies are crucial for the rational design of next-generation saccharide sensors with enhanced selectivity and sensitivity, which are in high demand for applications ranging from personalized medicine to biotechnology. The continued exploration of novel phenylboronic acid derivatives, including the subject of this guide, will undoubtedly contribute to the advancement of this important class of chemical sensors.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of methodologies to quantify the binding affinity of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid. We move beyond mere protocols to explain the underlying principles and causalities, ensuring a robust and validated approach to your research.

Introduction: The Significance of this compound

Phenylboronic acids (PBAs) have emerged as indispensable tools in biomedical research and drug development. Their unique ability to form reversible covalent bonds with molecules possessing cis-1,2- or cis-1,3-diols makes them ideal for targeting saccharides, glycoproteins, and certain neurotransmitters.[1][2][3][4] This property is widely exploited in glucose sensing, tumor targeting (by binding to overexpressed sialic acids on cancer cells), and creating stimuli-responsive drug delivery systems.[5][6][7]

This compound is a specialized derivative. The substituents on the phenyl ring are not arbitrary; they are engineered to modulate the electronic properties of the boronic acid moiety. The electron-withdrawing nature of the cyano group is expected to lower the pKa of the boronic acid.[8] This is a critical design feature, as a lower pKa allows the boronic acid to be in its more reactive tetrahedral anionic form at physiological pH, enhancing its binding affinity under biological conditions.[9]

This guide will compare the three leading analytical techniques for quantifying these binding interactions: Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

Core Principle: The Boronic Acid-Diol Interaction

The fundamental mechanism involves an equilibrium between the boronic acid and a diol to form a cyclic boronate ester. This process is highly pH-dependent. In aqueous solution, the boronic acid exists in two states: a neutral trigonal planar form and an anionic tetrahedral form.[10][11] The tetrahedral form is significantly more reactive towards diols. Therefore, the binding affinity is intrinsically linked to the solution pH and the pKa of the boronic acid.[3][12]

Caption: pH-dependent equilibrium of boronic acid binding to a cis-diol.

Comparison of Quantitative Analysis Techniques

Choosing the right technique is critical and depends on the specific research question, available resources, and desired parameters. Below is a comparative overview.

FeatureFluorescence Spectroscopy (Competitive Assay)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output Change in fluorescence intensityHeat change (μcal/sec)Resonance Units (RU) vs. time
Key Parameters Binding Constant (Ka or Kd)Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Affinity (KD), Association Rate (kon), Dissociation Rate (koff)
Label Requirement Requires a fluorescent reporter molecule (e.g., ARS)Label-freeLabel-free
Nature of Measurement Indirect (Displacement)Direct measurement of binding heatDirect measurement of mass binding
Sample Consumption Low to ModerateHighLow (analyte), Moderate (ligand for immobilization)
Throughput High (plate-reader compatible)LowModerate to High (with modern instruments)
Strengths Widely accessible, high sensitivity, cost-effective."Gold standard" for thermodynamics; provides a complete thermodynamic profile.[13][14]Provides real-time kinetic data; crucial for understanding binding dynamics and residence time.[15][16]
Limitations Indirect; potential for interference from reporter dye.Requires high sample concentrations; sensitive to buffer mismatch.[14]Requires immobilization of one binding partner, which can affect activity; potential for mass transport artifacts.[16]

Technique 1: Fluorescence Spectroscopy via Competitive Binding Assay

This is a powerful and common method for determining the binding constants of boronic acids.[3][12] It relies on a three-component system: the boronic acid, a fluorescent reporter dye that binds to the boronic acid (e.g., Alizarin Red S, ARS), and the target diol analyte. The diol competes with ARS for the boronic acid binding site. As the diol displaces ARS, the fluorescence of the solution changes, and this change is used to calculate the binding affinity.[3]

G cluster_workflow Competitive Fluorescence Assay Workflow prep 1. Prepare Solutions - Boronic Acid (BA) - Fluorescent Reporter (ARS) - Diol Analyte - pH-controlled Buffer mix 2. Establish Baseline Mix BA and ARS. Measure initial fluorescence (high). prep->mix titrate 3. Titrate with Diol Incrementally add diol analyte to the BA-ARS mixture. mix->titrate measure 4. Measure Fluorescence Record fluorescence intensity after each diol addition. Intensity decreases as ARS is displaced. titrate->measure analyze 5. Data Analysis Plot ΔFluorescence vs. [Diol]. Fit data to a binding isotherm to calculate K_d. measure->analyze

Caption: Workflow for a competitive fluorescence binding assay.

Detailed Experimental Protocol: Fluorescence Assay
  • Preparation:

    • Prepare stock solutions of this compound, Alizarin Red S (ARS), and the target diol (e.g., D-fructose) in a carefully pH-controlled aqueous buffer (e.g., PBS, pH 7.4).

    • Causality: The buffer's pH must be stable and known, as the binding constant is highly pH-dependent.[12]

  • Determine BA-ARS Association Constant (KARS):

    • Keep the concentration of ARS constant.

    • Titrate the boronic acid into the ARS solution, measuring the fluorescence increase after each addition until saturation.

    • Plot the data using a suitable binding model (e.g., Benesi-Hildebrand plot) to determine KARS.[3] This step is crucial for the subsequent competitive assay.

  • Competitive Titration:

    • Prepare a solution with constant concentrations of the boronic acid and ARS.

    • Incrementally add aliquots of the diol stock solution.

    • After each addition, allow the system to equilibrate and then measure the fluorescence intensity. A decrease in intensity indicates the displacement of ARS by the diol.[12]

  • Data Analysis:

    • Correct the fluorescence data for dilution effects.

    • Plot the change in fluorescence against the concentration of the diol.

    • Fit the resulting curve to a competitive binding equation to derive the equilibrium association constant (Keq) for the boronic acid-diol interaction.

Technique 2: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing biomolecular interactions because it directly measures the heat released (exothermic) or absorbed (endothermic) upon binding.[13] This allows for the determination of all thermodynamic parameters in a single, label-free experiment.[14][17]

G cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow prep 1. Sample Preparation - Place Boronic Acid in sample cell. - Load Diol into syringe. - Use identical, degassed buffer for both. equil 2. Equilibration Allow the instrument to reach thermal equilibrium (stable baseline). prep->equil inject 3. Automated Titration Inject small, precise aliquots of diol into the boronic acid solution. equil->inject detect 4. Heat Detection The instrument measures the power required to maintain zero temperature difference between sample and reference cells. inject->detect analyze 5. Data Integration & Fitting - Integrate heat peaks to get enthalpy per injection. - Plot ΔH vs. molar ratio and fit to a binding model to obtain K_d, n, and ΔH. detect->analyze

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Detailed Experimental Protocol: ITC
  • Sample Preparation:

    • Prepare solutions of this compound and the diol analyte.

    • Crucial Step: Both solutions must be in the exact same buffer to minimize "heats of dilution" which can mask the true binding signal.[14] Dialysis or buffer exchange is highly recommended.

    • Degas all solutions thoroughly to prevent air bubbles, which cause significant artifacts in the data.

  • Instrument Setup:

    • Load the boronic acid solution into the sample cell and the diol solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (volume, duration, spacing).

  • Titration:

    • Perform a series of small (e.g., 1-2 μL) injections of the diol into the sample cell.

    • The instrument records the heat change after each injection. Initially, with abundant free boronic acid, the heat change per injection is large. As the boronic acid becomes saturated, the heat change diminishes.[17]

  • Data Analysis:

    • The raw data (power vs. time) is integrated to yield the heat change per injection (kcal/mol).

    • These values are plotted against the molar ratio of diol to boronic acid.

    • This binding isotherm is then fitted to a suitable model (e.g., 'One Set of Sites') using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[18] The entropy (ΔS) and Gibbs free energy (ΔG) are then calculated from these values.

Technique 3: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that measures molecular interactions in real-time.[19] It provides kinetic information (on- and off-rates) in addition to affinity data, which is invaluable for understanding the dynamics of the interaction.

G cluster_workflow Surface Plasmon Resonance (SPR) Workflow prep 1. Ligand Immobilization Covalently attach a diol-containing molecule (e.g., a glycoprotein) to the sensor chip surface. baseline 2. Establish Baseline Flow running buffer over the surface to get a stable signal. prep->baseline assoc 3. Association Phase Inject Boronic Acid (analyte) at various concentrations. Measure RU increase as it binds. baseline->assoc dissoc 4. Dissociation Phase Switch back to running buffer. Measure RU decrease as the analyte dissociates. assoc->dissoc regen 5. Regeneration Inject a solution (e.g., low pH buffer) to remove all bound analyte, preparing the surface for the next cycle. dissoc->regen analyze 6. Data Fitting Fit the association and dissociation curves (sensorgram) to a kinetic model to determine k_on, k_off, and K_D. regen->analyze

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Experimental Protocol: SPR
  • Chip Preparation and Immobilization:

    • Select a sensor chip (e.g., a CM5 chip). Activate the carboxymethylated dextran surface.

    • Immobilize a ligand containing a cis-diol. This could be a glycoprotein, a polysaccharide, or a synthetic polymer. The boronic acid will be the analyte in solution.

    • Causality: Immobilizing the diol-containing partner is often preferable as small molecules like the boronic acid may not generate a sufficient signal if immobilized.

  • Binding Analysis:

    • Inject a series of increasing concentrations of this compound (the analyte) over the sensor surface and a reference flow cell (for subtracting bulk effects).

    • Association: Monitor the increase in Resonance Units (RU) as the analyte binds to the immobilized ligand.[19]

    • Dissociation: After the injection, flow only running buffer and monitor the decrease in RU as the analyte dissociates.[20]

  • Regeneration:

    • After each concentration, inject a regeneration solution (e.g., a pulse of low pH buffer like glycine-HCl) to strip all bound analyte from the ligand, preparing it for the next cycle.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding).

    • This fitting process yields the association rate constant (kon or ka) and the dissociation rate constant (koff or kd).

    • The equilibrium dissociation constant (KD) is then calculated as the ratio koff / kon.[20]

Conclusion and Recommendations

The quantitative analysis of this compound's binding affinity is achievable with high precision using multiple techniques.

  • For high-throughput screening and initial affinity estimates, the Fluorescence Competitive Assay is an excellent choice due to its speed and low cost.

  • For a complete and unambiguous thermodynamic characterization, Isothermal Titration Calorimetry is the definitive method, providing direct measurement of all binding parameters without labels or immobilization.

  • To understand the dynamics of the interaction —how quickly the bond forms and how long it lasts (residence time)—Surface Plasmon Resonance is unparalleled. This is particularly critical in drug development, where the dissociation rate (koff) can be more predictive of in vivo efficacy than affinity alone.[15]

For a comprehensive understanding, a dual approach is often most powerful: for example, using ITC to validate the affinity and thermodynamics of a lead candidate identified by SPR. By understanding the principles and protocols outlined in this guide, researchers can confidently select and execute the appropriate experiments to elucidate the binding properties of this versatile boronic acid derivative.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Reactions with Functionalized Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the intricate landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for forging carbon-carbon bonds.[1][2] Its widespread adoption in pharmaceutical and materials science is a testament to its versatility and the general stability and low toxicity of its organoboron reagents.[1][3] However, as synthetic targets grow in complexity, the substrates we employ—particularly functionalized boronic acids—present significant challenges that push standard protocols to their limits.

This guide provides an in-depth comparison of palladium catalyst systems, moving beyond a simple catalog of reagents. It is designed to equip you, a fellow scientist, with the rationale to make informed decisions, troubleshoot challenging couplings, and optimize your reactions for success. We will explore the causality behind catalyst selection, grounded in mechanistic principles and supported by experimental evidence.

The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle

At its core, the efficacy of any palladium catalyst is dictated by its ability to fluidly navigate the three key stages of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][4][5] The ligand bound to the palladium center is not a mere spectator; it profoundly influences the kinetics and efficiency of each step.

The generally accepted mechanism begins with a coordinatively unsaturated Pd(0) species.[5] The cycle proceeds as follows:

  • Oxidative Addition : The Pd(0) complex inserts into the carbon-halide (or pseudohalide) bond of the electrophile (Ar¹-X), forming a Pd(II) intermediate.[2][4] This step is often rate-limiting, especially for less reactive electrophiles like aryl chlorides.[2]

  • Transmetalation : This is the crucial step where the organic group from the boron reagent (Ar²) is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic borate species (e.g., [Ar²B(OH)₃]⁻).[3][6][7] The halide or pseudohalide on the palladium is displaced, bringing both Ar¹ and Ar² onto the metal center.

  • Reductive Elimination : The two organic fragments, Ar¹ and Ar², are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_ox Ar¹-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L_n-Ar² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² pd2_trans->product ar1x Ar¹-X ar1x->pd0 ar2b Ar²B(OH)₂ + Base ar2b->pd2_ox

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Challenge of Functionalized Boronic Acids

Functionalized boronic acids, especially heteroaryl derivatives, introduce specific hurdles. They are often prone to decomposition pathways like protodeboronation, where the C-B bond is cleaved by a proton source, diminishing the available nucleophile.[8] Furthermore, the presence of certain functional groups (e.g., esters, ketones) can create challenges related to base sensitivity, while others (like pyridines or amines) can coordinate to the palladium center and inhibit catalysis. The choice of catalyst, base, and solvent is therefore a delicate balancing act to maximize the desired coupling while minimizing side reactions.[9]

A Comparative Analysis of Palladium Catalyst Systems

The evolution of palladium catalysts for the Suzuki reaction reflects a continuous effort to increase reaction rates, expand substrate scope, and improve operational simplicity.

The Workhorse: First-Generation Phosphine Catalysts (e.g., Pd(PPh₃)₄)

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classical, air-stable catalyst that has been used extensively.

  • Mechanism & Rationale : Triphenylphosphine (PPh₃) is a relatively simple phosphine ligand. In solution, Pd(PPh₃)₄ exists in equilibrium with more reactive, coordinatively unsaturated species like Pd(PPh₃)₂ which are necessary for oxidative addition. However, this dissociation is often not efficient, requiring higher temperatures and catalyst loadings.

  • Performance & Limitations : While effective for simple aryl bromides and iodides, Pd(PPh₃)₄ often struggles with more challenging substrates.[10] It is generally inefficient for coupling aryl chlorides and can show limited tolerance for sterically hindered substrates or those with base-sensitive functional groups due to the required harsh conditions.[11] Yields can be moderate, and reactions may require higher catalyst loadings (e.g., 5-10 mol%).[11]

The Game-Changers: Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands)

The development of bulky, electron-rich monophosphine ligands by the Buchwald group revolutionized the field. Ligands like XPhos, SPhos, and RuPhos are characterized by a biaryl backbone that provides significant steric bulk around the phosphorus atom.

  • Mechanism & Rationale : The steric hindrance of these ligands promotes the formation of highly reactive, monoligated L-Pd(0) species.[12] This accelerates the rate-limiting oxidative addition step. Furthermore, their strong electron-donating ability increases electron density on the palladium center, which facilitates oxidative addition and the final reductive elimination step.[12] They are typically used with a palladium source like Pd(OAc)₂ or as pre-formed, air-stable "precatalysts" (e.g., XPhos-Pd-G3), which improve ease of handling and catalytic consistency.[13][14]

  • Performance & Limitations : Buchwald-type catalyst systems exhibit exceptional activity for a wide range of substrates, including unreactive aryl chlorides, tosylates, and sterically demanding partners.[14][15] They show excellent functional group tolerance, allowing couplings to proceed at room temperature in some cases.[3] These systems are particularly adept at coupling heteroaryl boronic acids, which are often prone to decomposition.[14][16] The primary limitation is the higher cost of these advanced ligands compared to simpler phosphines.

The Robust Alternative: N-Heterocyclic Carbene (NHC) Ligands (PEPPSI Catalysts)

N-Heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands. They are known for forming highly stable bonds with metal centers. The most common are the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilisation Initiation) complexes.

  • Mechanism & Rationale : NHCs are strong sigma-donors, even more so than electron-rich phosphines. This strong donation stabilizes the palladium center, leading to highly robust and thermally stable catalysts.[17][18] The Pd-NHC bond is very strong, which can reduce catalyst decomposition pathways. PEPPSI precatalysts, such as PEPPSI-IPr, are air- and moisture-stable, making them operationally simple to use.[19][20][21]

  • Performance & Limitations : PEPPSI-type catalysts are highly efficient and show remarkable activity, often rivaling or exceeding the best phosphine-based systems, especially in the coupling of challenging substrates like aryl chlorides and amides.[19][20] Their thermal stability makes them suitable for reactions requiring higher temperatures. While extremely effective, the steric and electronic properties of NHC ligands are less tunable compared to the vast array of available phosphine ligands, which can sometimes limit fine-tuning for a very specific transformation.

Data-Driven Catalyst Selection

Choosing the right catalyst system is critical. The following table summarizes the performance of representative catalysts with various functionalized substrates.

Catalyst SystemElectrophileBoronic AcidConditionsYieldSource(s)
Pd(PPh₃)₄ 3-Chloro-1H-isochromen-1-onePhenylboronic acidK₂CO₃, DMF/H₂O, 80°C75%[11]
Pd(OAc)₂ / PPh₃ 4-Bromoacetophenone4-Formylphenylboronic acidNa₂CO₃, DME/H₂O, 80°C95%[10]
Pd(OAc)₂ / SPhos 3-Chlorobenzotriazine 1-oxide4-Cyanophenylboronic acidK₃PO₄, Toluene, 110°C72%[16]
XPhos Pd G2 4-Chloro-anisole2-Thiopheneboronic acidK₃PO₄, t-AmylOH, 110°C98%[14]
PEPPSI-IPr N-Boc-4-chloroanilinePhenylboronic acidK₂CO₃, THF, 60°C95%[21]
PEPPSI-IPr 4-Chloro-N,N-dimethylbenzamide4-Methoxyphenylboronic acidK₂CO₃, THF, 60°C92%[19][20]

Yields are isolated yields and conditions are simplified for comparison. Please consult the original references for detailed protocols.

To streamline your decision-making process, the following workflow can be used as a starting point.

Catalyst_Selection start Start: Define Coupling Partners (Ar¹-X + Ar²-B(OH)₂) q_electrophile What is the Electrophile (Ar¹-X)? start->q_electrophile c_arcl Aryl Chloride or Sterically Hindered? q_electrophile->c_arcl Cl, OTf, Hindered c_arbr Aryl Bromide / Iodide (Standard) q_electrophile->c_arbr Br, I rec_buchwald Recommendation: Buchwald Ligand System (e.g., XPhos, SPhos) or PEPPSI-IPr c_arcl->rec_buchwald q_functional Are substrates base-sensitive or prone to side reactions? c_arbr->q_functional rec_pph3 Recommendation: Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ q_functional->rec_pph3 No rec_peppsi Recommendation: PEPPSI-IPr for robustness or Buchwald Ligand for low-temp reactions q_functional->rec_peppsi Yes

Caption: A workflow for initial palladium catalyst selection in Suzuki-Miyaura coupling.

In the Lab: A Practical Protocol

This section provides a representative, self-validating protocol for a challenging Suzuki-Miyaura coupling, highlighting the rationale behind key steps.

Reaction: Coupling of 2-Chloropyridine with 4-Formylphenylboronic Acid

This is a challenging transformation due to the low reactivity of the chloro-heterocycle and the presence of a potentially sensitive aldehyde group. A high-performance catalyst system is required.

Catalyst System: Pd(OAc)₂ with SPhos ligand. Base: K₃PO₄ (Potassium Phosphate) Solvent: Toluene/Water

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloropyridine (113 mg, 1.0 mmol, 1.0 equiv), 4-formylphenylboronic acid (180 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).

    • Scientist's Note: An excess of the boronic acid (1.2 equiv) is used to compensate for potential protodeboronation and ensure complete consumption of the limiting electrophile.[8] K₃PO₄ is a strong enough base to facilitate borate formation but is generally less harsh than hydroxides, preserving the aldehyde functionality.[16]

  • Catalyst Addition:

    • In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%).

    • Quickly add the catalyst and ligand solids to the Schlenk flask.

    • Scientist's Note: A 1:2 Pd-to-ligand ratio is often optimal for ensuring the formation of the active monoligated palladium species while maintaining catalyst stability.[12] Using a pre-catalyst like SPhos Pd G2 would simplify this step by providing a 1:1 air-stable solid.

  • Reaction Setup:

    • Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.

    • Scientist's Note: The inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst. The small amount of water can be beneficial, aiding in the dissolution of the inorganic base and facilitating the transmetalation step.[9][10]

  • Reaction Execution & Monitoring:

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Once the reaction is complete (as judged by the consumption of 2-chloropyridine), cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(4-formylphenyl)pyridine.

Conclusion and Future Outlook

The strategic selection of a palladium catalyst is paramount for success in Suzuki-Miyaura reactions involving complex, functionalized boronic acids. While first-generation catalysts like Pd(PPh₃)₄ laid the groundwork, modern catalyst systems based on bulky, electron-rich phosphines (Buchwald ligands) and robust N-heterocyclic carbenes (PEPPSI catalysts) have become the gold standard for overcoming the challenges of modern synthetic targets.[12][13][19] They offer superior reactivity, broader functional group tolerance, and milder reaction conditions.

As the field continues to evolve, we can anticipate the development of even more active and selective catalysts, potentially leveraging base metals like nickel as a more sustainable alternative, further expanding the synthetic chemist's toolkit.[22][23] By understanding the mechanistic principles that govern these powerful catalysts, researchers can continue to push the boundaries of what is synthetically achievable.

References

A Comparative Guide to the Performance of 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of solvent can be as critical as the catalyst or substrate. This guide offers an in-depth technical comparison of the performance of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid in various solvent systems. While direct quantitative data for this specific molecule is not extensively available in public literature, this guide synthesizes established principles of boronic acid chemistry and draws upon experimental data from structurally similar analogues to provide a predictive framework for its behavior.

We will explore the pivotal interplay between the solvent and the key performance indicators of a boronic acid reagent: solubility, stability, and reactivity. By understanding these relationships, researchers can make more informed decisions in experimental design, leading to optimized reaction outcomes and more robust synthetic routes.

Understanding the Molecule: this compound

This compound is a substituted arylboronic acid featuring a meta-positioned N-cyanoethylamido group. This substituent introduces specific electronic and steric characteristics that are expected to influence its behavior in solution. The amide functionality, with its potential for hydrogen bonding, and the electron-withdrawing nature of the cyano and carbonyl groups, will modulate the Lewis acidity of the boronic acid and its participation in catalytic cycles.

Solubility Profile: A Foundation for Reactivity

The solubility of a boronic acid is the first determinant of its utility in a given solvent system. Poor solubility can lead to low effective concentrations, hindering reaction rates and potentially leading to irreproducible results.

Table 1: Predicted Qualitative Solubility of this compound and Comparison with Phenylboronic Acid

SolventPredicted Solubility of this compoundReported Solubility of Phenylboronic AcidRationale for Prediction
Tetrahydrofuran (THF)HighHigh[1]The polar ether functionality of THF should effectively solvate the polar groups of the target molecule.
DioxaneHighHighSimilar to THF, dioxane is a polar ether that is a good solvent for boronic acids.
Dimethylformamide (DMF)Very HighHighDMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions and hydrogen bond acceptance, which should readily dissolve the target compound.
Acetonitrile (MeCN)Moderate to HighModerateAcetonitrile is a polar aprotic solvent that should offer good solubility.
Ethanol (EtOH)HighSolubleThe protic nature and polarity of ethanol will facilitate the dissolution of the boronic acid through hydrogen bonding.
Methanol (MeOH)HighSolubleSimilar to ethanol, methanol is a polar protic solvent that is expected to be an excellent solvent.
TolueneLow to ModerateLowAs a nonpolar aromatic solvent, toluene is not expected to be a good solvent for this polar molecule.
WaterModerateLow (1.9 g/100 g H₂O at 20 °C)[3]The amide and cyano groups may increase aqueous solubility compared to unsubstituted phenylboronic acid, but the overall molecule remains largely organic.
Experimental Protocol for Determining Solubility (Dynamic Method)

This protocol allows for the experimental determination of the solubility of this compound in various solvents.

G cluster_prep Sample Preparation cluster_heating Controlled Heating cluster_detection Turbidity Measurement cluster_analysis Data Analysis A Accurately weigh this compound and the chosen solvent into a sealed, stirred vessel. B Slowly heat the mixture at a constant rate (e.g., 0.5 °C/min) with continuous stirring. A->B C Monitor the turbidity of the solution using a light scattering or transmission probe. B->C D Record the temperature at which the last solid particles dissolve (the clear point). C->D E Repeat for different concentrations to construct a solubility curve. D->E

Caption: Experimental workflow for solubility determination.

Stability Considerations: Protodeboronation and Oxidative Degradation

Boronic acids are susceptible to degradation pathways that can impact their efficacy. The two primary concerns are protodeboronation (cleavage of the C-B bond by a proton source) and oxidative degradation. The stability of a boronic acid is influenced by the electronic nature of its substituents and the surrounding solvent environment.

Electron-withdrawing groups, such as the cyanoethylaminocarbonyl group, can have a complex effect on stability. While they increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack, they can also stabilize the aryl ring, potentially slowing protodeboronation under certain conditions.

Table 2: Expected Stability of this compound in Different Solvent Types

Solvent TypeExpected StabilityRationale
Anhydrous Aprotic (e.g., THF, Toluene)HighIn the absence of water and other protic species, the primary degradation pathways are minimized.
Protic (e.g., Methanol, Ethanol)ModerateProtic solvents can facilitate protodeboronation, especially in the presence of acid or base.
Aqueous Mixtures (e.g., Dioxane/Water)Moderate to LowThe presence of water increases the risk of protodeboronation. The pH of the aqueous phase will be a critical factor.
Experimental Protocol for Stability Assessment by HPLC

A stability-indicating HPLC method can be used to monitor the degradation of this compound over time in different solvent systems.

G cluster_prep Sample Preparation cluster_storage Controlled Storage cluster_analysis Time-Point Analysis cluster_data Data Interpretation A Prepare solutions of this compound in the test solvents at a known concentration. B Store the solutions under controlled conditions (e.g., specific temperature, light exposure). A->B C At predetermined time points, withdraw an aliquot of each solution. B->C D Analyze the aliquots by a validated HPLC method to quantify the parent compound and any degradation products. C->D E Plot the concentration of the parent compound versus time to determine the degradation rate in each solvent. D->E

Caption: Workflow for assessing boronic acid stability.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and the performance of a boronic acid in this reaction is highly dependent on the solvent system. The solvent influences the solubility of reactants, the activity of the palladium catalyst, and the efficiency of the transmetalation step.

The meta-positioned electron-withdrawing cyanoethylaminocarbonyl group is expected to decrease the nucleophilicity of the aryl ring of the boronic acid. This can slow down the transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. However, the choice of solvent can help to mitigate this effect.

Table 3: Predicted Performance of this compound in Common Suzuki-Miyaura Solvent Systems

Solvent SystemBasePredicted ReactivityRationale
Toluene/WaterK₂CO₃, K₃PO₄GoodA biphasic system that often provides good results for a wide range of substrates. The base in the aqueous phase activates the boronic acid.
Dioxane/WaterCs₂CO₃, K₃PO₄Good to ExcellentDioxane is a good solvent for many organic substrates and catalysts, and this mixture often leads to high yields.[4]
THF/WaterK₂CO₃, NaOHGoodA common and effective solvent system for Suzuki-Miyaura reactions.
Ethanol/WaterNaOH, K₂CO₃Moderate to GoodA "greener" solvent alternative that can be effective, particularly with more reactive coupling partners.
DMFK₂CO₃, CsFGoodThe high polarity of DMF can facilitate the reaction, especially with less soluble substrates.
Comparative Reactivity of Substituted Phenylboronic Acids

Studies on nitrophenylboronic acid isomers in Suzuki-Miyaura coupling have shown a general reactivity trend of para > meta >> ortho.[5] This is attributed to a combination of electronic and steric effects. The electron-withdrawing nitro group deactivates the boronic acid towards transmetalation, but the steric hindrance of the ortho-nitro group significantly impedes the reaction.[5]

For this compound, the meta-substituent is not expected to pose significant steric hindrance. Therefore, its reactivity will be primarily governed by the electron-withdrawing nature of the substituent. We can anticipate that it will be less reactive than electron-rich phenylboronic acids but more reactive than sterically hindered ortho-substituted analogues.

Experimental Protocol for a Comparative Suzuki-Miyaura Coupling Study

This protocol allows for the direct comparison of the performance of this compound in different solvent systems.

G cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_analysis Analysis A In parallel reaction vessels, combine an aryl halide, a palladium catalyst, a ligand, and a base. B To each vessel, add a solution of this compound in the respective test solvent. A->B C Heat the reactions to the desired temperature and monitor the progress by TLC or LC-MS. B->C D After a set time, quench the reactions and analyze the product yield by a quantitative method (e.g., GC with an internal standard or quantitative NMR). C->D

Caption: Workflow for a comparative Suzuki-Miyaura reaction.

Conclusion and Recommendations

The performance of this compound is intrinsically linked to the choice of solvent. Based on the analysis of its structure and comparison with related compounds, the following recommendations can be made:

  • For optimal solubility , polar aprotic solvents such as DMF and THF, or polar protic solvents like methanol and ethanol, are predicted to be most effective.

  • To ensure stability , anhydrous aprotic solvents are preferred. If aqueous conditions are necessary, careful control of pH is crucial to minimize protodeboronation.

  • For high reactivity in Suzuki-Miyaura coupling , biphasic solvent systems such as toluene/water or dioxane/water with an appropriate inorganic base are likely to provide the best results.

It is imperative for researchers to experimentally validate these predictions for their specific applications. The protocols provided in this guide offer a systematic approach to characterizing the performance of this compound and its alternatives, enabling the rational selection of solvent systems for successful and reproducible synthetic outcomes.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid. As a compound possessing a dual-hazard nature—a boronic acid moiety and a cyanoethyl group—it demands a stringent and informed approach to waste management. The protocols outlined herein are designed to ensure laboratory safety, regulatory compliance, and environmental stewardship by neutralizing risks at their source. Our primary objective is to build a foundation of trust and safety, empowering your research through best-in-class operational practices.

Core Principle: Hazard Assessment & Risk Mitigation

The disposal procedure for this compound is dictated by its two reactive components. The boronic acid group presents moderate hazards, while the cyano- functionality introduces acute toxicity risks that must be prioritized.

  • Boronic Acid Moiety: Phenylboronic acids are generally classified as harmful if swallowed and can cause skin and eye irritation.[1][2][3]

  • Cyano- Functional Group: This is the dominant hazard. The cyano group classifies this compound with other cyanide-containing materials, which are highly toxic.[4] The most critical risk is the potential generation of extremely toxic hydrogen cyanide (HCN) gas if the waste comes into contact with acidic substances.[5][6][7]

Therefore, all waste containing this compound must be treated as acutely toxic cyanide waste . Under no circumstances should this waste be mixed with other chemical waste streams, particularly acids.[7]

Personal Protective Equipment (PPE)

A robust defense begins with appropriate PPE. All handling and disposal procedures must be conducted within a certified chemical fume hood.[5][8]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes of liquid waste and airborne solid particles.
Hand Protection Double-gloving with nitrile glovesProvides a barrier against skin absorption, a primary route of cyanide exposure.[7] The outer glove is removed immediately after handling.
Body Protection Flame-resistant lab coat, fully fastenedPrevents contamination of personal clothing.
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills.

The Disposal Workflow: A Step-by-Step Protocol

The fundamental principle for managing this waste is meticulous segregation and clear communication through labeling. Never dispose of this chemical down the drain or in regular trash.[9][10]

Waste Segregation and Containerization

Separate waste streams must be established for solids and liquids to ensure safe containment and disposal.[5][11]

  • Solid Waste Stream:

    • Designate a Container: Use a high-density polyethylene (HDPE) container with a screw-top lid, designated exclusively for solid this compound waste.

    • Collect Waste: Place all contaminated solid materials, including unused or expired chemical powder, contaminated gloves, weighing papers, and pipette tips, directly into this container.[5][9]

    • Seal Promptly: Keep the container sealed at all times except when adding waste.

  • Liquid Waste Stream:

    • Designate a Container: Use a compatible, shatter-resistant (e.g., coated glass or HDPE) container with a secure, sealing cap for all liquid waste.

    • Collect Waste: Collect all solutions containing this compound and the first rinsate from container decontamination (see Section 3) in this designated vessel.

    • Maintain Alkaline Conditions: Ensure the liquid waste pH is maintained at or above 10. This can be achieved by adding a small amount of a compatible base, like sodium hydroxide solution, to the container before adding waste. This basic pH passivates the cyanide ion, preventing HCN gas formation.[6][11]

Mandatory Waste Labeling

Proper labeling is a critical control that prevents accidental and dangerous mixing of chemicals. Your institutional Environmental Health & Safety (EHS) office may have specific requirements, but all labels must include the following:

  • The words "Hazardous Waste" [9][11]

  • The full chemical name: "this compound"

  • A clear warning: "Cyanide-Containing Waste – Do Not Mix with Acids" [7][11]

  • An indication of the contents (e.g., "Solid Debris" or "Aqueous Solution")

  • The accumulation start date.

Decontamination & Spill Management

Due to the acute toxicity of cyanide compounds, both empty containers and contaminated glassware require a specific decontamination protocol. The EPA designates many cyanides as "P-listed," meaning the empty container is regulated as hazardous waste.[8]

Decontamination of Empty Containers and Glassware

This procedure must be performed in a chemical fume hood.

  • Initial Rinse: Rinse the container or glassware three times with a suitable solvent (e.g., acetone or ethanol) that will dissolve the compound. Collect all three rinsates as liquid hazardous cyanide waste. [9][12]

  • Buffer Rinse: Prepare a pH 10 buffer solution. Rinse the container/glassware thoroughly with this solution to neutralize any acidic residues and stabilize the cyanide. Collect this rinsate as liquid hazardous cyanide waste. [6][11]

  • Final Decontamination Rinse: Rinse the item with a freshly prepared 10% bleach solution, followed by copious amounts of water.[11] The bleach helps oxidize residual cyanide. Collect this final rinsate in the liquid hazardous cyanide waste container.

  • Final Disposal: After air-drying completely in the fume hood, deface the original label. The decontaminated container can now be disposed of with regular laboratory glassware.[9]

Spill Response Protocol
  • Small Spill (Contained within a Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material.

    • Gently sweep the absorbed material into the designated solid cyanide waste container.

    • Decontaminate the spill surface by wiping first with a pH 10 buffer solution, then with a 10% bleach solution.[5][11]

    • Place all wipes and contaminated cleaning materials into the solid cyanide waste container.

  • Large Spill or Any Spill Outside a Fume Hood:

    • EVACUATE IMMEDIATELY. Do not attempt to clean it up. Alert all personnel to evacuate the laboratory.[5][6]

    • If safe to do so, close the laboratory door to contain any potential vapors.

    • Call your institution's emergency number (e.g., EHS or campus police) from a safe location.

    • Provide the exact name of the chemical and the location of the spill.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G cluster_waste_type 1. Identify Waste Type cluster_solid_proc 2a. Solid Waste Protocol cluster_liquid_proc 2b. Liquid Waste Protocol cluster_decon_proc 2c. Decontamination Protocol cluster_spill_proc 2d. Spill Response cluster_final 3. Final Steps start Start: Waste Generation waste_type What is the waste form? start->waste_type solid Solid Waste (Unused chemical, gloves, weighing paper, etc.) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsates) waste_type->liquid Liquid container Empty Stock Container or Contaminated Glassware waste_type->container Glassware spill Accidental Spill waste_type->spill Spill collect_solid Place in dedicated, sealed solid waste container. solid->collect_solid collect_liquid Place in dedicated, sealed liquid waste container (pH >= 10). liquid->collect_liquid decon Perform Triple Rinse + Buffer + Bleach Decontamination (See Section 3.1) container->decon spill_loc Location of Spill? spill->spill_loc label_solid Label: 'Hazardous Waste Cyanide-Containing No Acids' collect_solid->label_solid store Store sealed, labeled container in Satellite Accumulation Area away from acids. label_solid->store label_liquid Label: 'Hazardous Waste Cyanide-Containing No Acids' collect_liquid->label_liquid label_liquid->store collect_rinsate Collect ALL rinsates in liquid cyanide waste container. decon->collect_rinsate collect_rinsate->collect_liquid dispose_glass Dispose of clean, dry glass in appropriate receptacle. collect_rinsate->dispose_glass in_hood Small spill inside fume hood spill_loc->in_hood Inside Hood out_hood Outside fume hood or large spill spill_loc->out_hood Outside Hood cleanup_hood Follow Spill Protocol (Sec 3.2) Collect all materials as solid cyanide waste. in_hood->cleanup_hood evacuate EVACUATE AREA CALL EHS/EMERGENCY out_hood->evacuate cleanup_hood->store pickup Arrange for pickup by Institutional EHS. store->pickup finish End of Process pickup->finish

Caption: Disposal workflow for this compound.

Regulatory Framework

Adherence to this guide ensures compliance with major regulatory bodies:

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers inform and train employees on the hazards of chemicals in the workplace and the protective measures to be taken.[13][14][15]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous waste. Cyanide-containing wastes are often categorized as acutely hazardous (P-listed), imposing strict disposal requirements on the waste itself and any container that held it.[8][16][17]

By following these procedures, you are not only protecting yourself and your colleagues but also ensuring your institution remains in compliance with federal and state law.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in drug discovery and development, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols and logistical plans for the use of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid, with a focus on personal protective equipment (PPE). By understanding the inherent risks and implementing appropriate safety measures, researchers can mitigate exposure and ensure a secure laboratory environment.

Hazard Identification and Risk Assessment

The primary hazards are associated with:

  • Boronic Acid Group: Boronic acids are known to be irritants to the skin and eyes and may cause respiratory irritation[2].

  • Cyano Group: Cyanide-containing compounds can be highly toxic and may be fatal if inhaled, absorbed through the skin, or ingested[3]. A significant danger is the potential for cyanide compounds to react with acids to produce highly toxic hydrogen cyanide gas[4].

Engineering Controls: The First Line of Defense

Before detailing personal protective equipment, it is crucial to emphasize the importance of engineering controls to minimize exposure. All work with this compound, including weighing and transfer, should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors[2][4][5]. The fume hood also provides containment in the event of a spill. An easily accessible emergency safety shower and eyewash station are mandatory in any laboratory where this compound is handled[3][4].

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is necessary to provide comprehensive protection. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid) - Disposable lab coat with long sleeves- Double gloves (e.g., nitrile)- Safety goggles- Face shield- Protects against skin contact with the solid compound.[4]- Prevents eye and face exposure to airborne particles.[4]
Solution Preparation and Transfer - Disposable lab coat with long sleeves- Double gloves (e.g., nitrile)- Chemical splash goggles- Face shield- Guards against skin and eye contact with potentially hazardous solutions.[3][4]- A face shield offers an additional layer of protection from splashes.[3]
Running Reactions - Flame-resistant lab coat (if flammable solvents are used)- Double gloves (e.g., nitrile)- Chemical splash goggles- Protects against chemical splashes and potential fire hazards.- Ensures eye protection from unexpected reactions.
Work-up and Purification - Disposable lab coat with long sleeves- Double gloves (e.g., nitrile)- Chemical splash goggles- Face shield- Provides protection during procedures that may involve splashing or aerosol generation.
Spill Cleanup - Chemical-resistant suit- Double gloves (e.g., nitrile)- Chemical splash goggles- Face shield- Appropriate respiratory protection (consult EHS)- Offers full-body protection in the event of a significant spill.[6]- Respiratory protection is crucial if there is a risk of inhaling dust or vapors.[3]
PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection Start Assess Task: - Scale of work - Physical form (solid/liquid) - Potential for splash/aerosol IsSplash Splash or Aerosol Risk? Start->IsSplash BasePPE Standard PPE: - Lab Coat - Single Gloves - Safety Glasses IsSplash->BasePPE EnhancedFace Add: - Chemical Goggles - Face Shield IsSplash->EnhancedFace Yes IsLargeScale Large Scale or High Concentration? IsLargeScale:e->BasePPE:w No, proceed with caution EnhancedGloves Use: - Double Gloves IsLargeScale->EnhancedGloves Yes BasePPE->IsLargeScale EnhancedFace->IsLargeScale FullProtection Full Protection: - Chemical Suit - Respirator EnhancedGloves->FullProtection Spill?

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above. Double gloving with nitrile gloves is highly recommended[4].

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within the fume hood.

    • Use a disposable weighing boat or paper.

    • Carefully transfer the solid to the reaction vessel to minimize dust generation.

  • Dissolution and Reaction:

    • Add solvents slowly to the solid.

    • Be aware that some cyanide compounds can react with water or acids to produce highly toxic hydrogen cyanide gas[4]. Keep acidic solutions away from the handling area unless required for the experiment, and if so, use with extreme caution.

  • Post-Reaction:

    • Quench the reaction carefully, always within the fume hood.

    • Clean all glassware and equipment that came into contact with the compound.

Disposal Plan: Managing Hazardous Waste

Proper disposal of this compound and contaminated materials is critical to laboratory safety and environmental protection.

  • Waste Segregation: All waste contaminated with this compound, including solid waste (e.g., weighing paper, contaminated gloves) and liquid waste, must be collected in designated, sealed, and clearly labeled hazardous waste containers[2]. Never mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department[2][7].

  • Solid Waste: Collect in a sealable container labeled "Hazardous Waste" with the full chemical name[2].

  • Liquid Waste: Collect in a separate, labeled, and sealable container for liquid hazardous waste[2].

  • Decontamination:

    • To decontaminate glassware, first rinse with a suitable solvent, collecting the rinsate as hazardous waste[2].

    • For surfaces potentially contaminated with the cyano group, a decontamination procedure involving a pH 10 buffer solution followed by a freshly prepared 10% bleach solution can be used, with all contaminated wipes and solutions disposed of as cyanide-containing hazardous waste[4]. Always consult with your institution's EHS for specific decontamination protocols.

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. After drying, the original label should be defaced before disposal according to institutional guidelines[2].

  • Consult EHS: Always consult your institution's EHS department or a licensed waste disposal company for specific guidance on the disposal of this chemical[2][7].

By adhering to these rigorous safety and disposal protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.